(S)-1,2-Epoxy-5-hexene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-but-3-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOUUYKIVSIAR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426430 | |
| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137688-21-2 | |
| Record name | (2S)-2-(3-Buten-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137688-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-(3-buten-1-yl)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (S)-1,2-Epoxy-5-hexene: Properties, Synthesis, and Reactivity
Introduction: A Versatile Chiral Building Block
(S)-(-)-1,2-Epoxy-5-hexene, a chiral epoxide, stands as a pivotal intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for orthogonal chemical modifications, making it a valuable scaffold for constructing complex molecular architectures.[3] The defined (S)-stereochemistry at one of its two stereocenters offers a distinct advantage in asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules. This guide provides an in-depth exploration of the chemical and physical properties of (S)-1,2-Epoxy-5-hexene, details its most effective synthetic routes, and examines the principles governing its reactivity, offering a comprehensive resource for researchers and drug development professionals.
Molecular Structure and Stereochemistry
This compound, with the chemical formula C₆H₁₀O, is comprised of a six-carbon chain.[1] An epoxide (oxirane) ring is located at the C1 and C2 positions, and a carbon-carbon double bond is present between C5 and C6. The designation "(S)" refers to the stereochemical configuration at the C2 carbon of the epoxide ring, which is a chiral center. The IUPAC name for this compound is (S)-2-(But-3-en-1-yl)oxirane.[4]
The presence of the strained three-membered epoxide ring is the primary driver of its reactivity.[5] The combination of angle and torsional strain makes the C-O bonds susceptible to nucleophilic attack, leading to ring-opening.[5]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, including for reaction monitoring, purification, and characterization of subsequent products.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 137688-21-2 | [1][2] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 119-121 °C (at 760 mmHg) | |
| Density | 0.87 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.425 | |
| Optical Rotation | [α]²⁰/D -13.5° (neat) | [Typical value, specific rotation can vary with purity] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. Key expected signals include:
-
Vinyl Protons (C5-H, C6-H₂): A complex multiplet between 5.0-6.0 ppm.
-
Epoxide Protons (C1-H₂, C2-H): Signals typically found in the 2.4-3.1 ppm range. The diastereotopic protons on C1 will appear as distinct signals, often as doublets of doublets, coupling to the C2 proton. The C2 proton will appear as a multiplet.
-
Allylic and Alkyl Protons (C3-H₂, C4-H₂): Multiplets in the 1.4-2.3 ppm region.[6][7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Vinyl Carbons: ~138 ppm (C5) and ~115 ppm (C6).
-
Epoxide Carbons: ~52 ppm (C2) and ~47 ppm (C1).
-
Alkyl Carbons: Signals for C3 and C4 will appear in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
C=C Stretch: A weak absorption around 1640 cm⁻¹.
-
=C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).
-
Epoxide Ring Vibrations: Characteristic peaks include a symmetric ring breathing (or C-O-C symmetric stretch) around 830-950 cm⁻¹ and an asymmetric ring breathing (or C-O-C asymmetric stretch) near 1250 cm⁻¹.[8][9]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would involve the loss of fragments such as C₂H₃ (vinyl) or C₃H₅.[10]
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Two primary, scalable strategies have been established: the hydrolytic kinetic resolution of the corresponding racemic epoxide and the asymmetric synthesis from a chiral precursor.[11]
Method 1: Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst
This is a robust and widely adopted method that begins with the non-selective epoxidation of a commodity chemical, 1,5-hexadiene, followed by the selective reaction of one enantiomer of the resulting racemic epoxide.[6][11]
Causality and Expertise: The core of this method lies in the Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution. The epoxidation of 1,5-hexadiene with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) is a straightforward process that yields racemic 1,2-epoxy-5-hexene.[11] The critical, value-adding step is the HKR. This process utilizes a chiral (salen)Co(II) complex, known as Jacobsen's catalyst.[12][13] In the presence of water, this catalyst stereoselectively catalyzes the ring-opening of the (R)-enantiomer to form the corresponding diol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[11] The choice of the (R,R)-catalyst to resolve the (S)-epoxide is based on the well-established mechanistic understanding of this catalyst system. The separation of the unreacted (S)-epoxide from the more polar diol is readily achieved by distillation or chromatography.
Workflow: Synthesis of this compound via HKR
Caption: Scalable synthesis of this compound.
Experimental Protocol: Hydrolytic Kinetic Resolution
This protocol is adapted from established literature procedures.[11]
-
Catalyst Activation: In a reaction vessel under an inert atmosphere, add the (R,R)-Jacobsen's (salen)Co(II) catalyst (typically 0.2-0.5 mol%). Add toluene and stir to dissolve. To activate the catalyst to the Co(III) state, bubble air through the solution for 10-15 minutes, then add glacial acetic acid (2 mol%).
-
Reaction Setup: Add racemic 1,2-epoxy-5-hexene (1.0 equiv) to the activated catalyst solution.
-
Resolution: Cool the mixture to 0-4°C in an ice bath. Add water (0.55 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress and enantiomeric excess (ee) of the remaining epoxide can be monitored by chiral GC analysis.
-
Workup and Purification: Once the desired ee is reached (typically >99% for the epoxide at ~55% conversion), the reaction mixture is filtered to recover the catalyst. The organic phase is then washed, dried, and concentrated. The final product, this compound, is purified from the diol byproduct by vacuum distillation.
Method 2: Asymmetric Synthesis from (R)-Epichlorohydrin
This approach builds the target molecule from a readily available chiral starting material, (R)-epichlorohydrin.
Causality and Expertise: This strategy leverages the existing stereocenter in (R)-epichlorohydrin. The key transformation is a nucleophilic ring-opening of the epoxide with a Grignard reagent, specifically allylmagnesium chloride, in the presence of a copper(I) catalyst.[6][14] The copper catalyst facilitates a regioselective Sₙ2' type reaction, where the allyl group adds to the C3 position, displacing the chloride and opening the epoxide to form a chlorohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis: the alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride to form the new epoxide ring, yielding the desired this compound. This route is often favored for its cost-effectiveness and high overall yield.[6]
Key Reactions and Synthetic Utility
The synthetic power of this compound stems from the high reactivity of the epoxide ring towards a wide array of nucleophiles. These ring-opening reactions are typically highly regioselective and stereospecific.
Nucleophilic Ring-Opening
The regioselectivity of the ring-opening is dictated by the reaction conditions.
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, strong nucleophiles (e.g., RO⁻, RS⁻, CN⁻, R₂CuLi, Grignard reagents) will attack the least sterically hindered carbon atom, which is the C1 position.[15][16][17] This is a classic Sₙ2 reaction, proceeding with an inversion of stereochemistry at the site of attack. The attack occurs from the backside relative to the C-O bond being broken.
Mechanism: Ring-Opening with a Strong Nucleophile
Caption: Sₙ2 ring-opening of this compound.
-
Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[5] The nucleophile (which is often weak, like H₂O or an alcohol) then attacks. In this case, the attack occurs preferentially at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state.[5] While the reaction still proceeds with an overall anti-addition, the regioselectivity is reversed compared to basic conditions.
This predictable and controllable reactivity makes this compound a cornerstone in the synthesis of chiral alcohols, amino alcohols, and other key intermediates for pharmaceuticals such as the anticancer drug Halaven.[11]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[18] It is harmful if swallowed, inhaled, or in contact with skin.[16] It is also suspected of causing genetic defects.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is often stored in a refrigerator designated for flammable materials.[3][18] It is also noted to be moisture-sensitive.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a chiral building block of significant value to the scientific research and drug development communities. Its well-defined stereochemistry and dual functionality provide a reliable platform for the efficient and stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthetic routes—particularly the robust Jacobsen hydrolytic kinetic resolution—and the predictable nature of its ring-opening reactions is crucial for leveraging its full synthetic potential. Adherence to proper safety and handling protocols ensures its effective and safe utilization in the laboratory.
References
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Guthrie, D., Saathoff, J., Sahani, R., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available at: [Link][6][11][14]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Industrial Applications of The Jacobsen Hydrolytic Kinetic Resolution Technology. Scribd. Available at: [Link][12]
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Scribd. (n.d.). Nucleophilic Ring-Opening of 1,2-Epoxyhexane. Retrieved from: [Link][15]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from: [Link][5]
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Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Available at: [Link][16]
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Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Science, 277(5328), 936-938. Available at: [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from: [Link][17]
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Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular diversity, 20(4), 969–987. Available at: [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from: [Link][8]
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A Comprehensive Technical Guide to (S)-1,2-Epoxy-5-hexene: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of (S)-1,2-Epoxy-5-hexene, a valuable chiral building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of this reagent, from its fundamental properties to its practical application in the synthesis of complex molecules. We will delve into robust synthetic protocols, underscore the importance of its stereochemistry, and highlight its role in the advancement of pharmaceutical research.
Core Molecular Attributes and Physicochemical Properties
This compound is a chiral epoxide that features both a reactive oxirane ring and a terminal alkene, making it a versatile bifunctional synthetic intermediate.[1][2] Its utility is significantly enhanced by its availability as a single enantiomer, which is crucial for the stereocontrolled synthesis of complex chiral molecules.
A clear understanding of its physical and chemical properties is paramount for its effective use and handling in a laboratory setting. While some reported values in the literature show slight variations, the following table summarizes the most commonly cited data for the racemic mixture, which are largely applicable to the (S)-enantiomer.
| Property | Value | Source(s) |
| CAS Number | 137688-21-2 | [2] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 119-121 °C (lit.) | [3][5] |
| Density | 0.87 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.425 (lit.) | [3][5] |
| Storage Temperature | 2-8°C | [3] |
Strategic Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is a critical process that underpins its application in asymmetric synthesis. The most robust and scalable method involves a two-step sequence: the epoxidation of a readily available diene followed by a highly selective kinetic resolution.[6][7][8]
Step 1: Synthesis of Racemic 1,2-Epoxy-5-hexene
The initial step involves the non-selective epoxidation of 1,5-hexadiene to yield the racemic epoxide. meta-Chloroperoxybenzoic acid (mCPBA) is a commonly employed reagent for this transformation due to its reliability and commercial availability.[6] The primary challenge in this step is to control the reaction to favor mono-epoxidation over the formation of the undesired bis-epoxide. This is achieved by using an excess of 1,5-hexadiene and maintaining a low reaction temperature.[6]
Step 2: Hydrolytic Kinetic Resolution (HKR)
With the racemic epoxide in hand, the key to obtaining the desired (S)-enantiomer is the hydrolytic kinetic resolution (HKR). This elegant method, pioneered by Jacobsen and others, utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched.[6]
To produce this compound, the (S,S)-enantiomer of the Jacobsen (salen)Co(II) catalyst is employed. This catalyst will selectively catalyze the ring-opening of the (R)-epoxide with water, leaving the desired (S)-epoxide untouched.[6][9] The resulting diol from the hydrolyzed (R)-epoxide can then be easily separated from the unreacted (S)-epoxide by distillation.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Resolution
The following protocol is adapted from established literature procedures and provides a scalable method for producing enantiomerically enriched this compound.[6][8]
Part A: Synthesis of rac-1,2-Epoxy-5-hexene
-
Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1,5-hexadiene (150 g, 1.83 mol) and dichloromethane (DCM, 750 mL).
-
Cooling: Cool the solution to 0°C with constant stirring.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, ~77%, 210 g, 0.94 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the resulting suspension at 0°C for 3-5 hours. Monitor the reaction progress by GC-MS to confirm the consumption of mCPBA.
-
Work-up: Quench the reaction by slowly adding a 2 N aqueous solution of sodium hydroxide (NaOH) until the mixture is basic. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude racemic epoxide can be purified by distillation, although for the subsequent resolution step, crude material is often sufficient.
Part B: Hydrolytic Kinetic Resolution
-
Catalyst Preparation: In a separate flask, prepare the active (S,S)-(salen)Co(III)OAc catalyst by stirring the (S,S)-(salen)Co(II) complex (0.5 mol%) in toluene with acetic acid for 30 minutes in the presence of air.
-
Resolution Setup: To a reactor containing the crude rac-1,2-Epoxy-5-hexene (1.0 equiv), add the pre-activated catalyst.
-
Hydrolysis: Cool the mixture to 0°C and add water (0.55 equiv). Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring Enantiomeric Excess: Monitor the enantiomeric excess (ee) of the remaining epoxide by chiral GC analysis. The reaction is typically stopped at ~50% conversion to achieve high ee of the unreacted epoxide.
-
Purification: Once the desired ee is reached, the reaction mixture is subjected to vacuum distillation. The lower boiling this compound is collected, separating it from the higher boiling diol by-product.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. This allows for a wide range of selective transformations, making it a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates.[2][6]
The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions, with the regioselectivity of the attack being a key consideration. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydroboration-oxidation, and metathesis.
A significant application of this chiral building block is in the synthesis of the C20-C26 fragment of the potent anticancer drug, Halaven® (Eribulin).[6] This underscores the importance of this compound in providing a key stereocenter that is crucial for the drug's biological activity.
Caption: Reactivity and role as a chiral building block.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also suspected of causing genetic defects and may cause cancer.[7] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor |
| H341 | Suspected of causing genetic defects |
| H350 | May cause cancer |
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Use explosion-proof electrical/ventilating/lighting equipment.[7]
-
Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
Store in a well-ventilated place. Keep cool.[7]
Conclusion
This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its value to the research, pharmaceutical, and drug development communities is firmly established. A thorough understanding of its synthesis, particularly the nuances of the hydrolytic kinetic resolution, is key to harnessing its full potential. By following well-established protocols and adhering to stringent safety measures, researchers can confidently employ this versatile reagent to construct complex, life-enhancing molecules.
References
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Guthrie, D., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available from: [Link]
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Lab Supplies. 1,2-Epoxy-5-hexene, 97% | 260347-5G. Available from: [Link]
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ChemRxiv. Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. (2024-04-30). Available from: [Link]
-
Pearson+. When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anhydrous HCl in ether, the product is trans-2-chlorocyclohexanol. The reaction proceeds through a protonated epoxide intermediate followed by nucleophilic attack of the chloride ion. Available from: [Link]
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Carl ROTH. (S)-(-)-1,2-Epoxy-5-hexene. Available from: [Link]
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ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (2024-08-01). Available from: [Link]
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ElectronicsAndBooks. Reactions of Alicyclic Epoxy Compounds with Nitrogen-Containing Nucleophiles. Available from: [Link]
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ResearchGate. Scheme 2. Incorporation of 1,2-epoxy-5-hexene into poly(dimethyl-co-methyl hydrosiloxane). Available from: [Link]
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An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1,2-Epoxy-5-hexene from 1,5-Hexadiene
Foreword: The Strategic Importance of Chiral Epoxides
In the landscape of modern pharmaceutical and fine chemical synthesis, chiral epoxides stand out as exceptionally valuable intermediates.[1] Their inherent ring strain and polarized bonds allow for facile, regioselective, and stereospecific ring-opening reactions, providing access to a diverse array of chiral molecules, including amino alcohols, diols, and other functionalized synthons.[1] (S)-1,2-Epoxy-5-hexene, a key chiral building block, is particularly sought after for its bifunctional nature, possessing both a reactive epoxide and a terminal alkene for subsequent chemical elaboration.[2][3][4] This guide provides a comprehensive overview of its synthesis from the inexpensive and readily available feedstock, 1,5-hexadiene, focusing on the practical application and mechanistic underpinnings of catalytic asymmetric epoxidation.
The Core Challenge: Selective Epoxidation of a Non-conjugated Diene
The synthesis of this compound from 1,5-hexadiene presents a distinct set of challenges that must be addressed through precise catalytic control:
-
Regioselectivity: 1,5-hexadiene possesses two electronically equivalent terminal double bonds. A successful synthesis must prevent over-reaction to the diepoxide and maximize the yield of the desired mono-epoxidized product. This is typically controlled by using the diene in excess.[2]
-
Enantioselectivity: The primary goal is to generate the epoxide with a high degree of stereocontrol, selectively producing the (S)-enantiomer. This requires a chiral catalyst capable of differentiating between the two prochiral faces of the alkene.
While several methods exist for asymmetric epoxidation, the Sharpless-Katsuki epoxidation is famously effective for allylic alcohols.[5][6] However, since 1,5-hexadiene is an unfunctionalized olefin, the Sharpless method is unsuitable. This necessitates a catalyst system designed specifically for such substrates, leading us to the premier choice for this transformation: the Jacobsen-Katsuki epoxidation.[7][8][9]
The Jacobsen-Katsuki Epoxidation: A Powerful Tool for Unfunctionalized Olefins
Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral Manganese(III)-salen complex to achieve highly enantioselective epoxidation of a broad range of unfunctionalized alkenes.[7][9][10]
The Catalyst: A Chiral Pocket for Stereocontrol
The remarkable stereoselectivity of the Jacobsen-Katsuki epoxidation originates from its catalyst: a C₂-symmetric Mn(III) complex coordinated to a salen-type ligand.[7] The most common and effective ligands are derived from the condensation of substituted salicylaldehydes with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane for the synthesis of the (R,R)-catalyst, which typically yields (S)-epoxides from terminal olefins. The bulky groups on the salen ligand create a sterically defined chiral environment around the manganese active site, which is fundamental to directing the oxygen atom transfer to a specific face of the alkene.
The Catalytic Cycle: Mechanism of Oxygen Transfer
The precise mechanism has been a subject of extensive study, with evidence pointing towards a stepwise, radical-like pathway for most substrates, though a concerted mechanism is also possible.[7][8][11] The generally accepted catalytic cycle proceeds as follows:
-
Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., buffered sodium hypochlorite, NaOCl) to a highly reactive oxomanganese(V) species (Mn(V)=O).[7][8][10]
-
Alkene Approach: The 1,5-hexadiene substrate approaches the Mn(V)=O active species. The chiral ligand architecture dictates the trajectory of this approach, sterically hindering access to one of the two prochiral faces of the double bond.[8]
-
Oxygen Transfer: The oxygen atom is transferred from the manganese to the alkene. This may proceed through a short-lived radical intermediate or a metallaoxetane, ultimately forming the epoxide ring.[8][11]
-
Catalyst Regeneration: Upon formation of the epoxide, the manganese is reduced back to its Mn(III) state, ready to re-enter the catalytic cycle.
Caption: The catalytic cycle for the Jacobsen-Katsuki epoxidation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1,5-Hexadiene | 82.14 | 50 | 5.0 | Should be freshly distilled or passed through alumina. |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride | 637.15 | 0.2 | 0.02 (2 mol%) | (R,R)-Jacobsen's Catalyst. |
| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous, reaction solvent. |
| Sodium Hypochlorite (NaOCl) | 74.44 | 15 | 1.5 | Commercial bleach, buffered solution. |
| Phosphate Buffer (0.05 M, pH 11.3) | - | - | - | Prepared from Na₂HPO₄ and NaOH. |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | Saturated aqueous solution for quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-hexadiene (4.11 g, 50 mmol) and (R,R)-Jacobsen's catalyst (127 mg, 0.2 mmol). Dissolve the solids in 50 mL of dichloromethane.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.
-
Oxidant Addition: In a separate flask, prepare the oxidant solution by mixing 25 mL of commercial bleach (approx. 15 mmol NaOCl) with 25 mL of the pH 11.3 phosphate buffer. Cool this solution to 0 °C.
-
Reaction: Add the cold, buffered NaOCl solution to the reaction flask dropwise via an addition funnel over 1 hour. Ensure vigorous stirring to facilitate mixing of the biphasic system. The reaction mixture will typically turn dark brown.
-
Monitoring: Allow the reaction to stir at 0 °C for an additional 3-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).[12]
-
Workup: Once the reaction is complete, quench by adding saturated sodium thiosulfate solution until the dark color dissipates. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not over-heat during concentration to avoid loss of the volatile epoxide product.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by careful vacuum distillation to yield the pure this compound.[2][12]
Safety Considerations
-
Oxidants: Sodium hypochlorite is corrosive. Handle with care. The workup procedure must ensure all oxidizing agents are quenched before solvent removal.[13]
-
Solvents: Dichloromethane is a volatile, chlorinated solvent. All operations must be performed in a fume hood.
-
Product Volatility: The product is relatively volatile (b.p. ~120 °C).[4] Care must be taken during solvent removal and distillation to minimize loss.
Comparative Analysis of Asymmetric Epoxidation Methods
To provide context for the selection of the Jacobsen-Katsuki epoxidation, a comparison with other leading methods is instructive.
| Feature | Jacobsen-Katsuki Epoxidation | Sharpless Asymmetric Epoxidation | Biocatalysis (e.g., P450) |
| Substrate Scope | Excellent for unfunctionalized cis- and terminal olefins.[7][8] | Restricted to allylic alcohols.[5][7] | Increasingly broad for terminal alkenes.[14][15][16] |
| Catalyst | Chiral Mn(III)-salen complex.[7] | Ti(IV)-isopropoxide / chiral tartrate ester.[5][17] | Engineered enzymes (e.g., Cytochrome P450).[14][18] |
| Typical Oxidant | NaOCl, m-CPBA.[10] | tert-Butyl hydroperoxide (TBHP).[5] | O₂ with NADPH cofactor regeneration.[14][15] |
| Enantioselectivity | Often >90% ee.[7] | Typically >95% ee.[5] | Can be very high (>95% ee), but is enzyme/substrate specific.[14] |
| Key Advantage | Broad scope for non-activated alkenes. | High predictability and enantioselectivity for a specific class. | "Green" oxidant (O₂), mild conditions, high selectivity. |
| Key Limitation | Catalyst cost; can be less effective for trans-olefins.[7] | Narrow substrate scope. | Enzyme availability, stability, and lower throughput.[16] |
Product Analysis and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Structural Verification
Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm that the chemical structure of the product is correct and to assess its chemical purity.
Enantiomeric Purity Assessment
Determining the enantiomeric excess (% ee) is the most critical quality control step. Due to the identical physical properties of enantiomers, a chiral environment is required for their separation.
-
Chiral Gas Chromatography (GC): This is the method of choice for volatile chiral compounds like 1,2-epoxy-5-hexene.[19] The sample is passed through a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).[20][21] The two enantiomers interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification. The % ee is calculated from the integrated peak areas of the (R) and (S) enantiomers.
Overall Synthesis and Analysis Workflow
The entire process from starting material to final validated product can be visualized as a logical sequence of operations.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion and Future Directions
The Jacobsen-Katsuki asymmetric epoxidation provides a reliable, highly selective, and scalable method for producing this compound from 1,5-hexadiene. The causality behind its success lies in the meticulously designed chiral ligand, which creates a well-defined steric environment that forces the epoxidation to proceed with high facial selectivity. By carefully controlling reaction parameters such as stoichiometry and temperature, this method delivers a valuable chiral building block essential for advanced organic synthesis.
Looking forward, the field continues to evolve. The development of immobilized or recyclable versions of the Jacobsen catalyst aims to improve economic and environmental metrics.[22] Furthermore, the rapid advancements in biocatalysis, particularly with engineered monooxygenases, present a promising future for even more sustainable and selective epoxidation processes.[15][16]
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- Kubo, T., Peters, M. W., Meinhold, P., & Arnold, F. H. (2006). Enantioselective Epoxidation of Terminal Alkenes to (R)‐ and (S)‐Epoxides by Engineered Cytochromes P450 BM‐3. Chemistry – A European Journal, 12(4), 1216–1220.
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- (2005, April 18). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. Chemical Society Reviews (RSC Publishing).
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- (2024, August 1). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society.
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- (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute.
- Hauer, B. (2021, March 10). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI.
- Sharpless Lab. (n.d.). Publications. The Scripps Research Institute.
- (n.d.). Process for the purification of epoxides. Google Patents.
- (2024, August 1). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications.
- (n.d.). Asymmetric epoxidation. Wikipedia.
- BenchChem. (n.d.). A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Biosynth. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene.
- ChemicalBook. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, GC 99%.
- (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- (2025, April 28). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints.
- (n.d.). Jacobsen Asymmetric Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803.
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Enantioselective Epoxidation of 1,5-Hexadiene: A Technical Guide to the Synthesis of (S)-1,2-Epoxy-5-hexene
Abstract
This in-depth technical guide provides a comprehensive overview of the methodologies for the enantioselective epoxidation of 1,5-hexadiene to produce the valuable chiral building block, (S)-1,2-epoxy-5-hexene. Recognizing the critical role of enantiopure epoxides in the synthesis of pharmaceuticals and complex bioactive molecules, this document delves into the core principles, mechanistic intricacies, and practical execution of leading catalytic systems.[1][2][3][4][5][6] The guide is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and field-proven insights to enable the successful implementation of these synthetic strategies.
Introduction: The Strategic Importance of this compound
This compound is a versatile and highly valuable chiral intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for a wide array of subsequent chemical transformations. This makes it a crucial precursor for the construction of complex molecular architectures with precise stereochemical control. The applications of this chiral building block are extensive, particularly in the pharmaceutical industry for the synthesis of enantiopure drugs, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.[7][8] For instance, chiral epoxides are key components in the synthesis of various natural products and biologically active compounds.[2][5][9]
The primary challenge in the synthesis of this compound lies in achieving high enantioselectivity in the epoxidation of the prochiral diene, 1,5-hexadiene. This guide will explore the leading catalytic systems that have been developed to address this challenge, with a focus on their underlying mechanisms, practical considerations, and comparative performance.
Mechanistic Foundations of Enantioselective Epoxidation
Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the conversion of prochiral alkenes into chiral epoxides with high enantiomeric excess.[10][11] The fundamental principle involves the use of a chiral catalyst that creates a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other. Several classes of catalysts have been successfully employed for this purpose, each with its own characteristic mechanism.
Metal-Salen Complexes: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful and widely utilized method for the enantioselective epoxidation of unfunctionalized olefins.[7][8][12][13] This reaction employs a chiral manganese(III)-salen complex as the catalyst.[7][8][13] The mechanism, while not definitively elucidated in its entirety, is generally believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[13][14]
The proposed catalytic cycle can be visualized as follows:
Caption: Enantioselective epoxidation of 1,5-hexadiene using Jacobsen's catalyst.
A critical aspect of this reaction is the use of a terminal oxidant, with buffered sodium hypochlorite (bleach) being a common and cost-effective choice. [7][8]The reaction is typically carried out in a biphasic system or with the aid of a phase-transfer catalyst to facilitate the interaction between the aqueous oxidant and the organic substrate and catalyst.
Comparative Analysis of Catalytic Systems
The selection of a suitable catalytic system for the enantioselective epoxidation of 1,5-hexadiene depends on several factors, including the desired scale of the reaction, cost considerations, and environmental impact. The following table provides a comparative summary of the key features of the discussed methodologies.
| Catalytic System | Catalyst | Oxidant | Typical Enantioselectivity (% ee) | Advantages | Disadvantages |
| Jacobsen-Katsuki | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | >90 | High enantioselectivity for a broad range of olefins, well-established methodology. [7][12][13] | Use of stoichiometric chlorinated oxidants can be a drawback. |
| Titanium-Salan | Chiral Ti(IV)-salan complex | H₂O₂ | 89-97 | Utilizes an environmentally friendly oxidant, high regio- and enantioselectivity for conjugated dienes. [9][15] | May be more substrate-specific than Jacobsen-Katsuki epoxidation. |
| Biocatalysis | Enzymes (e.g., monooxygenases) | O₂, H₂O₂ | Often >99 | Exceptional selectivity, mild reaction conditions, environmentally benign. [5] | Enzyme stability, cofactor regeneration, and substrate scope can be limiting factors. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the laboratory-scale synthesis of this compound via the Jacobsen-Katsuki epoxidation.
Preparation of (R,R)-Jacobsen's Catalyst
The (R,R)-Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, can be synthesized from commercially available starting materials.
Workflow for Catalyst Synthesis:
Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.
Enantioselective Epoxidation of 1,5-Hexadiene
Materials:
-
1,5-Hexadiene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite solution (commercial bleach adjusted to pH ~11 with 0.05 M Na₂HPO₄)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,5-hexadiene and dichloromethane.
-
Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) and, if used, the 4-phenylpyridine N-oxide co-catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered sodium hypochlorite solution dropwise with vigorous stirring over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous Na₂SO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Self-Validation: The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis.
Conclusion
The enantioselective epoxidation of 1,5-hexadiene to this compound is a pivotal transformation in modern organic synthesis. This guide has provided a detailed examination of the key methodologies, with a particular focus on the robust and widely applicable Jacobsen-Katsuki epoxidation. By understanding the underlying mechanistic principles and adhering to meticulously designed experimental protocols, researchers and drug development professionals can effectively access this valuable chiral building block for the synthesis of complex and life-enhancing molecules. The continued development of more sustainable and efficient catalytic systems, such as those employing biocatalysis or earth-abundant metals, will undoubtedly further enhance our ability to perform these critical transformations.
References
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Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of an HIV Protease Inhibitor. Organic Letters, 6(23), 4261–4264. [Link]
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Bryliakov, K. P., & Talsi, E. P. (2008). Titanium-Salan-Catalyzed Asymmetric Epoxidation of Alkenes with Aqueous H2O2. Angewandte Chemie International Edition, 47(48), 9345-9347. [Link]
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Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
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Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
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Guthrie, D., Saathoff, J. M., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 25(9), 2134-2142. [Link]
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Li, J., Gu, W., Wang, Z., Zhou, X., & Chen, Y. (2023). Asymmetric Bio-epoxidation of Unactivated Alkenes. ChemBioChem, 24(7), e202200719. [Link]
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Bhuiyan, M. M. R., Mohammed, M. L., & Saha, B. (2021). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. [Link]
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Irie, R., Noda, K., Ito, Y., & Katsuki, T. (1991). Catalytic asymmetric epoxidation of unfunctionalized olefins using chiral (salen)manganese(III) complexes. Tetrahedron: Asymmetry, 2(7), 481-494. [Link]
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Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Controversial Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
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Spectroscopic Data for (S)-1,2-Epoxy-5-hexene: An In-depth Technical Guide
Introduction
(S)-1,2-Epoxy-5-hexene is a chiral epoxide that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its stereochemistry and the presence of both an epoxide and a terminal alkene functional group make it a valuable synthon for introducing chirality and enabling further chemical transformations. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a compilation from various reputable sources, including the Spectral Database for Organic Compounds (SDBS), and is intended to be a valuable resource for researchers, scientists, and drug development professionals.[1][2][3][4]
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons of the epoxide ring, the aliphatic chain, and the terminal alkene. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.[5]
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.89 - 5.75 | m | 1H | H5 |
| 5.10 - 4.98 | m | 2H | H6 |
| 3.08 - 3.03 | m | 1H | H2 |
| 2.75 | dd | 1H | H1a |
| 2.47 | dd | 1H | H1b |
| 2.25 - 2.10 | m | 2H | H4 |
| 1.75 - 1.60 | m | 2H | H3 |
Interpretation of the ¹H NMR Spectrum:
-
Alkene Protons (H5, H6): The multiplet in the region of δ 5.89-5.75 ppm is characteristic of the vinylic proton at the C5 position. The multiplet between δ 5.10-4.98 ppm corresponds to the two terminal vinylic protons at the C6 position.
-
Epoxide Protons (H1, H2): The protons on the epoxide ring appear in the upfield region. The proton at C2 (H2) is observed as a multiplet around δ 3.08-3.03 ppm. The two diastereotopic protons on C1 (H1a and H1b) appear as distinct doublet of doublets at approximately δ 2.75 and 2.47 ppm due to their different spatial relationships with the neighboring protons.
-
Aliphatic Protons (H3, H4): The methylene protons adjacent to the double bond (H4) are found as a multiplet in the δ 2.25-2.10 ppm range. The other methylene protons (H3) are observed as a multiplet around δ 1.75-1.60 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 137.8 | C5 |
| 115.1 | C6 |
| 52.3 | C2 |
| 47.1 | C1 |
| 33.6 | C4 |
| 30.0 | C3 |
Interpretation of the ¹³C NMR Spectrum:
-
Alkene Carbons (C5, C6): The signals at δ 137.8 and 115.1 ppm are assigned to the sp² hybridized carbons of the double bond, C5 and C6, respectively.
-
Epoxide Carbons (C1, C2): The carbons of the strained epoxide ring are shielded and appear at δ 52.3 (C2) and 47.1 (C1) ppm.
-
Aliphatic Carbons (C3, C4): The sp³ hybridized carbons of the aliphatic chain, C4 and C3, resonate at δ 33.6 and 30.0 ppm, respectively.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkene and alkane moieties, the C=C double bond, and the C-O bonds of the epoxide ring.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1250 | Strong | Epoxide ring vibration (symmetric stretch) |
| ~915 | Strong | =C-H bend (alkene, out-of-plane) |
| ~840 | Strong | Epoxide ring vibration (asymmetric stretch) |
Interpretation of the IR Spectrum:
-
Alkene Group: The absorption at ~3080 cm⁻¹ is indicative of the stretching vibration of the C-H bonds on the double bond. The C=C stretching vibration is observed around 1640 cm⁻¹. The strong band at ~915 cm⁻¹ is a characteristic out-of-plane bending vibration for a terminal alkene.
-
Alkane Groups: The strong absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the aliphatic chain.
-
Epoxide Ring: The strained three-membered ring of the epoxide gives rise to characteristic vibrations. The symmetric C-O stretching (ring breathing) is typically found around 1250 cm⁻¹, while the asymmetric C-O stretching appears at a lower wavenumber, around 840 cm⁻¹.[6]
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the spectrum is conveniently obtained using the neat liquid as a thin film between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation: A single drop of the neat liquid is placed on a clean, dry salt plate.
-
Assembly: A second salt plate is carefully placed on top to create a thin, uniform film of the liquid.
-
Data Acquisition: The assembled plates are mounted in the spectrometer's sample holder, and the spectrum is recorded. A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Table 4: Mass Spectrometry Data for this compound (EI, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 15 | [M - CH₃]⁺ |
| 67 | 100 | [C₅H₇]⁺ (Base Peak) |
| 57 | 40 | [C₄H₉]⁺ or [M - C₂H₃O]⁺ |
| 41 | 85 | [C₃H₅]⁺ (Allyl Cation) |
| 39 | 50 | [C₃H₃]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z of 98, corresponding to the molecular weight of C₆H₁₀O. Under electron ionization, epoxides can undergo various fragmentation pathways.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for ethers and epoxides.
-
Ring Opening: The strained epoxide ring can open upon ionization, leading to a radical cation that can undergo further rearrangements and fragmentation.
The base peak at m/z 67 likely arises from a complex rearrangement following the initial ionization. The prominent peak at m/z 41 is characteristic of an allyl cation ([C₃H₅]⁺), which is a stable carbocation.
Figure 3: Proposed key fragmentation pathways for 1,2-Epoxy-5-hexene in EI-MS.
Experimental Protocol for GC-MS
A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are bombarded with electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and characterization. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (epoxide and alkene), and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The data and protocols presented in this guide serve as a reliable reference for scientists engaged in the synthesis and application of this important chiral building block.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
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Physical properties of (S)-1,2-Epoxy-5-hexene (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of (S)-1,2-Epoxy-5-hexene
Introduction
This compound, a chiral epoxide, serves as a versatile building block in modern organic synthesis. Its unique structural features—a strained oxirane ring and a terminal alkene—provide two distinct reactive sites for a variety of chemical transformations. This guide offers a detailed examination of two fundamental physical properties of this compound: its boiling point and density. An accurate understanding of these properties is critical for professionals in research and drug development for applications ranging from purification and handling to reaction scale-up and kinetic modeling.
Physicochemical Property Profile
The physical characteristics of this compound are summarized below. These values are derived from consensus data from leading chemical suppliers and databases, ensuring a high degree of reliability for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 119-121 °C at 760 mmHg | [4][5][6][7] |
| Density | 0.870 g/mL at 25 °C | [5][6] |
| 0.892 g/cm³ | [2][3] | |
| Refractive Index | n20/D 1.425 |
Boiling Point: Experimental Determination
Theoretical Context
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the boiling point is influenced by its moderate molecular weight and the polarity induced by the ether linkage in the epoxide ring. Unlike alcohols, epoxides cannot act as hydrogen bond donors, resulting in lower boiling points than corresponding alcohols. However, the significant ring strain in the three-membered oxirane ring can slightly increase the boiling point compared to analogous acyclic ethers.[8][9] Accurate experimental determination is crucial, especially for purification by distillation, where this property dictates the required temperature and pressure conditions.[10]
Methodology: Thiele Tube Method
For precise determination with a minimal amount of substance, a common scenario in research settings, the Thiele tube method is highly effective.[11] This technique identifies the boiling point by observing the temperature at which a fine stream of bubbles from an inverted capillary ceases and the liquid just begins to enter the capillary upon cooling.
Protocol Steps:
-
Sample Preparation: Secure a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer's bulb.
-
Filling: Add approximately 0.5 mL of this compound into the vial.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.
-
Apparatus Setup: Insert the thermometer assembly into a Thiele tube containing high-boiling mineral oil, ensuring the vial is fully submerged below the sidearm.
-
Heating: Gently heat the sidearm of the Thiele tube with a microburner. The design of the tube ensures uniform heat distribution via convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands and is replaced by the sample's vapor. Continue heating until a continuous and vigorous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature recorded when the bubbling stops and the liquid is just drawn back into the capillary tube.
-
Validation: For enhanced accuracy, repeat the heating and cooling cycle two to three times.
Workflow Visualization: Boiling Point Determination
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Density: Experimental Determination
Theoretical Context
Density, an intrinsic physical property, is defined as the mass of a substance per unit volume (ρ = m/V).[12] For liquids, it is temperature-dependent; therefore, precise temperature control during measurement is paramount for accuracy. The density of this compound is a critical parameter for converting between mass and volume, essential for preparing solutions of known concentrations and for calculating reaction stoichiometry.
Methodology: Volumetric Flask and Analytical Balance
This method provides high accuracy and is readily performed with standard laboratory equipment.[13] It involves accurately measuring the mass of a known volume of the liquid.
Protocol Steps:
-
Equipment Preparation: Ensure a clean and completely dry volumetric flask (e.g., 10 mL) and its stopper are available.
-
Tare Mass: Place the empty, dry volumetric flask with its stopper on a calibrated analytical balance and record its mass (m₁).
-
Sample Filling: Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
Temperature Equilibration: Allow the flask and its contents to equilibrate to a known, constant temperature (e.g., 25.0 °C) in a water bath. The volume of a liquid changes with temperature, so this step is crucial for accuracy.
-
Mass Measurement: Re-stopper the flask, carefully dry the exterior, and measure its total mass on the same analytical balance (m₂).
-
Calculation: Calculate the mass of the liquid by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the known volume of the flask (V_flask): ρ = (m₂ - m₁) / V_flask
-
Validation: To ensure precision, the procedure should be repeated at least three times, and the average density should be reported.
Workflow Visualization: Density Determination
Caption: Workflow for Liquid Density Determination.
Conclusion
The boiling point and density of this compound are foundational parameters for its effective use in a scientific setting. The methodologies detailed in this guide provide robust and reproducible means for verifying these properties in the laboratory. A thorough understanding and precise measurement of these characteristics empower researchers to handle, purify, and utilize this valuable chiral intermediate with confidence and accuracy, ultimately facilitating advancements in chemical synthesis and drug discovery.
References
-
Fisher Scientific. (2010). SAFETY DATA SHEET: 1,2-Epoxy-5-hexene. Link
-
Guidechem. (n.d.). 1,2-EPOXY-5-HEXENE 10353-53-4 wiki. Link
-
Biosynth. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene. Link
-
ChemicalBook. (n.d.). 1,2-EPOXY-5-HEXENE CAS#: 10353-53-4. Link
-
Lab Supplies. (n.d.). 1,2-Epoxy-5-hexene, 97%. Link
-
Sigma-Aldrich. (n.d.). 1,2-Epoxy-5-hexene 97%. Link
-
CHEMICAL POINT. (n.d.). 1,2-Epoxy-5-hexene. Link
-
ChemicalBook. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, GC 99%. Link
-
National Institutes of Health. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. Link
-
JoVE. (2015). Determining the Density of a Solid and Liquid. Link
-
Home Science Tools. (n.d.). Liquid Density Experiments. Link
-
OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Link
-
Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. Link
-
Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Link
-
Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Link
-
Astech Ireland Ltd. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, 25 g, glass. Link
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Link
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Link
-
American Chemical Society. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. Link
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A-Technical-Guide-to-the-Chiral-Purity-and-Enantiomeric-Excess-of-(S)-1,2-Epoxy-5-hexene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,2-Epoxy-5-hexene is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility is intrinsically linked to its enantiomeric purity, as the biological activity of resulting compounds is often stereospecific.[2][3][4] This guide provides a comprehensive technical overview of the core principles and methodologies for determining the chiral purity and enantiomeric excess (e.e.) of this compound. It delves into the synthetic context that necessitates such analysis, details the primary analytical techniques, and offers field-proven insights into experimental design and data interpretation.
Introduction: The Synthetic Importance of this compound
Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to the stereospecific transformations they can undergo.[5] The epoxide ring, a strained three-membered ether, is susceptible to nucleophilic attack, leading to the formation of new stereocenters in a controlled manner. This compound, with its terminal epoxide and a pendant alkene, offers two distinct points for chemical modification, making it a versatile precursor for a range of complex molecules, including pharmaceuticals and natural products.[1][6][7]
The chirality of the epoxide is paramount. In drug development, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3][4] Therefore, the synthesis of enantiomerically pure compounds is a critical objective.[2][3] This necessitates not only stereoselective synthetic methods but also robust analytical techniques to verify the enantiomeric purity of key intermediates like this compound.
Synthetic Context: The Jacobsen Hydrolytic Kinetic Resolution
A prominent method for producing enantiomerically enriched terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[8][9] This method employs a chiral cobalt-salen complex to catalyze the hydrolysis of one enantiomer of a racemic epoxide at a much faster rate than the other.[8][9] For the synthesis of this compound, starting with the racemic mixture, the (R,R)-Jacobsen catalyst would selectively hydrolyze the (R)-enantiomer, leaving behind the desired, unreacted this compound in high enantiomeric excess.[7]
The efficiency of the HKR is a direct determinant of the final enantiomeric excess of the recovered epoxide.[10][11] Therefore, accurate determination of the e.e. is crucial for process optimization and quality control.
Core Concepts: Chiral Purity and Enantiomeric Excess
Chirality refers to a geometric property of some molecules whereby they are non-superimposable on their mirror image. These mirror-image isomers are called enantiomers .[5]
Enantiomeric Excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is defined as:
e.e. (%) = |([S] - [R]) / ([S] + [R])| x 100
Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively. An enantiomerically pure substance has an e.e. of 100%, while a racemic mixture (equal amounts of both enantiomers) has an e.e. of 0%.[12]
Chiral Purity is often used interchangeably with enantiomeric excess and refers to the extent to which a sample contains a single enantiomer.
Analytical Methodologies for Determining Enantiomeric Excess
The direct analysis of enantiomers is challenging because they possess identical physical properties in an achiral environment.[13] Therefore, specialized chiral environments are required to differentiate them. The primary methods for determining the enantiomeric excess of this compound are chiral chromatography and NMR spectroscopy with chiral derivatizing agents.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful and widely used technique for the separation and quantification of volatile enantiomers like this compound.[14][15]
Principle: The separation is achieved on a capillary column coated with a chiral stationary phase (CSP).[14][15] For epoxides, cyclodextrin-based CSPs are particularly effective. The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, and the differing stability of these complexes leads to different retention times, allowing for their separation.[14]
Experimental Protocol: Chiral GC Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a derivative of β-cyclodextrin).
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Prepare a racemic standard of 1,2-Epoxy-5-hexene for initial method development and to confirm the elution order of the enantiomers.
-
-
GC Conditions:
-
Injector Temperature: 200-250 °C
-
Detector Temperature: 250-300 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp to ensure good separation and reasonable analysis time. A typical program might be: 50 °C for 5 min, then ramp to 150 °C at 5 °C/min.
-
Injection: 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the analysis of the racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| x 100
-
| Parameter | Typical Value | Rationale |
| Column | β-cyclodextrin derivative | Proven selectivity for chiral epoxides. |
| Injector Temp. | 220 °C | Ensures rapid volatilization without thermal degradation. |
| Detector Temp. | 280 °C | Maintains analyte in the gas phase and ensures a stable signal. |
| Oven Program | 50°C (5 min) -> 150°C @ 5°C/min | Balances resolution and analysis time. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another robust method for enantiomeric separation.[12][16][17][18] It is particularly useful for less volatile compounds but can also be adapted for analytes like this compound, often after derivatization.
Principle: Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are common. The enantiomers interact differently with the CSP, leading to different retention times.[19]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers.[13] However, by reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed.[13][20][21] These diastereomers have distinct NMR spectra, allowing for their quantification.[22]
Principle: A chiral derivatizing agent (CDA), which is itself enantiomerically pure, reacts with the epoxide. The resulting products are diastereomers, which have different physical properties and, crucially, different chemical shifts in their NMR spectra.[20][21] By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the e.e. of the original epoxide, can be determined.[22][23]
Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Reaction: React the this compound sample with an enantiomerically pure chiral derivatizing agent. A common choice for epoxides is a chiral acid or alcohol that can open the epoxide ring.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Causality in Method Selection:
-
Chiral GC is often the method of choice for volatile compounds like this compound due to its high resolution and sensitivity.[24]
-
Chiral HPLC can be advantageous if derivatization is required for other analytical purposes.
-
NMR with CDAs is a valuable alternative, especially when chromatographic methods are not available or when a secondary, confirmatory method is needed. However, it requires a quantitative reaction with the CDA and can be more complex to interpret.
Self-Validating Systems: Ensuring Trustworthiness in Analysis
To ensure the accuracy and reliability of enantiomeric excess determination, a self-validating system should be implemented. This involves a series of checks and controls within the analytical workflow.
Logical Framework for a Self-Validating Analysis
Caption: Self-validating workflow for e.e. determination.
-
Use of a Racemic Standard: The analysis of a racemic mixture is essential to establish the retention times of both enantiomers and to demonstrate that the analytical method is capable of separating them.
-
Linearity and Range: The detector response should be linear over a range of concentrations for both enantiomers to ensure accurate quantification.
-
Method Precision: Repeated analysis of the same sample should yield consistent results.
-
Confirmation of Peak Identity: If an enantiopure standard is not available, spiking the sample with a small amount of the racemic mixture can help confirm the identity of the minor enantiomer's peak.
Conclusion
The determination of chiral purity and enantiomeric excess is a critical aspect of working with this compound in research and drug development. Chiral Gas Chromatography stands out as a primary and highly effective technique for this volatile compound. The principles of forming transient diastereomeric interactions, whether on a chromatographic column or through covalent derivatization for NMR analysis, are the cornerstone of these methods. By implementing robust, self-validating analytical protocols, researchers can ensure the scientific integrity of their work and the quality of this vital chiral building block.
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YouTube. (2022). Jacobsen HKR - The best reaction in organic chemistry? [Link]
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Semantic Scholar. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. [Link]
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ResearchGate. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [Link]
-
Atlas of Science. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. [Link]
-
Polymer Synthesis. 1,2-Epoxy-5-hexene: A Key Chemical Intermediate for UV-Curing and Polymer Synthesis. [Link]
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-
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-
Cambridge Open Engage. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. [Link]
-
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-
ChemRxiv. (2023). Stereospecific Synthesis of Enantiopure[11]Helicene Containing a Seven-Membered Ring and[5]Helicene via a Doubly Axially Chiral Precursor. [Link]
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ResearchGate. (2016). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
National Institutes of Health. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. [Link]
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Preprints.org. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
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Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
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ResearchGate. The effect of reaction time on the yield of 1,2-epoxy-5-hexene. [Link]
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MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
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FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. [Link]
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Stability and storage conditions for (S)-1,2-Epoxy-5-hexene
An In-Depth Technical Guide to the Stability and Storage of (S)-1,2-Epoxy-5-hexene
Introduction: The Duality of Reactivity and Utility
This compound (CAS No: 137688-21-2) is a valuable chiral building block in modern organic synthesis.[1] Its utility in the construction of complex molecules, including natural products and pharmaceutical intermediates, stems from the dual functionality of a terminal alkene and a stereodefined epoxide.[2] However, the very feature that makes it a potent synthetic tool—the high reactivity of the strained three-membered epoxide ring—also renders it susceptible to degradation if not handled and stored with precision.[3][4] This guide provides a comprehensive overview of the chemical stability of this compound, outlining the primary degradation pathways and establishing field-proven protocols for its optimal storage and handling to ensure its integrity for research and development.
The Chemical Basis of Instability: Epoxide Ring Strain
The core of this compound's instability lies in the significant ring strain of the oxirane (epoxide) ring.[4] This strain, a combination of angle and torsional strain, makes the epoxide carbons highly electrophilic and susceptible to nucleophilic attack, which relieves the strain by opening the ring.[3] This inherent reactivity is the primary driver of degradation. The molecule's stability is therefore critically dependent on avoiding conditions that facilitate this ring-opening reaction.
Degradation Pathways
The principal degradation routes involve the acid-catalyzed or base-mediated ring-opening of the epoxide.
-
Acid-Catalyzed Hydrolysis: In the presence of even trace amounts of acid, the epoxide oxygen is protonated, creating a highly activated intermediate.[5][6] This "activated" epoxide is then readily attacked by weak nucleophiles, including water, which may be present as ambient moisture.[7][8] The nucleophile preferentially attacks the more substituted carbon atom in a process with significant SN1 character.[5][9] This reaction results in the formation of the corresponding trans-1,2-diol, a common impurity in aged samples.
-
Base-Catalyzed (Nucleophilic) Ring-Opening: Under basic or nucleophilic conditions, a strong nucleophile (such as hydroxide ions) will attack one of the epoxide carbons directly.[7][9] This SN2 reaction proceeds via backside attack, leading to inversion of stereochemistry at the attacked carbon.[3][8] For an unsymmetrical epoxide like this compound, the attack occurs preferentially at the less sterically hindered carbon atom.[4][8]
The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Critical Factors Influencing Long-Term Stability
Several environmental and chemical factors can accelerate the degradation of this compound. Understanding and controlling these variables is paramount for preserving its purity.
-
Temperature: Thermal energy increases the rate of all chemical reactions, including epoxide degradation. While the compound is a liquid with a boiling point of 119-121 °C, elevated storage temperatures will significantly shorten its shelf life.
-
Presence of Acids and Bases: As detailed above, acids and bases are potent catalysts for epoxide ring-opening. Storage containers must be scrupulously clean and free of acidic or basic residues. The material should not be stored in proximity to volatile acids (e.g., HCl) or bases (e.g., ammonia).
-
Moisture: Water is a reactant in the hydrolytic degradation pathway.[10] The compound is often noted as being moisture-sensitive, and exposure to atmospheric humidity should be minimized.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases must be avoided as they will cause rapid decomposition.[10]
-
Air/Oxygen: While the primary instability is the epoxide ring, the terminal alkene could be susceptible to slow oxidation over extended periods, although this is a secondary concern compared to hydrolysis.
Recommended Storage and Handling Protocols
Based on safety data sheets and chemical principles, the following conditions are mandated for maintaining the quality of this compound.
Storage Conditions
To mitigate the risks outlined above, a multi-faceted approach to storage is required. The key is to store the material in a cold, dry, dark, and inert environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C.[11] | Slows the rate of thermal decomposition. |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, clean, dry glass container. | Prevents contamination and ingress of moisture.[12][13] |
| Location | Refrigerator or dedicated flammables storage cabinet.[12][14] | Ensures low temperature and safe storage away from ignition sources. |
| Light | Amber or opaque container. | Protects from potential light-induced degradation, a general best practice. |
Safe Handling Procedures
This compound is classified as a highly flammable liquid and is suspected of causing genetic defects.[10][12] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Use explosion-proof electrical and lighting equipment.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles (compliant with EN 166).[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[15]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[12]
-
-
Dispensing: When transferring the liquid, use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][16] It is best practice to transfer the liquid under a stream of inert gas (e.g., argon) to minimize exposure to air and moisture.
-
Incompatible Materials: Keep away from heat, sparks, open flames, and sources of ignition.[13] Ensure it is not stored with or near strong acids, bases, or oxidizing agents.[10]
Protocol for Stability Assessment
A self-validating system requires periodic verification of material purity. A routine stability study can be implemented to monitor the integrity of this compound over time.
Experimental Workflow
The following workflow outlines a systematic approach to stability testing.
Caption: Experimental workflow for a long-term stability study.
Step-by-Step Methodology
-
Initial Analysis (T=0): Before initiating the study, perform a full characterization of the starting material. Use Gas Chromatography (GC) to determine the initial purity and Nuclear Magnetic Resonance (NMR) to confirm the structure.
-
Sample Aliquoting: Under an inert atmosphere (e.g., in a glovebox), aliquot the this compound into several small, amber glass vials with PTFE-lined caps. This prevents contamination of the main stock each time a sample is taken.
-
Storage: Place the aliquoted vials under the different storage conditions to be tested (e.g., 2-8°C, 25°C, and an accelerated condition like 40°C).
-
Time-Point Testing: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
Analysis: Allow the vial to equilibrate to room temperature before opening. Prepare a sample for GC analysis by diluting it in a suitable anhydrous solvent (e.g., dichloromethane).
-
Data Interpretation: Compare the purity at each time point to the initial T=0 value. A significant decrease in the area of the main peak, accompanied by the appearance of new peaks (likely the diol), indicates degradation.
By implementing these rigorous storage, handling, and monitoring protocols, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound, preserving its value as a critical chiral intermediate in their synthetic endeavors.
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Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
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Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
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Methodological & Application
Application Notes & Protocols: (S)-1,2-Epoxy-5-hexene as a Premier Chiral Building Block in Asymmetric Synthesis
Abstract
(S)-1,2-Epoxy-5-hexene is a highly versatile and valuable chiral building block in modern organic synthesis.[1] Its unique structure, featuring a reactive epoxide ring and a terminal alkene, allows for a diverse range of stereocontrolled transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction classes, mechanistic principles, and detailed experimental protocols. It is designed for researchers, chemists, and drug development professionals seeking to leverage this synthon for the efficient construction of complex, enantiomerically pure molecules.
Introduction: The Strategic Value of this compound
In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral building blocks serve as foundational starting points for constructing stereochemically complex targets. This compound, also known as (S)-2-(But-3-enyl)oxirane, has emerged as a cornerstone synthon due to its bifunctional nature. The strained three-membered epoxide ring is primed for regioselective and stereospecific ring-opening by a wide array of nucleophiles, while the pendant olefin handle offers a site for subsequent chemical modifications such as cross-metathesis, hydroboration-oxidation, or intramolecular cyclizations.
This combination enables chemists to introduce new stereocenters with high fidelity and to elaborate the carbon skeleton in a controlled manner, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1]
Foundational Chemistry: Synthesis of the Chiral Epoxide
While this note focuses on the application of this compound, understanding its synthesis provides context for its availability and quality. A prevalent method for accessing its enantiomer, (R)-1,2-Epoxy-5-hexene, is through the Hydrolytic Kinetic Resolution (HKR) of the corresponding racemic epoxide. This reaction, often employing a chiral (salen)Co(II) catalyst developed by Jacobsen, selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-epoxide enriched and unreacted.[2][3] The principles are directly adaptable for isolating the (S)-enantiomer by using the opposite enantiomer of the catalyst.
An alternative, highly efficient route involves using readily available chiral starting materials. For instance, (R)-epichlorohydrin can undergo a copper-catalyzed ring-opening with an allyl Grignard reagent, followed by a base-mediated ring-closure to yield the (R)-epoxide in high yield and purity.[2][4][5] These scalable methods ensure access to this critical building block for large-scale synthetic campaigns.
Core Application: Nucleophilic Ring-Opening Reactions
The most fundamental and widely used transformation of this compound is the nucleophilic ring-opening of the epoxide. This reaction proceeds via a classic SN2 mechanism, which dictates both the regioselectivity and the stereochemical outcome.[6][7]
Causality Behind the Reaction:
-
Driving Force : The reaction is driven by the release of ring strain inherent in the three-membered epoxide ring.[7]
-
Regioselectivity : With strong, basic nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, thiolates), the attack occurs preferentially at the less sterically hindered carbon (C1).[6][7] This is a hallmark of the SN2 mechanism, where steric accessibility governs the trajectory of the incoming nucleophile.
-
Stereochemistry : The SN2 attack proceeds via a backside attack relative to the C-O bond that is breaking. This results in a predictable and complete inversion of configuration at the reacting stereocenter.[7] For this compound, this means the newly formed secondary alcohol will have the (R)-configuration.
Caption: SN2 ring-opening of this compound.
Table 1: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile Source | Catalyst/Conditions | Product Type | Typical Yield | Enantiomeric Purity |
| R₂CuLi (Gilman) | Et₂O, -78 °C to 0 °C | Chiral Alcohol | >90% | >99% ee |
| RMgBr (Grignard) | CuI (cat.), THF | Chiral Alcohol | 85-95% | >99% ee |
| NaN₃ (Azide) | NH₄Cl, MeOH/H₂O | β-Azido Alcohol | >90% | >99% ee |
| NaSPh (Thiolate) | MeOH, rt | β-Hydroxy Sulfide | >95% | >99% ee |
| LiN(TMS)₂ | THF, -78 °C | β-Amino Alcohol | 80-90% | >99% ee |
Advanced Applications in Total Synthesis
The true power of this compound is demonstrated in its application to the total synthesis of complex molecules. The predictable stereochemical outcome of its reactions allows for the confident installation of key stereocenters early in a synthetic route.
One notable example is the use of its enantiomer, (R)-1,2-Epoxy-5-hexene, in the synthesis of a key fragment of the anticancer drug Halaven® (Eribulin).[2] Another significant application is the intramolecular cyclopropanation to form (1R,5S)-bicyclo[3.1.0]hexan-2-one, a valuable chiral intermediate.[2] In this transformation, the epoxide is first treated with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), which deprotonates the vinylic proton. The resulting carbanion then attacks the internal epoxide carbon in an intramolecular SN2 fashion to forge the bicyclic system.
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Application Note: Regio- and Stereoselective Ring-Opening Reactions of (S)-1,2-Epoxy-5-hexene with Nucleophiles
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract: (S)-1,2-Epoxy-5-hexene is a versatile chiral building block utilized in the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1][2][3] Its reactivity is dominated by the high ring strain of the three-membered epoxide ring, making it susceptible to nucleophilic attack.[4][5] This guide provides a detailed exploration of the mechanistic principles and practical protocols for the ring-opening of this epoxide. We will dissect the factors governing regioselectivity and stereoselectivity, enabling precise control over the reaction outcome. Detailed, field-tested protocols for reactions with oxygen, nitrogen, and carbon nucleophiles are presented, offering a robust framework for synthetic applications.
Part 1: Core Mechanistic Principles
The synthetic utility of epoxides stems from their ability to undergo ring-opening reactions under relatively mild conditions, a consequence of their inherent angle and torsional strain.[4] The reaction of this compound with nucleophiles is fundamentally a bimolecular nucleophilic substitution (S_N2) reaction. This mechanistic foundation dictates a critical stereochemical outcome: the nucleophile attacks one of the electrophilic epoxide carbons from the side opposite the C-O bond, resulting in an inversion of configuration at the center of attack.[4][6][7] This anti-addition is a cornerstone of epoxide chemistry.
For an unsymmetrical epoxide like this compound, which possesses a primary (C1) and a chiral secondary (C2) carbon, the crucial question is one of regioselectivity: which carbon will the nucleophile attack? The answer depends almost entirely on the reaction conditions.
Nucleophilic (Basic or Neutral) Conditions: Attack at the Less Hindered Carbon (C1)
Under basic or neutral conditions, strong nucleophiles are employed. These reagents are sufficiently reactive to open the epoxide ring without prior activation. The regioselectivity is governed by sterics, consistent with a classic S_N2 mechanism.[6][8][9] The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the primary carbon (C1) is significantly more accessible than the secondary carbon (C2).
Causality: The transition state energy for attack at the less substituted C1 is lower than that for attack at the more crowded C2. This leads to the selective formation of secondary alcohols.
Acid-Catalyzed Conditions: Attack at the More Substituted Carbon (C2)
Under acidic conditions, the reaction landscape changes dramatically. The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol instead of an alkoxide).[4][5][10][11] This protonation activates the epoxide, allowing even weak nucleophiles to react.
The regioselectivity now shifts to favor attack at the more substituted carbon (C2). This is because in the transition state, the C-O bonds are elongated, and a significant partial positive charge (carbocation character) develops on the carbon atoms.[4][5][11][12][13] The secondary carbon (C2) is better able to stabilize this partial positive charge than the primary carbon (C1). While the reaction still proceeds with backside attack (S_N2-like stereochemistry), the electronic factors favoring the more stable "carbocation-like" transition state override the steric factors.[4][12]
Causality: The transition state for acid-catalyzed opening has substantial S_N1 character. The nucleophile attacks the carbon that can best support a positive charge, leading to the selective formation of primary alcohols.
Visualization: Regioselectivity Control
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Control of Regioselectivity in Epoxide Ring-Opening.
Part 2: Experimental Protocols & Applications
The following protocols are designed to be self-validating, providing clear steps and rationales for the synthesis of distinct regioisomers from this compound.
Visualization: General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Reaction with Oxygen Nucleophiles: Synthesis of Methoxy Alcohols
The reaction with an alcohol like methanol is a classic example demonstrating regiochemical control.[5][14]
Protocol 2.1.1: Base-Catalyzed Methanolysis for (S)-1-methoxyhex-5-en-2-ol (C1 Attack)
-
Principle: Sodium methoxide, a strong nucleophile, attacks the less hindered C1 position in an S_N2 reaction.[14] The reaction yields a secondary alcohol.
-
Materials:
-
This compound (1.0 g, 10.2 mmol)
-
Anhydrous Methanol (MeOH, 25 mL)
-
Sodium metal (Na, 0.070 g, 3.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium metal in small pieces to anhydrous methanol in a flame-dried round-bottom flask at 0 °C. Stir until all sodium has dissolved to form sodium methoxide.
-
Add this compound dropwise to the sodium methoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 20% EtOAc in hexanes) to yield the pure secondary alcohol.
-
Protocol 2.1.2: Acid-Catalyzed Methanolysis for (S)-2-methoxyhex-5-en-1-ol (C2 Attack)
-
Principle: A catalytic amount of strong acid protonates the epoxide oxygen. Methanol, a weak nucleophile, then attacks the more substituted C2 position, which bears a partial positive charge.[5][12][15] The reaction yields a primary alcohol.
-
Materials:
-
This compound (1.0 g, 10.2 mmol)
-
Anhydrous Methanol (MeOH, 25 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 drops, ~0.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask at 0 °C.
-
Add the catalytic amount of concentrated sulfuric acid dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to 0 °C and neutralize by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Follow steps 5-8 from Protocol 2.1.1 for workup and purification.
-
| Parameter | Protocol 2.1.1 (Base-Catalyzed) | Protocol 2.1.2 (Acid-Catalyzed) |
| Catalyst/Reagent | Sodium Methoxide (Strong Nucleophile) | Sulfuric Acid (Catalyst) |
| Site of Attack | C1 (Less substituted) | C2 (More substituted) |
| Major Product | (S)-1-methoxyhex-5-en-2-ol | (S)-2-methoxyhex-5-en-1-ol |
| Mechanism Driver | Steric Hindrance | Electronic Stabilization (S_N1-like) |
| Expected Yield | >85% | >90% |
Reaction with Nitrogen Nucleophiles: Synthesis of a β-Amino Alcohol
β-Amino alcohols are crucial structural motifs in many pharmaceuticals and chiral auxiliaries.[16] Their synthesis via epoxide aminolysis is a direct and powerful method.[16][17]
Protocol 2.2.1: Synthesis of (S)-1-(benzylamino)hex-5-en-2-ol
-
Principle: Benzylamine acts as a strong nitrogen nucleophile, attacking the less-hindered C1 position to produce a key β-amino alcohol intermediate.
-
Materials:
-
This compound (1.0 g, 10.2 mmol)
-
Benzylamine (1.2 g, 11.2 mmol, 1.1 eq)
-
Ethanol (EtOH, 20 mL)
-
Lithium perchlorate (LiClO₄, 0.11 g, 1.0 mmol, 10 mol%) - Optional catalyst to accelerate reaction
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and benzylamine in ethanol.
-
Add lithium perchlorate (if used).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 18-24 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the pure β-amino alcohol.
-
Reaction with Carbon Nucleophiles: C-C Bond Formation
Creating new carbon-carbon bonds is central to organic synthesis. Grignard and organocuprate reagents are excellent carbon nucleophiles for epoxide ring-opening.
Protocol 2.3.1: Reaction with an Allyl Grignard Reagent
-
Principle: The carbanion of the Grignard reagent is a potent nucleophile that attacks the less substituted C1 carbon, extending the carbon chain.[14][18][19] This specific reaction using allylmagnesium bromide is a key step in a reported scalable synthesis of the (R)-enantiomer.[3][20]
-
Materials:
-
This compound (1.0 g, 10.2 mmol)
-
Allylmagnesium bromide (1.0 M in THF, 12.2 mL, 12.2 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Copper(I) iodide (CuI, 0.039 g, 0.2 mmol, 2 mol%) - Optional catalyst
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and CuI (if used). Cool to 0 °C.
-
Add the allylmagnesium bromide solution via syringe and stir for 15 minutes.
-
Add a solution of this compound in anhydrous THF dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield (S)-nona-1,8-dien-4-ol.
-
References
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Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. (2015-02-10). [Link]
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Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. [Link]
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Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ScienceDirect. [Link]
-
Epoxide reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Stereochemistry of epoxide ring-opening. YouTube. (2018-03-03). [Link]
-
Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. ACS Publications. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024-03-24). [Link]
-
Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. NIH National Center for Biotechnology Information. [Link]
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The Grignard Reaction of Epoxides. Chemistry Steps. [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. (2021-08-01). [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. (2015-12-10). [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Crimson Publishers. (2017-04-21). [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]
-
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. (2024-09-30). [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. (2012-09-29). [Link]
-
Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]
-
Ring Opening of Epoxides by Strong Nucleophiles. YouTube. (2023-07-18). [Link]
-
Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. ResearchGate. [Link]
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How to Deal with Grignard + Epoxide Reactions. YouTube. (2024-03-11). [Link]
-
Base Catalyzed Epoxide Opening. YouTube. (2020-12-11). [Link]
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Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. [Link]
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Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. RSC Publishing. [Link]
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Opening of Epoxides With Acid. Master Organic Chemistry. (2015-02-02). [Link]
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β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
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Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. NIH National Center for Biotechnology Information. (2016-10-30). [Link]
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Acid Catalyzed Ring Opening of an Epoxide. YouTube. (2019-07-30). [Link]
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Ring Opening of Epoxides. YouTube. (2021-01-30). [Link]
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18.5 Reactions of Epoxides: Ring-Opening. OpenStax. (2023-09-20). [Link]
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Application Notes & Protocols: The Strategic Use of (S)-1,2-Epoxy-5-hexene in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
(S)-1,2-Epoxy-5-hexene, also known as (S)-2-(But-3-enyl)oxirane, is a versatile and highly valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2][] Its unique bifunctional structure, featuring a stereodefined epoxide and a terminal alkene, allows for a diverse range of selective transformations. This guide provides an in-depth exploration of the fundamental reactivity of this compound and its practical application in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, present validated protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this reagent for the construction of complex, optically active molecules.
Introduction: The Strategic Importance of this compound
In the quest for enantiomerically pure pharmaceuticals, the use of chiral building blocks is a cornerstone strategy.[] this compound stands out due to the synthetic opportunities presented by its two distinct functional groups.
-
The Chiral Epoxide: This three-membered ring is strained and highly susceptible to nucleophilic attack.[4] Because the starting material is enantiopure, the stereocenter can be predictably transferred to the product, enabling the synthesis of chiral alcohols and their derivatives.
-
The Terminal Alkene: This moiety serves as a handle for a wide array of subsequent chemical modifications, including but not limited to oxidation, reduction, metathesis, and polymerization.
This combination makes this compound a powerful precursor for constructing fragments of complex natural products and active pharmaceutical ingredients (APIs), such as components of the anticancer drug Halaven.[5]
Core Principles of Reactivity: Regioselective Ring-Opening
The primary and most utilized reaction of this compound is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction—that is, which of the two epoxide carbons the nucleophile attacks—is dictated by the reaction conditions.
Base-Catalyzed / Strong Nucleophile Ring-Opening (SN2 Mechanism)
Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. The high ring strain of the epoxide facilitates the reaction even though an alkoxide is typically a poor leaving group.[4][6]
Causality: The nucleophile attacks the least sterically hindered carbon atom. In this compound, this is the terminal C1 position. This attack occurs from the backside, leading to an inversion of stereochemistry at that center and producing a trans or anti product.[4][7] This is the most common and predictable pathway for introducing a wide variety of functionalities.
Acid-Catalyzed Ring-Opening (SN1-like Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[4] This enhances the electrophilicity of the epoxide carbons.
Causality: The nucleophile, which is often the solvent (e.g., water, methanol), will preferentially attack the more substituted carbon (C2).[6] This is because, in the transition state, this carbon bears a partial positive charge that is better stabilized by the adjacent alkyl group. While the reaction still results in a trans product, the regioselectivity is inverted compared to the base-catalyzed pathway.
Application in the Synthesis of a Chiral Diol Intermediate
A common application is the synthesis of chiral 1,2-diols, which are prevalent motifs in pharmaceuticals. The hydrolysis of this compound provides a straightforward route to (S)-5-Hexene-1,2-diol. This intermediate can be further elaborated; for example, the terminal alkene can be cleaved via ozonolysis to yield a chiral aldehyde, a precursor for chain extension.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Adherence to these steps, with appropriate laboratory technique, should provide a reliable outcome.
Protocol 1: Synthesis of (S)-1-(Allylamino)hex-5-en-2-ol via Nucleophilic Ring-Opening
This protocol demonstrates a typical SN2 ring-opening using an amine nucleophile without a catalyst. The product is a chiral amino alcohol, a valuable intermediate for various APIs.
Materials and Reagents:
-
This compound (≥99% purity)
-
Allylamine (≥99% purity)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in 20 mL of anhydrous methanol.
-
Reagent Addition: Add allylamine (1.16 g, 20.4 mmol, 2.0 equivalents) to the solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting epoxide indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in 50 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated aqueous NaHCO₃ solution, followed by 1 x 25 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
-
If necessary, purify the product via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure (S)-1-(allylamino)hex-5-en-2-ol.
-
Expected Outcome: The reaction typically provides the desired amino alcohol in good yield (75-85%) with high fidelity of stereochemical transfer.
Protocol 2: Synthesis of (R)-1-chloro-5-hexen-2-ol from (R)-epichlorohydrin
While this guide focuses on this compound, it is instructive to understand its synthesis. A scalable and efficient method starts from the readily available (R)-epichlorohydrin, demonstrating a practical application of epoxide ring-opening followed by ring-closing.[5][8][9][10]
Materials and Reagents:
-
(R)-epichlorohydrin
-
Allylmagnesium chloride (or bromide) solution in THF
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
Epoxide Opening: Cool a solution of (R)-epichlorohydrin in anhydrous THF to 0°C. Slowly add a solution of allylmagnesium chloride (1.1 equivalents) while maintaining the temperature below 5°C. Stir for 2-3 hours at this temperature. This SN2 reaction opens the epoxide to form a chlorohydrin intermediate.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Ring Closing: Dissolve the crude chlorohydrin intermediate in a suitable solvent. Add powdered sodium hydroxide and stir vigorously at room temperature. The NaOH acts as a base to deprotonate the alcohol, which then displaces the chloride in an intramolecular SN2 reaction to form the new epoxide ring.[5]
-
Purification: After work-up, the resulting (R)-1,2-epoxy-5-hexene can be purified by vacuum distillation. This two-step process can achieve overall yields of 55-60%.[5][8]
Data Summary
The following table summarizes typical transformations of this compound, showcasing its versatility.
| Nucleophile | Conditions | Product | Typical Yield | Key Application | Reference |
| H₂O | Dilute H₂SO₄, THF | (S)-5-Hexene-1,2-diol | >90% | Precursor to chiral aldehydes | [11] |
| NaN₃ | NH₄Cl, MeOH/H₂O, 80°C | (S)-1-Azidohex-5-en-2-ol | ~85-95% | Precursor to chiral amino alcohols | N/A |
| Allylamine | Methanol, Reflux | (S)-1-(Allylamino)hex-5-en-2-ol | ~75-85% | Intermediate for nitrogen-containing heterocycles | N/A |
| AllylMgCl | THF, 0°C | (R)-1-chloro-5-hexen-2-ol (from R-epichlorohydrin) | 55-60% (overall for 2 steps) | Synthesis of the title compound | [5][8] |
Conclusion
This compound is a testament to the power of chiral building blocks in streamlining the synthesis of complex pharmaceutical targets. A thorough understanding of its reactivity, particularly the predictable and regioselective nature of its epoxide ring-opening reactions, allows chemists to design efficient and stereocontrolled synthetic routes. The protocols and data provided herein serve as a robust starting point for researchers to confidently incorporate this valuable intermediate into their drug discovery and development programs.
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Biosynth. (S)-(-)-1,2-Epoxy-5-hexene | 137688-21-2 | J-640397.
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Chemistry Steps. Epoxides Ring-Opening Reactions.
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 28(8), 3197–3205.
-
Scribd. Nucleophilic Ring-Opening of 1,2-Epoxyhexane.
-
ResearchGate. The effect of reaction time on the yield of 1,2-epoxy-5-hexene.
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ChemRxiv.
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Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles.
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
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Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969–987.
-
Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications.
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PubMed.
-
BOC Sciences. Precision Chiral Building Block Synthesis.
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Application Notes and Protocols: Jacobsen Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxy-5-hexene
Abstract
The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, stands as a cornerstone of asymmetric synthesis.[1][2][3][4] This methodology provides an efficient and practical route to highly enantioenriched terminal epoxides and their corresponding 1,2-diols from inexpensive racemic starting materials.[2][3][4] This application note presents a detailed experimental protocol for the Jacobsen hydrolytic kinetic resolution of racemic 1,2-epoxy-5-hexene, a valuable chiral building block in organic synthesis.[5] We delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and discuss the analytical techniques for determining enantiomeric excess.
Introduction: The Significance of Chiral Epoxides and the Jacobsen HKR
Chiral epoxides are highly versatile intermediates in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals.[2][6] The Jacobsen hydrolytic kinetic resolution (HKR) has emerged as a particularly powerful method for accessing these compounds in high enantiopurity.[1][3] The reaction's appeal lies in its operational simplicity, the use of water as a readily available and environmentally benign reagent, and the low loadings of a recyclable and commercially available catalyst.[2][3][6]
The HKR of racemic 1,2-epoxy-5-hexene is a prime example of this technology's utility. The process selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched.[5] For instance, using the (R,R)-Jacobsen catalyst, the (S)-enantiomer of 1,2-epoxy-5-hexene is preferentially hydrolyzed to the corresponding (S)-1,2-hexene-5,6-diol, allowing for the recovery of highly enantioenriched (R)-1,2-epoxy-5-hexene.[5]
Mechanism of the Jacobsen Hydrolytic Kinetic Resolution
The Jacobsen HKR is catalyzed by a chiral (salen)Co(III) complex. The reaction is believed to proceed through a cooperative bimetallic mechanism.[7][8] In this proposed pathway, one molecule of the cobalt catalyst acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second molecule of the cobalt catalyst, in its hydroxide form, delivers the water nucleophile to one of the epoxide's carbon atoms.[7][9]
The enantioselectivity of the reaction arises from the chiral environment created by the salen ligand of the catalyst. The different transition states for the reaction of the two epoxide enantiomers with the chiral catalyst lead to a significant difference in their reaction rates. This rate differential allows for the "kinetic resolution" of the racemic mixture.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the hydrolytic kinetic resolution of racemic 1,2-epoxy-5-hexene.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 1,2-epoxy-5-hexene | ≥98% | Commercially Available |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | Strem Chemicals, Sigma-Aldrich | |
| Glacial Acetic Acid (AcOH) | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Deionized Water | ||
| Diethyl Ether | Anhydrous | |
| Anhydrous Magnesium Sulfate |
Catalyst Activation
The active catalyst is the Co(III) species, which is generated in situ from the commercially available Co(II) precursor.
-
To a clean, dry vial, add the (R,R)-(salen)Co(II) complex.
-
Dissolve the complex in a minimal amount of a suitable solvent like toluene or THF.
-
Add glacial acetic acid (1 equivalent relative to the Co(II) complex).
-
Stir the solution in the presence of air (oxygen) for approximately one hour. The color of the solution will change from orange-red to a deep brown, indicating the oxidation of Co(II) to Co(III).
-
The solvent can be removed under reduced pressure to yield the (R,R)-(salen)Co(III)OAc complex, which can be used directly.
Hydrolytic Kinetic Resolution Procedure
The following procedure is adapted from established literature protocols.[5][6]
-
To a round-bottom flask equipped with a magnetic stir bar, add the activated (R,R)-(salen)Co(III)OAc catalyst (0.5 mol %).
-
Add racemic 1,2-epoxy-5-hexene (1.0 equiv).
-
If the reaction is run neat, proceed to the next step. For larger scale reactions or to improve stirring, a minimal amount of THF can be added.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add deionized water (0.55 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
Work-up and Purification
-
Once the desired enantiomeric excess of the epoxide is reached (typically >99% ee), dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water to remove the diol byproduct and any remaining catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude enantioenriched epoxide can be purified by distillation under reduced pressure to afford the pure (R)-1,2-epoxy-5-hexene.[5]
Analytical Methods for Determining Enantiomeric Excess
The enantiomeric excess (e.e.) of the recovered epoxide and the diol byproduct is a critical measure of the success of the kinetic resolution. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common methods for this analysis.
Chiral GC Analysis
-
Column: A chiral GC column, such as a cyclodextrin-based capillary column (e.g., Beta-Dex), is required.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions: The specific temperature program and carrier gas flow rate will depend on the column and instrument used. Method development will be necessary to achieve baseline separation of the enantiomers.
Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) HPLC column is necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating epoxide and diol enantiomers.[10]
-
Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for normal-phase chiral HPLC.[10] The optimal ratio will need to be determined empirically.
-
Detection: UV detection is typically used, with the wavelength set to an appropriate value for the analyte.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Catalyst Loading | 0.2 - 2.0 mol %[2] |
| Water Stoichiometry | 0.5 - 0.7 equivalents[9] |
| Reaction Time | 12 - 24 hours |
| Yield of (R)-epoxide | Theoretical maximum of 50% |
| e.e. of (R)-epoxide | >99% |
| e.e. of (S)-diol | Dependent on conversion |
Troubleshooting:
-
Slow Reaction: Ensure the catalyst is properly activated. The presence of impurities in the racemic epoxide can sometimes inhibit the catalyst.[3] For larger scale reactions, scalability challenges may lead to slower reaction times.[5]
-
Low Enantioselectivity: Verify the enantiomeric purity of the catalyst. Ensure the correct enantiomer of the catalyst is being used to obtain the desired epoxide enantiomer.
-
Difficult Purification: Foaming during distillation can be an issue. An aqueous workup to remove the diol prior to distillation is recommended to mitigate this.[3]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Jacobsen HKR of racemic 1,2-epoxy-5-hexene.
Caption: Experimental workflow for the Jacobsen HKR.
Catalytic Cycle
The proposed bimetallic catalytic cycle for the Jacobsen HKR is depicted below.
Caption: Proposed bimetallic catalytic cycle.
Conclusion
The Jacobsen hydrolytic kinetic resolution is a robust and highly selective method for the preparation of enantioenriched terminal epoxides. The protocol detailed herein for 1,2-epoxy-5-hexene provides a practical guide for researchers in both academic and industrial settings. The exceptional selectivity, operational simplicity, and broad applicability of this reaction underscore its importance in modern organic synthesis.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(8), 421–431. [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Wu, Y., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 28(8), 3197-3205. [Link]
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
-
Ready, J. M. (n.d.). Kinetic Resolutions. University of Texas Southwestern Medical Center. Retrieved from [Link]
-
White, D. E., & Jacobsen, E. N. (2014). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 136(12), 4624–4633. [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Jacobsen's Catalyst Synthesis. (n.d.). Wikimedia Commons. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Chiral Alcohols from (S)-1,2-Epoxy-5-hexene
Introduction: The Strategic Value of (S)-1,2-Epoxy-5-hexene in Asymmetric Synthesis
In the landscape of modern organic synthesis and drug development, the precise construction of stereogenic centers is paramount. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. This compound stands out as a versatile and economically significant chiral building block. Its utility stems from the inherent reactivity of the strained epoxide ring, combined with the presence of a terminal alkene that allows for subsequent functionalization. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the transformation of this compound into a variety of valuable chiral alcohols, with a focus on the underlying mechanistic principles that govern these stereospecific reactions.
The ring-opening of epoxides is a powerful transformation that can proceed through different mechanisms depending on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst.[1][2] Strong nucleophiles typically engage in an Sₙ2-type mechanism, attacking the less sterically hindered carbon of the epoxide.[3][4] This inherent regioselectivity and the stereospecificity of the Sₙ2 reaction, which results in an inversion of configuration at the reaction center, are the cornerstones of synthesizing enantiomerically pure products from chiral epoxides.
I. Synthesis of Chiral 1,2-Diols: Hydrolytic Ring-Opening
The synthesis of chiral 1,2-diols is a fundamental transformation, and this compound is an excellent precursor for (S)-5-hexene-1,2-diol. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.
A. Base-Catalyzed Hydrolysis for Regiospecific Diol Synthesis
Under basic conditions, the hydroxide ion, a strong nucleophile, attacks the less substituted carbon of the epoxide in a classic Sₙ2 reaction. This approach is generally preferred for terminal epoxides like this compound as it ensures high regioselectivity.[5]
Causality Behind Experimental Choices:
-
Nucleophile: Hydroxide (from NaOH or KOH) is a potent nucleophile that readily attacks the epoxide.
-
Solvent: A mixture of an organic solvent (like THF or dioxane) and water is used to ensure the miscibility of the organic epoxide and the aqueous base.
-
Temperature: Gentle heating is often employed to increase the reaction rate, though the high ring strain of the epoxide allows the reaction to proceed even at room temperature.[6]
Protocol 1: Base-Catalyzed Synthesis of (S)-5-hexene-1,2-diol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute aqueous HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-5-hexene-1,2-diol.
-
Purify the crude product by flash column chromatography on silica gel.
B. Acid-Catalyzed Hydrolysis
In an acidic medium, the epoxide oxygen is first protonated, making it a better leaving group.[7] The nucleophile (water in this case) then attacks the carbon atom that can best stabilize the developing positive charge. For a terminal epoxide, while the primary carbon is less hindered, the secondary carbon has some ability to stabilize a partial positive charge, leading to a potential mixture of products. However, for terminal epoxides, the Sₙ2 character still dominates, leading primarily to attack at the less substituted carbon.[5]
dot
Caption: Acid-Catalyzed Hydrolysis Workflow.
II. Synthesis of Chiral Amino Alcohols: Aminolysis of Epoxides
Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and chiral ligands.[8][9] The ring-opening of this compound with amines or their synthetic equivalents provides a direct route to these valuable compounds.
A. Direct Aminolysis with Ammonia or Primary/Secondary Amines
The reaction of epoxides with ammonia or amines is a direct method for synthesizing β-amino alcohols.[10] Similar to base-catalyzed hydrolysis, this reaction proceeds via an Sₙ2 mechanism with the amine acting as the nucleophile, attacking the less substituted carbon.
Causality Behind Experimental Choices:
-
Nucleophile: Ammonia or a primary/secondary amine. An excess of the amine is often used to prevent the product amino alcohol from reacting with another molecule of the epoxide.
-
Solvent: A protic solvent like ethanol or isopropanol is often used. In some cases, the reaction can be run neat if the amine is a liquid.[11]
-
Catalyst: For less reactive amines, a Lewis acid catalyst may be employed to activate the epoxide.[10]
Protocol 2: Synthesis of (S)-1-amino-5-hexen-2-ol
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Isopropanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel (if heating above the solvent's boiling point)
Procedure:
-
In a pressure vessel, combine this compound (1.0 eq), aqueous ammonia (10-20 eq), and isopropanol.
-
Seal the vessel and heat the reaction mixture to 60-80 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the excess ammonia and isopropanol.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-1-amino-5-hexen-2-ol.
-
Purify by column chromatography or distillation under reduced pressure.
B. Ring-Opening with Azide and Subsequent Reduction
An alternative and often cleaner route to primary β-amino alcohols involves a two-step sequence: ring-opening with azide followed by reduction. The azide ion (N₃⁻) is an excellent nucleophile for epoxide ring-opening.[12] The resulting azido alcohol can then be cleanly reduced to the corresponding amino alcohol.
dot
Caption: Two-step synthesis of amino alcohols.
III. Carbon-Carbon Bond Formation: Ring-Opening with Organometallic Reagents
The synthesis of chiral alcohols with extended carbon skeletons can be achieved by the ring-opening of this compound with carbon nucleophiles, such as Grignard reagents or organocuprates.
A. Reaction with Grignard Reagents
Grignard reagents (RMgX) are strong carbon nucleophiles that readily open epoxides. The reaction typically occurs at the less substituted carbon via an Sₙ2 mechanism.[1]
Protocol 3: Synthesis of a Chiral Alcohol using a Grignard Reagent
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in THF (or other Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude chiral alcohol.
-
Purify by flash column chromatography.
B. Ring-Opening with Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are highly effective for the ring-opening of epoxides with high regioselectivity for the less substituted carbon.
| Reagent Type | Nucleophile | Key Characteristics | Product Type from this compound |
| Hydrolysis (Basic) | OH⁻ | Strong nucleophile, Sₙ2 mechanism | (S)-5-hexene-1,2-diol |
| Aminolysis | R₂NH, NH₃ | Sₙ2 mechanism | (S)-1-(dialkylamino)-5-hexen-2-ol |
| Azide Opening | N₃⁻ | Good nucleophile, followed by reduction | (S)-1-amino-5-hexen-2-ol |
| Grignard Reagent | R⁻ (as RMgX) | Strong carbon nucleophile | Chiral secondary alcohol |
| Organocuprate | R⁻ (as R₂CuLi) | Soft carbon nucleophile, high regioselectivity | Chiral secondary alcohol |
IV. Asymmetric Catalysis in Epoxide Ring-Opening
For certain applications, particularly in kinetic resolutions, asymmetric catalysis plays a pivotal role.[13] While we start with an enantiomerically pure epoxide, the principles of asymmetric catalysis are crucial in modern organic synthesis. Catalytic systems, often involving metal-salen complexes, can activate the epoxide and facilitate nucleophilic attack with high degrees of stereocontrol.[14][15] For instance, the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a powerful method for resolving racemic epoxides, where one enantiomer is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.[16][17]
Conclusion
This compound is a powerful and versatile chiral starting material for the synthesis of a wide range of enantiomerically pure alcohols. By carefully selecting the nucleophile and reaction conditions, chemists can achieve highly regioselective and stereospecific ring-opening reactions. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable building block in their synthetic endeavors. The principles of Sₙ2-type reactions are fundamental to these transformations, ensuring the reliable transfer of chirality from the starting epoxide to the final alcohol product.
References
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Jacobsen, E. N. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. Retrieved from [Link]
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Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Retrieved from [Link]
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LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
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Schaus, S. E., & Jacobsen, E. N. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 22(12), 2059. Retrieved from [Link]
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Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. Retrieved from [Link]
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- Hansen, K. B., Finney, N. S., & Jacobsen, E. N. (1995). On the Mechanism of Asymmetric Nucleophilic Ring-Opening of Epoxides Catalyzed by (Salen)CrIII Complexes. Angewandte Chemie International Edition in English, 34(6), 676-678.
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BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
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LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
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-
Cardellicchio, C., et al. (2001). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Retrieved from [Link]
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-
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ACS GCI Pharmaceutical Roundtable. (n.d.). From 1,2 diols. WordPress. Retrieved from [Link]
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Wang, Y., et al. (2020). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 24(8), 1546-1553. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of chiral epoxy alcohols 14–16. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
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Zhang, W., & Jacobsen, E. N. (2018). syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 57(51), 16799-16803. Retrieved from [Link]
-
Evans, M. (2023, July 18). Ring Opening of Epoxides by Strong Nucleophiles [Video]. YouTube. Retrieved from [Link]
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Wang, Y., et al. (2020). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. Retrieved from [Link]
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Application Notes & Protocols: Derivatization of (S)-1,2-Epoxy-5-hexene for Advanced Functionalization
Introduction: The Strategic Value of a Bifunctional Chiral Building Block
(S)-1,2-Epoxy-5-hexene is a highly valuable chiral synthon in modern organic synthesis, particularly within pharmaceutical and agrochemical development.[1][2] Its utility stems from its bifunctional nature, presenting two distinct and orthogonally reactive sites: a stereodefined epoxide and a terminal alkene. This unique combination allows for sequential and controlled modifications, enabling the construction of complex, stereochemically rich molecules from a simple, commercially available starting material.[2][3]
The high ring strain inherent to the three-membered epoxide ring is the primary driver of its reactivity, making it susceptible to nucleophilic attack under a variety of conditions.[4][5] The terminal alkene, a less reactive but highly versatile handle, opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7][8] This guide provides a detailed exploration of the core derivatization strategies for this compound, focusing on the mechanistic principles that govern reaction outcomes and providing robust protocols for practical implementation in a research setting.
Core Principles: Navigating the Reactive Landscape
The synthetic utility of this compound is rooted in the experimenter's ability to selectively address one of its two functional groups. The choice of which moiety to functionalize first is a critical strategic decision that depends entirely on the desired final structure and the compatibility of subsequent reaction conditions.
The two principal pathways for derivatization are:
-
Epoxide Ring-Opening: This involves a nucleophilic attack on one of the epoxide carbons, resulting in the formation of a 1,2-difunctionalized hexene derivative with the creation of a new stereocenter or functional group handle.
-
Alkene Functionalization: This pathway targets the terminal double bond, allowing for chain modification, polymerization, or the introduction of new functional groups, typically while leaving the epoxide intact for later manipulation.
Figure 1: Primary derivatization pathways for this compound.
Part 1: Mastery of Epoxide Ring-Opening Reactions
The regioselectivity of the epoxide ring-opening is the most critical concept to master. The outcome is dictated by the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.[4][9][10][11]
-
Under Basic/Nucleophilic Conditions: A strong, unhindered nucleophile will attack the path of least resistance. This is a classic SN2 mechanism where the nucleophile attacks the less-substituted carbon (C1), leading to inversion of configuration at that center.[9][10][11][12]
-
Under Acidic Conditions: The epoxide oxygen is first protonated, making it a much better leaving group.[4][13] The C-O bonds weaken, and the transition state develops significant carbocation-like character on the more substituted carbon (C2), which can better stabilize the partial positive charge. A weak nucleophile will then preferentially attack this more electrophilic, more substituted carbon (C2).[4][10][11][13]
Figure 2: Regiochemical control in the ring-opening of this compound.
Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol exemplifies the SN2 pathway, where a strong nucleophile attacks the sterically most accessible carbon.
-
Objective: To synthesize (S)-1-methoxyhex-5-en-2-ol.
-
Principle: The highly nucleophilic methoxide ion attacks the primary carbon (C1) of the epoxide, leading to a predictable regiochemical outcome.[14] The reaction proceeds with inversion of stereochemistry, though it is not observable at the achiral C1 center.
-
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a 0.5 M solution of sodium methoxide in anhydrous methanol (50 mL).
-
Reactant Addition: To the stirred methoxide solution at room temperature, add this compound (5.0 g, 50.9 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure alcohol.
-
Protocol 2: Acid-Catalyzed Ring-Opening with Acidified Methanol
This protocol demonstrates the acid-catalyzed pathway, where the regioselectivity is reversed.
-
Objective: To synthesize (S)-2-methoxyhex-5-en-1-ol.
-
Principle: A catalytic amount of strong acid protonates the epoxide oxygen, activating the ring. The more substituted carbon (C2) bears a greater partial positive charge, becoming the preferential site of attack for the weak nucleophile (methanol).[14]
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 50.9 mmol) in anhydrous methanol (100 mL) at 0°C (ice bath).
-
Catalyst Addition: Add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral.
-
Extraction & Purification: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography.
-
Protocol 3: Ring-Opening with a Grignard Reagent for C-C Bond Formation
This protocol is a powerful method for creating new carbon-carbon bonds with high regioselectivity.
-
Objective: To synthesize (S)-hept-6-en-1,2-diol via reaction with methylmagnesium bromide.
-
Principle: Grignard reagents are potent nucleophiles and strong bases, thus the reaction follows the SN2 pathway, attacking the less-substituted C1 position.[10][11] This reaction extends the carbon chain by one carbon.
-
Methodology:
-
Reaction Setup: To a flame-dried, two-neck flask under nitrogen, add a solution of this compound (4.0 g, 40.8 mmol) in 80 mL of anhydrous diethyl ether. Cool the flask to 0°C.
-
Reagent Addition: Add methylmagnesium bromide (1.0 M in THF, 45 mL, 45 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the target diol.
-
Data Summary: Regioselectivity of Ring-Opening
| Nucleophile/Reagent | Conditions | Site of Attack | Major Product Structure | Product Name |
| Sodium Methoxide (NaOMe) | Basic | C1 (less substituted) | CH₂(OMe)CH(OH)CH₂CH₂CH=CH₂ | (S)-1-methoxyhex-5-en-2-ol |
| Methanol (MeOH) / H₂SO₄ | Acidic | C2 (more substituted) | CH₂(OH)CH(OMe)CH₂CH₂CH=CH₂ | (S)-2-methoxyhex-5-en-1-ol |
| Methylmagnesium Bromide | Basic (Nucleophilic) | C1 (less substituted) | CH₂(CH₃)CH(OH)CH₂CH₂CH=CH₂ | (R)-hept-6-en-2-ol |
| Benzylamine (BnNH₂) | Nucleophilic | C1 (less substituted) | CH₂(NHBn)CH(OH)CH₂CH₂CH=CH₂ | (S)-1-(benzylamino)hex-5-en-2-ol |
Part 2: Strategic Functionalization of the Terminal Alkene
The terminal alkene provides a secondary site for modification, which can be addressed before or after the epoxide has been opened. Olefin metathesis is a particularly powerful tool for this purpose.
Protocol 4: Alkene Cross-Metathesis
This protocol allows for the extension and functionalization of the butenyl side chain.
-
Objective: To synthesize ethyl (S,E)-7,8-epoxyoct-2-enoate.
-
Principle: Cross-metathesis with a partner alkene, such as ethyl acrylate, using a ruthenium-based catalyst (e.g., Grubbs II catalyst) forms a new, longer-chain alkene with defined E/Z geometry.[8] This reaction is chosen for its high functional group tolerance, leaving the epoxide untouched.
-
Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve this compound (2.0 g, 20.4 mmol) and ethyl acrylate (3.06 g, 30.6 mmol, 1.5 equiv.) in 100 mL of anhydrous, degassed dichloromethane (DCM).
-
Catalyst Addition: Add Grubbs II catalyst (0.173 g, 0.204 mmol, 1 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (~40°C) for 8-12 hours. Monitor the reaction by GC-MS for the formation of the product and the volatile ethylene byproduct.
-
Work-up: After cooling, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue directly by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
-
Integrated Synthetic Strategies
The true power of this compound lies in the ability to combine these transformations into a multi-step synthesis. A critical consideration is the order of operations, which can be guided by a simple decision-making workflow.
Figure 3: Strategic workflow for sequential derivatization.
Conclusion
This compound is a cornerstone chiral building block that offers chemists a reliable and versatile platform for the synthesis of complex organic molecules. By understanding and applying the fundamental principles of epoxide ring-opening regioselectivity and leveraging the synthetic potential of the terminal alkene, researchers can unlock a vast chemical space. The protocols and strategies outlined in this guide serve as a robust foundation for the innovative application of this synthon in drug discovery and materials science, enabling the efficient and stereocontrolled construction of novel chemical entities.
References
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Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
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Reactions of Epoxides: Ring-Opening. Organic Chemistry, OpenStax. [Link]
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Nucleophilic Ring-Opening of 1,2-Epoxyhexane. Scribd. [Link]
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Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy via YouTube. [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv, Cambridge Open Engage. [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PubMed, National Center for Biotechnology Information. [Link]
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-
Chiral Synthons from Biologically Sourced Polyols. Thieme Chemistry. [Link]
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Biocatalytic Synthesis of (S)-1,2-Epoxy-5-hexene: A Practical Guide to Chemoenzymatic and Kinetic Resolution Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
(S)-1,2-Epoxy-5-hexene (CAS: 137688-21-2) is a highly valuable chiral building block in modern organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive epoxide and a terminal alkene, makes it a versatile precursor for the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals.[3] Traditional chemical synthesis routes to chiral epoxides often rely on stoichiometric chiral reagents or expensive metal catalysts. Biocatalysis, however, presents a powerful alternative, offering high selectivity under mild, environmentally benign conditions.[4][5]
This guide provides an in-depth exploration of two robust biocatalytic strategies for synthesizing enantiopure this compound: chemoenzymatic epoxidation and enzymatic kinetic resolution (EKR) . As a senior application scientist, the goal here is not just to present protocols, but to illuminate the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
Strategic Overview: Choosing Your Biocatalytic Path
The selection of a synthetic strategy depends on factors like available starting materials, desired scale, and specific enzyme availability. Two primary, highly effective enzymatic routes are detailed here.
-
Chemoenzymatic Epoxidation: This elegant, one-pot approach utilizes a lipase not for hydrolysis, but for its perhydrolysis capability. The enzyme generates a peroxy acid in situ from a simple carboxylic acid and an oxidant (e.g., hydrogen peroxide).[4][6] This peroxy acid then acts as the epoxidizing agent for the substrate, 1,5-hexadiene. The chirality of the enzyme's active site can influence the stereochemical outcome of the epoxidation, leading to an enantioenriched product. This method is particularly attractive for its operational simplicity.
-
Enzymatic Kinetic Resolution (EKR): This strategy begins with a racemic mixture of 1,2-epoxy-5-hexene, which is readily prepared via non-stereoselective chemical epoxidation of 1,5-hexadiene.[3][7] An enzyme, typically a lipase or an epoxide hydrolase (EH), then selectively catalyzes the transformation of one enantiomer (in this case, the (R)-enantiomer) at a much faster rate.[8][9] This leaves the desired this compound unreacted and therefore highly enriched. While the theoretical maximum yield is 50%, EKR is often highly effective for achieving near-perfect enantiomeric excess (>99% ee).[10]
Logical Flow of Synthetic Strategies
Caption: Overview of the two primary biocatalytic routes.
Protocol 1: Chemoenzymatic Epoxidation of 1,5-Hexadiene
This protocol leverages the perhydrolytic activity of immobilized Candida antarctica Lipase B (Novozym® 435) to generate a peracid in situ for the epoxidation of 1,5-hexadiene. The use of urea-hydrogen peroxide (UHP) provides a solid, anhydrous source of H₂O₂, which is released in a controlled manner, minimizing enzyme deactivation and undesired side reactions.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,5-Hexadiene (Substrate) | >97% | Sigma-Aldrich | Freshly distilled if necessary. |
| Novozym® 435 (Immobilized CALB) | - | Novozymes | The gold standard for this reaction. |
| Urea-Hydrogen Peroxide (UHP) | 97% | Acros Organics | Solid, stable oxidant.[11] |
| Octanoic Acid (or Hexanoic Acid) | >99% | Alfa Aesar | Serves as the precursor for the in situ generated peroxy acid. |
| Ethyl Acetate (Solvent) | Anhydrous | Fisher Scientific | A suitable non-polar solvent that supports lipase activity.[6] |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR | For quenching residual peroxide. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralizing acidic components. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
Experimental Protocol
-
Enzyme Preparation: Add Novozym® 435 (500 mg) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous ethyl acetate (40 mL), 1,5-hexadiene (10 mmol, 1.16 mL), and octanoic acid (10 mmol, 1.58 mL) to the flask.
-
Initiation: Cool the mixture to 25 °C in a water bath. Begin stirring (300 rpm). Add urea-hydrogen peroxide (20 mmol, 1.88 g) to the suspension in four portions over 2 hours.
-
Scientific Rationale: Portion-wise addition of UHP maintains a low, steady-state concentration of hydrogen peroxide, which is crucial for preventing oxidative damage to the enzyme and minimizing the risk of runaway reactions.[11]
-
-
Reaction Monitoring: Allow the reaction to proceed at 25 °C for 24-48 hours. Monitor the progress by taking small aliquots (0.1 mL), filtering off the enzyme, and analyzing by GC or TLC. The primary goal is the consumption of the starting diene and the formation of the mono-epoxide.
-
Work-up: a. Once the reaction reaches the desired conversion, remove the immobilized enzyme by simple filtration. The enzyme can be washed with ethyl acetate, dried under vacuum, and stored for reuse.[11] b. Transfer the filtrate to a separatory funnel. c. Quench the excess peroxide by washing with a 10% aqueous solution of sodium thiosulfate (2 x 20 mL). d. Neutralize unreacted octanoic acid by washing with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). e. Wash with brine (1 x 20 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification & Analysis: a. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1,2-epoxy-5-hexene. b. Determine the yield. Analyze the enantiomeric excess (ee) using chiral gas chromatography (GC) with a suitable chiral column (e.g., a cyclodextrin-based column).
Protocol 2: Enzymatic Kinetic Resolution (EKR) of rac-1,2-Epoxy-5-hexene
This protocol first requires the synthesis of the racemic epoxide, followed by its resolution using an epoxide hydrolase (EH) or a lipase capable of enantioselective hydrolysis. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding diol, leaving the desired (S)-enantiomer untouched.
Part A: Synthesis of rac-1,2-Epoxy-5-hexene
This is a standard chemical step, provided here for completeness.
The racemic epoxide is commonly prepared by the epoxidation of 1,5-hexadiene using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[3][7]
-
Dissolve 1,5-hexadiene (20 mmol, 2.32 mL) in dichloromethane (DCM, 50 mL) in a flask cooled to 0 °C.
-
Add mCPBA (~77%, 22 mmol, 4.9 g) portion-wise over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir at 0 °C for 3-4 hours, then allow to warm to room temperature and stir overnight.[7]
-
Quench the reaction by adding 10% aqueous sodium sulfite solution. Separate the layers and wash the organic phase with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over MgSO₄, filter, and carefully remove the solvent under reduced pressure. The crude racemic epoxide can often be used directly in the next step or purified by distillation.
Part B: Enzymatic Resolution
This step uses a commercially available epoxide hydrolase or lipase to resolve the racemic mixture.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| rac-1,2-Epoxy-5-hexene | As prepared above | - | Starting material for the resolution. |
| Epoxide Hydrolase (e.g., from Aspergillus niger) | Biocatalysis Grade | Sigma-Aldrich | Select an enzyme known for resolving terminal epoxides. |
| Potassium Phosphate Buffer | 0.1 M, pH 7.0 | - | Maintains optimal pH for enzymatic activity. |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Fisher Scientific | For extraction of the final product. |
Experimental Protocol
-
Setup: In a temperature-controlled vessel (250 mL), prepare a solution of potassium phosphate buffer (100 mL, 0.1 M, pH 7.0).
-
Substrate Addition: Add the crude rac-1,2-epoxy-5-hexene (10 mmol, 0.98 g) to the buffer.
-
Enzyme Addition: Add the epoxide hydrolase preparation (e.g., 100 mg of lyophylized powder). The optimal enzyme loading should be determined empirically.
-
Reaction: Stir the mixture vigorously (e.g., 500 rpm) at 30 °C to ensure good dispersion of the organic substrate in the aqueous phase.
-
Monitoring for 50% Conversion: The key to a successful kinetic resolution is stopping the reaction as close to 50% conversion as possible.[10] This point corresponds to the maximum theoretical yield (50%) and the highest possible enantiomeric excess of the remaining substrate.
-
Monitor the reaction by taking aliquots (0.5 mL) at regular intervals (e.g., every hour).
-
Extract the aliquot with MTBE (0.5 mL), and analyze the organic layer by chiral GC.
-
Track the disappearance of the starting material and the appearance of the diol byproduct. The reaction is complete when the peak area of the epoxide is ~50% of its initial value and the ee of the remaining epoxide is >99%.
-
-
Work-up: a. Once the reaction has reached ~50% conversion, extract the entire reaction mixture with MTBE (3 x 50 mL). b. Combine the organic extracts and wash with brine (1 x 30 mL). c. Dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification & Analysis: a. The product, this compound, can be purified from the diol byproduct via flash column chromatography. b. Confirm the final yield and enantiomeric excess (>99% for a successful resolution) by chiral GC analysis.
Visualizing the EKR Principle
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Expected Results and Data Summary
The following table summarizes typical outcomes for the described protocols. Actual results will vary based on specific reaction conditions, enzyme batch, and optimization.
| Parameter | Protocol 1: Chemoenzymatic Epoxidation | Protocol 2: Enzymatic Kinetic Resolution |
| Starting Material | 1,5-Hexadiene | rac-1,2-Epoxy-5-hexene |
| Key Biocatalyst | Immobilized Lipase (e.g., CALB) | Epoxide Hydrolase or Lipase |
| Typical Yield | 40-70% | 40-48% (Max theoretical yield is 50%) |
| Expected Enantiomeric Excess (ee) | 35-80%[12] | >99% |
| Key Advantage | One-pot synthesis from diene | Exceptionally high enantiopurity |
| Primary Challenge | Achieving high enantioselectivity | Yield is inherently limited to 50% |
Trustworthiness & Validation: The Causality Behind the Choices
-
Why Immobilized Enzymes? Using an immobilized enzyme like Novozym® 435 is a cornerstone of trustworthy industrial biocatalysis.[11] Immobilization prevents the enzyme from dissolving in the reaction medium, which dramatically simplifies catalyst removal (simple filtration vs. complex extraction) and enables catalyst recycling, significantly improving process economics.
-
Why Monitor to 50% Conversion in EKR? The mathematics of kinetic resolution dictates that the enantiomeric excess of the less reactive substrate increases as the reaction progresses.[13] It approaches 100% only as the conversion nears 50%. Pushing the reaction beyond this point does not increase the ee of the remaining substrate but simply decreases its yield. Therefore, careful monitoring is a self-validating control point for ensuring the highest product purity.
-
Solvent Choice: For lipase-catalyzed reactions, hydrophobic organic solvents are generally preferred.[6] Highly polar solvents can strip the essential layer of water from the enzyme's surface, leading to denaturation and loss of activity. Ethyl acetate provides a good balance of substrate solubility and enzyme stability.
This guide provides a robust framework for the biocatalytic synthesis of this compound. By understanding the principles behind these powerful enzymatic methods, researchers can effectively produce this critical chiral intermediate for applications in drug discovery and development.
References
-
Biosynth. (S)-(-)-1,2-Epoxy-5-hexene | 137688-21-2 | J-640397.
-
Boruah, M., et al. (2009). Lipase-catalyzed in situ generation of peracid for epoxidation of alkenes. Tetrahedron.
-
CymitQuimica. (S)-(-)-1,2-Epoxy-5-hexene.
-
Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society.
-
Ghamgui, H., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry.
-
Vittorio, M., et al. (2011). Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry.
-
Wikipedia. (2023). Kinetic resolution.
-
Ghamgui, H., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry.
-
Kroutil, W., & Faber, K. (2021). Biocatalytic Synthesis of Small Molecules – Past, Present and Future. Royal Society of Chemistry.
-
Ghiviriga, I., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development.
-
Sherman, D. H., et al. (2023). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Accounts of Chemical Research.
-
Carro, J., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. International Journal of Molecular Sciences.
-
Kagan, H. B. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis.
-
BenchChem. (2025). Application Notes and Protocols for the Enzymatic Kinetic Resolution of Epoxy Alcohols.
-
Martín-Matute, B., & Bäckvall, J. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Accounts of Chemical Research.
-
Bhuiyan, M. M. R., et al. (2025). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints.
-
Simon, R. C., & Gröger, H. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition.
-
Ghiviriga, I., et al. (2022). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv.
-
Jennewein, S., et al. (2016). Mechanistic Insights into Taxadiene Epoxidation by Taxadiene-5α-Hydroxylase. Journal of Biological Chemistry.
-
Wolff, A., & Straathof, A. J. J. (2002). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate.
-
Simon, R. C., & Gröger, H. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition.
-
van Rantwijk, F., & Sheldon, R. A. (2021). A highly efficient chemoenzymatic process to produce (R)-6,7-dihydroxygeraniol. University of Pretoria.
-
Ghiviriga, I., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development.
-
Bhuiyan, M. M. R., et al. (2025). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster University Research Directory.
-
BenchChem. (2025). Selective Epoxidation of 1,6-Octadiene: A Guide to Chemical and Enzymatic Techniques.
-
Bhuiyan, M. M. R., et al. (2023). The effect of reaction time on the yield of 1,2-epoxy-5-hexene. ResearchGate.
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- 2. (S)-(-)-1,2-Epoxy-5-hexene | CymitQuimica [cymitquimica.com]
- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,2-Epoxy-5-hexene
Welcome to the technical support center for the synthesis of (S)-1,2-Epoxy-5-hexene. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this valuable chiral building block's synthesis. Here, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides to address common challenges, enhance yield, and ensure high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high enantioselectivity?
The Jacobsen-Katsuki epoxidation is a highly effective and widely adopted method for the enantioselective epoxidation of unfunctionalized alkenes like 1,5-hexadiene.[1][2] This reaction utilizes a chiral manganese(III) salen complex as a catalyst to deliver an oxygen atom stereoselectively.[1][3] With proper optimization, this method can achieve excellent enantiomeric excess (ee), often exceeding 90%.[1]
Q2: Which specific Jacobsen catalyst is recommended for the epoxidation of 1,5-hexadiene?
For the synthesis of the (S)-epoxide, the (S,S)-Jacobsen catalyst, formally known as (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is required. The C₂ symmetry of this ligand is crucial for establishing the chiral environment that directs the epoxidation to one face of the alkene.[1]
Q3: What are the common terminal oxidants used in the Jacobsen epoxidation, and which is preferred?
Several oxidants can be used, including buffered sodium hypochlorite (NaOCl, commercial bleach), m-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide (H₂O₂).[3][4] For laboratory-scale synthesis, buffered NaOCl is often preferred due to its cost-effectiveness and ability to provide high yields and enantioselectivities.[5] It is critical to buffer the NaOCl solution (typically with a phosphate buffer to pH ~11) to prevent decomposition of the catalyst and formation of side products.
Q4: What is the role of an axial ligand or co-catalyst, and is it necessary?
The addition of an axial donor ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can be highly beneficial.[6][7][8] These ligands serve multiple roles: they can stabilize the manganese catalyst, increase the reaction rate, and in biphasic systems, assist in transporting the active oxidant into the organic phase.[6][7] While not strictly essential, using a co-catalyst often allows for lower catalyst loading and leads to more robust and reproducible results.[6][7]
Q5: Are there significant safety concerns associated with this synthesis?
Yes, safety precautions are crucial.
-
Oxidants: Terminal oxidants like mCPBA are potentially explosive and should be handled with care.[9] Reactions involving oxidants should not be performed in solvents that can form explosive peroxides (e.g., THF).[9]
-
Solvents: Dichloromethane (DCM), a common solvent for this reaction, is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Work-up: It is imperative to ensure that all active oxidants are quenched and destroyed before product isolation and disposal of waste streams to prevent uncontrolled exothermic decompositions.[9]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a systematic, cause-and-effect approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield of the desired epoxide is one of the most common frustrations. The issue can typically be traced back to the catalyst, oxidant, or reaction conditions.
Question: My reaction shows very low conversion of the starting 1,5-hexadiene. What should I investigate first?
Answer: When facing low conversion, the primary suspects are the catalyst's activity and the oxidant's integrity. A systematic check is the most effective approach.
Troubleshooting Workflow:
-
Verify Catalyst Activity:
-
Source & Purity: Ensure the (S,S)-Jacobsen catalyst is from a reputable source and has been stored correctly under an inert atmosphere, as the Mn(III) center can be sensitive to air and moisture over time.
-
Activation: If the catalyst is old or has been exposed to air, its activity may be diminished. Consider preparing it fresh or sourcing a new batch.
-
Catalyst Loading: While typically used in the 1-5 mol% range, low conversion might necessitate a modest increase in catalyst loading.[3] However, this should be a secondary step after verifying reagent quality.
-
-
Check the Terminal Oxidant:
-
NaOCl Titer: Commercial bleach (NaOCl) solutions degrade over time. It is crucial to determine the active chlorine concentration via titration before each reaction. An insufficient amount of oxidant is a frequent cause of incomplete reactions.
-
mCPBA Purity: If using mCPBA, ensure it is of high purity. Lower-purity grades contain m-chlorobenzoic acid, which can interfere with the reaction.
-
pH Control: When using NaOCl, the pH of the aqueous phase is critical. An unbuffered or improperly buffered solution can lead to catalyst decomposition. Maintain a pH between 9.5 and 11.5 using a phosphate buffer.
-
-
Evaluate Reaction Conditions:
Visualizing the Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Low Enantioselectivity (Poor %ee)
Achieving high enantioselectivity is the primary reason for using an asymmetric catalyst. A drop in %ee indicates a compromise in the chiral environment of the reaction.
Question: My reaction works, but the enantiomeric excess (%ee) of my this compound is significantly lower than expected. How can I improve it?
Answer: Low enantioselectivity suggests that a non-selective background reaction may be competing with the desired catalytic cycle, or that the catalyst's effectiveness is compromised. Temperature is the most critical parameter to investigate.[10]
Troubleshooting Workflow:
-
Lower the Reaction Temperature:
-
Thermodynamic Control: The energy difference between the two diastereomeric transition states leading to the (R) and (S) epoxides is often small. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) increases this energy difference, favoring the formation of the desired enantiomer and thus increasing the %ee.[10] This is often the most effective single change for improving enantioselectivity.
-
-
Assess Reagent and Substrate Purity:
-
Substrate Purity: Impurities in the 1,5-hexadiene starting material can sometimes interfere with the catalyst. Ensure its purity by distillation if necessary.
-
Solvent Quality: Use anhydrous, high-purity solvents. Water can sometimes negatively impact enantioselectivity, although it is present in the NaOCl system.[11] The key is consistency.
-
-
Re-evaluate the Catalyst System:
-
Ligand Purity: The enantiopurity of the chiral salen ligand is paramount. If the ligand itself is not enantiopure, the resulting catalyst will not provide high %ee.
-
Electronic Tuning: The electronic properties of the salen ligand can influence enantioselectivity. Catalysts with electron-donating groups on the aromatic rings tend to provide higher ee's.[12][13]
-
Table 1: Effect of Temperature on Enantioselectivity (Illustrative)
| Temperature (°C) | Typical %ee Range | Rationale |
| 25 (Room Temp) | 75-85% | Lower energy barrier allows for more of the undesired enantiomer to form. |
| 0 | 88-95% | Increased energy difference between diastereomeric transition states.[10] |
| -20 | >95% | Further enhancement of stereochemical control, but reaction rates will be slower. |
Problem 3: Formation of Side Products
The presence of significant side products complicates purification and reduces the yield of the desired mono-epoxide.
Question: My reaction mixture contains significant amounts of a di-epoxide and diols. How can I suppress these side reactions?
Answer: The formation of di-epoxides and diols arises from over-oxidation and epoxide ring-opening, respectively. Controlling stoichiometry and reaction conditions is key to minimizing these pathways.
Troubleshooting Workflow:
-
Prevent Di-epoxidation (Over-oxidation):
-
Stoichiometry: 1,5-hexadiene has two double bonds. While the terminal double bond is generally more reactive in this system, over-oxidation to form 1,2,5,6-di-epoxyhexane can occur if an excess of the oxidant is used or if the reaction is left for too long. Use a slight excess of the diene relative to the oxidant (e.g., 1.2 equivalents of diene to 1.0 equivalent of oxidant).
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired mono-epoxide product.
-
Regioselectivity: Manganese-salen catalysts generally show a preference for the less substituted, more electron-rich double bond, which favors the desired mono-epoxidation.[14]
-
-
Prevent Diol Formation (Epoxide Ring-Opening):
-
pH Control: Epoxide rings are susceptible to acid-catalyzed hydrolysis.[15] If the pH of the reaction mixture drops, the formed epoxide can be opened to yield 1,2-diol-5-hexene. As mentioned, maintaining a buffered, slightly basic pH (~9.5-11.5) is critical to protect the product.[10]
-
Work-up Conditions: During the work-up, avoid exposure to strong acids. Use a mild aqueous quench (e.g., saturated sodium bicarbonate solution) and minimize contact time between the organic product and any aqueous phases.
-
Experimental Protocol: Optimized Jacobsen Epoxidation of 1,5-Hexadiene
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (1.2 equiv.) in dichloromethane (DCM).
-
Add the (S,S)-Jacobsen catalyst (2-4 mol%). If using an axial ligand like P3NO, add it at this stage (4-8 mol%).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, prepare a buffered oxidant solution of commercial bleach (1.0 equiv., titrated) and a 0.05 M Na₂HPO₄ solution, adjusting the pH to ~11.3 with 0.4 M NaOH.
-
Add the buffered bleach solution to the reaction flask dropwise over 1-2 hours while stirring vigorously.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours after the addition is finished.
-
-
Work-up and Purification:
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (to avoid evaporation of the volatile product).
-
The crude product can be purified by flash column chromatography on silica gel, although for many applications, the crude material may be of sufficient purity after solvent removal.[16]
-
-
Analysis:
References
-
Hughes, D. L., Smith, G. B., Liu, J., Dezeny, G. C., Senanayake, C. H., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(7), 2222–2229. [Link]
-
Hughes, D. L., Smith, G. B., Liu, J., Dezeny, G. C., Senanayake, C. H., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. PubMed. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. Wikipedia. Retrieved January 14, 2026, from [Link]
- Process for the purification of epoxides. (1983).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. Reagent Guides. Retrieved January 14, 2026, from [Link]
-
Jacobsen Group Research. (n.d.). Mechanism. Harvard University. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved January 14, 2026, from [Link]
-
Sripada, L., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
-
Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved January 14, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved January 14, 2026, from [Link]
-
Off-line analysis in the manganese catalysed epoxidation of ethylene-propylene-diene rubber (EPDM) with hydrogen peroxide. (2021). RSC Publishing. [Link]
-
Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. University of Pittsburgh. [Link]
- Method for purifying an epoxidation product. (1983).
-
Palucki, M., et al. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333–9334. [Link]
-
Suslick, K. S., & Cook, B. R. (1987). Regioselective Epoxidations of Dienes with Manganese(iii) Porphyrin Catalysts. Journal of the Chemical Society, Chemical Communications, (3), 200-202. [Link]
-
Sripada, L., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
-
Sripada, L., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
-
Linde, C. (1997). Regio- and enantio-selective catalytic epoxidation of conjugated dienes. Journal of the Chemical Society, Perkin Transactions 2, (6), 1249–1254. [Link]
-
LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved January 14, 2026, from [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Woerly, E. M., Roy, J., & Burke, M. D. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters, 17(5), 1196–1199. [Link]
-
Sharpless Asymmetric Epoxidation Guide. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
El-Gharbawy, A., & Spratt, T. E. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
Liyanage, J. V. (2023). SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Sam Houston State University. [Link]
-
El-Gharbawy, A., & Spratt, T. E. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]
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- 18. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the epoxidation of 1,5-hexadiene and how to minimize them
Welcome to the technical support center for olefin epoxidation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective epoxidation of 1,5-hexadiene. As a non-conjugated diene, 1,5-hexadiene presents unique challenges in achieving high selectivity for the desired mono-epoxide (1,2-epoxy-5-hexene) while avoiding a landscape of potential side reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the epoxidation of 1,5-hexadiene?
When epoxidizing 1,5-hexadiene, the primary goal is typically to synthesize the mono-epoxide, 1,2-epoxy-5-hexene. However, due to the presence of two reactive double bonds and the reactivity of the resulting epoxide ring, several other species can be formed.
-
Desired Product: 1,2-epoxy-5-hexene.
-
Primary Byproduct (Overoxidation): 1,2,4,5-diepoxyhexane (also referred to as 1,5-hexadiene diepoxide). This forms when both double bonds are epoxidized.[1][2]
-
Secondary Byproducts (Ring-Opening): 1,2-hexanediol-5-ene and other diols. These result from the nucleophilic attack on the epoxide ring, often catalyzed by acidic or basic residues in the reaction mixture.[3][4][5]
-
Other Byproducts: Oligomers or polymers can form, particularly under harsh conditions or with certain catalysts that promote polymerization.
The following diagram illustrates the main reaction pathways.
Caption: Troubleshooting workflow for improving reaction selectivity.
Problem 3: Significant formation of diols and other ring-opened products.
-
Probable Cause: Presence of Water and an Acid or Base Catalyst. Epoxide rings are susceptible to hydrolysis, a reaction catalyzed by both acids and bases. [4][6]The source of the acid could be the carboxylic acid byproduct from a peroxyacid oxidant or an acidic catalyst.
-
Solution:
-
Use Anhydrous Solvents: Employ solvents that have been rigorously dried (e.g., over molecular sieves). Common choices include dichloromethane (DCM) or chloroform. [1][3] * Buffer the Reaction: When using peroxyacids like m-CPBA, add a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the acidic byproduct as it forms.
-
Choose a Non-Acidic System: Switch to a catalytic system like Mo/TBHP that does not generate acidic byproducts. [7][8] * Careful Work-up: During the work-up, quench residual oxidant with a mild reducing agent (e.g., sodium sulfite solution) and ensure that any aqueous washes are pH-neutral before concentrating the product.
-
Data Summary and Experimental Protocols
Table 1: Effect of Reaction Parameters on Product Distribution
This table summarizes the expected impact of key variables on the epoxidation of 1,5-hexadiene.
| Parameter | Change | Effect on Mono-epoxide Yield | Effect on Diepoxide Formation | Effect on Diol Formation | Rationale & Citation |
| Diene:Oxidant Ratio | Increase (e.g., 1:1 to 4:1) | Increase | Decrease | No Direct Effect | Statistically favors reaction with the more abundant diene over the mono-epoxide product. [1] |
| Temperature | Decrease (e.g., 25 °C to 0 °C) | May Decrease Rate | Decrease | Decrease | The activation energy for overoxidation and ring-opening is often higher than for the initial epoxidation. [1] |
| Reaction Time | Increase | Increases then Decreases | Increase | Increase | After the initial diene is consumed, further reaction time promotes the conversion of the mono-epoxide to byproducts. [7] |
| Presence of Water | Add Water | Decrease | No Direct Effect | Increase | Water is a nucleophile required for hydrolysis. The reaction is catalyzed by acid or base. [3][4] |
Protocol 1: Selective Mono-epoxidation using m-CPBA
This protocol is adapted from methodologies optimized for selectivity. [1] Materials:
-
1,5-Hexadiene (2.0 equivalents)
-
m-CPBA (e.g., 77% purity, 1.0 equivalent of active oxidant)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 1,5-hexadiene (2.0 equiv.) in anhydrous DCM (approx. 5 volumes relative to the diene).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.0 equiv.) in DCM. Add this solution dropwise to the stirred diene solution over 1-2 hours using an addition funnel.
-
Causality Note: Slow addition maintains a low concentration of m-CPBA, which is crucial for minimizing overoxidation to the diepoxide. [1]4. Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of m-CPBA by TLC (stain with a permanganate solution) or the formation of the product by GC-MS. The reaction is typically complete within 3-5 hours.
-
-
Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Add cold saturated Na₂SO₃ solution to quench any remaining peroxyacid. Stir until a peroxide test strip indicates no remaining oxidant.
-
Work-up:
-
Isolation: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. The low boiling points of the diene and product require careful distillation for purification. [2]
References
-
Bhuiyan, M.M.R., Mohammed, M.L., & Saha, B. (2022). Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst. Reactions, 3(4), 537-552. [Link]
-
Bhuiyan, M.M.R., Mohammed, M.L., & Saha, B. (2023). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. [Link]
-
Bhuiyan, M.M.R., Mohammed, M.L., Cormack, P.A.G., & Saha, B. (2023). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. [Link]
-
Gao, D., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. Organic Process Research & Development, 25(8), 1894-1903. [Link]
-
Bhuiyan, M.M.R., Mohammed, M.L., & Saha, B. (2022). The effect of reaction time on the yield of 1,2-epoxy-5-hexene. ResearchGate. [Link]
-
Bhuiyan, M.M.R., Mohammed, M.L., & Saha, B. (2022). Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst. Lancaster University. [Link]
-
Bhuiyan, M.M.R., Mohammed, M.L., & Saha, B. (2022). Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]
-
van der Vlag, M. J., et al. (2021). Off-line analysis in the manganese catalysed epoxidation of ethylene-propylene-diene rubber (EPDM) with hydrogen peroxide. RSC Advances, 11(53), 33555-33563. [Link]
-
S. S. L. N. V. D. P. Kumar, et al. (2023). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. World Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2021). Reactions of Epoxides: Ring-opening. [Link]
-
McMurry, J. (2023). Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Gao, D., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. National Institutes of Health. [Link]
-
Chad's Prep. (n.d.). Anti Dihydroxylation of Alkenes. [Link]
-
Whalen, D. L. (2005). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
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Technical Support Center: Purification of (S)-1,2-Epoxy-5-hexene
Welcome to the technical support center for the purification of (S)-1,2-Epoxy-5-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route.
-
From epoxidation of 1,5-hexadiene (e.g., with m-CPBA): Common impurities include unreacted 1,5-hexadiene, the bis-epoxide (1,2,5,6-diepoxyhexane), and byproducts from the oxidizing agent, such as meta-chlorobenzoic acid (m-CBA) if m-CPBA is used.[1]
-
From Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-Epoxy-5-hexene: The primary "impurity" will be the corresponding diol, (R)-5-hexene-1,2-diol, which is formed from the undesired enantiomer. You may also have residual racemic epoxide if the resolution is incomplete. The Jacobsen catalyst, a chiral (salen)Co complex, will also be present.[2][3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | [4] |
| Boiling Point | 119-121 °C (at atmospheric pressure) | [5][6] |
| Density | 0.87 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.425 | [6] |
| Storage Temp. | 2-8°C | [6] |
The relatively low boiling point allows for purification by distillation, but care must be taken to avoid product loss due to volatility.[7]
Q3: Is this compound stable during standard purification techniques like distillation and chromatography?
A3: Epoxides are generally stable compounds and can be purified using standard laboratory techniques without significant degradation.[8] However, they are susceptible to ring-opening under acidic or strongly basic conditions.[9] Therefore, it is important to ensure that the purification conditions are neutral. When using silica gel for chromatography, it's advisable to use a neutral grade or to buffer the solvent system to prevent epoxide degradation.
Q4: How can I determine the enantiomeric purity of my purified this compound?
A4: The most common and accurate methods for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10][11] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[12] Optical rotation measurement is a faster but less accurate legacy technique.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low recovery yield after distillation.
Cause: Significant product loss during distillation is a common issue due to the low boiling point of this compound (~120 °C) and the high volatility of starting materials like 1,5-hexadiene (~60 °C).
Solution:
-
Fractional Distillation Under Reduced Pressure: Performing the distillation under vacuum will lower the boiling point and reduce the risk of thermal decomposition, although this compound is relatively stable. More importantly, it allows for better separation from higher-boiling impurities.
-
Nitrogen Flow during Distillation: Introducing a slow stream of nitrogen during atmospheric distillation can help to carry the product over at a lower temperature, improving the recovery yield.[1]
-
Careful Monitoring of Fractions: Closely monitor the temperature at the distillation head and collect fractions in a narrow temperature range corresponding to the boiling point of the epoxide.
Problem 2: Co-elution of impurities during flash column chromatography.
Cause: Nonpolar impurities, such as unreacted 1,5-hexadiene, can have similar retention times to the desired epoxide on silica gel, especially with nonpolar solvent systems.
Solution:
-
Optimize the Solvent System: A systematic approach to optimizing the mobile phase is crucial. Start with a low polarity eluent (e.g., hexane or pentane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent ratio for separation.
-
Use of a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral) or employing reverse-phase chromatography if the impurities have significantly different polarities.
-
Prior Removal of Volatile Impurities: Before loading the crude mixture onto the column, remove highly volatile impurities like 1,5-hexadiene by careful evaporation under reduced pressure.
Experimental Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity eluent.
-
Column Packing: Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Problem 3: Incomplete separation of the product from the diol after Hydrolytic Kinetic Resolution (HKR).
Cause: The 1,2-diol formed during HKR is significantly more polar than the unreacted epoxide. However, if the reaction is not worked up properly, residual water and the catalyst can interfere with the separation.
Solution:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the majority of the water-soluble diol and the catalyst. The organic layer containing the epoxide can then be dried and concentrated.
-
Flash Column Chromatography: The large polarity difference between the epoxide and the diol makes them easily separable by flash column chromatography.[13] A moderately polar eluent system (e.g., hexane/ethyl acetate) will elute the epoxide first, while the diol will have a much longer retention time.
Workflow for Purification after Jacobsen HKR
Caption: Workflow for the purification of this compound after Jacobsen HKR.
Problem 4: Suspected epoxide ring-opening during purification.
Cause: The presence of acidic or basic impurities in solvents, on glassware, or on the stationary phase (e.g., acidic silica gel) can catalyze the ring-opening of the epoxide, leading to the formation of diols or other byproducts.[14]
Solution:
-
Neutralize Glassware: Wash all glassware with a mild bicarbonate solution and rinse thoroughly with deionized water and an appropriate organic solvent before use.
-
Use Neutral Grade Silica Gel: When performing column chromatography, use neutral silica gel or add a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to the eluent.
-
Solvent Purity: Ensure that all solvents used are of high purity and free from acidic or basic contaminants.
Decision Tree for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
References
-
Yang, S. K., & Gelboin, H. V. (1976). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]
-
The Organic Chemistry Tutor. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry? YouTube. [Link]
-
Semantic Scholar. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. [Link]
-
Perdic, M., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. MDPI. [Link]
-
Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link]
-
Li, B., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society. [Link]
-
ResearchGate. (2025, August 6). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [Link]
-
Li, B., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC - NIH. [Link]
-
Kuráň, P., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI. [Link]
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Christie, W. W. The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]
- Google Patents.
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Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable? [Link]
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Li, B., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
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Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
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Lab Supplies. 1,2-Epoxy-5-hexene, 97% | 260347-5G. [Link]
- Google Patents.
-
Wikipedia. Sharpless epoxidation. [Link]
-
Organic Syntheses. Asymmetric Epoxidation of E-2-Hexen-1-ol. [Link]
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Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Wikipedia. Chiral analysis. [Link]
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Rogers, D. W., et al. (2005). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. [Link]
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Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
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Lu, A. Y., et al. (1979). A simple method for purification of epoxide hydratase from rat liver. PMC - NIH. [Link]
-
Li, B., et al. (2024, April 30). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]
-
ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]
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Removal of 1,2,5,6-diepoxyhexane impurity from (S)-1,2-Epoxy-5-hexene
Introduction: The Challenge of Purity in Chiral Epoxide Synthesis
(S)-1,2-Epoxy-5-hexene is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates and complex natural products.[1][2] Its utility is predicated on high enantiomeric and chemical purity. A frequent and challenging impurity encountered during its synthesis is 1,2,5,6-diepoxyhexane. This bifunctional impurity arises from the over-epoxidation of 1,5-hexadiene, a common precursor.[1][3] The presence of this diepoxide, even in small quantities, can be detrimental to subsequent stereospecific reactions, leading to unwanted cross-linking, side products, and reduced yields.[4][5]
This guide provides researchers and process chemists with a comprehensive technical resource for identifying, troubleshooting, and effectively removing 1,2,5,6-diepoxyhexane from this compound. We will cover analytical detection, physical separation techniques, and chemical purification strategies, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is 1,2,5,6-diepoxyhexane the most common impurity in this synthesis?
A: The synthesis of racemic 1,2-Epoxy-5-hexene often involves the epoxidation of 1,5-hexadiene using reagents like meta-chloroperoxybenzoic acid (mCPBA).[1] Since the starting material has two double bonds, the reaction can proceed at both sites. While reaction conditions can be optimized to favor mono-epoxidation, a certain percentage of the diene will inevitably react twice, forming the 1,2,5,6-diepoxyhexane byproduct.[3] Subsequent chiral resolution steps do not remove this chemical impurity, carrying it forward into the final (S)-enantiomer product.
Q2: How does the diepoxide impurity interfere with my downstream reactions?
A: The 1,2,5,6-diepoxyhexane molecule possesses two reactive epoxide rings.[4][5] In reactions involving nucleophilic ring-opening, this impurity can act as a cross-linking agent, leading to the formation of high-molecular-weight oligomers or polymers. This can complicate purification, reduce the yield of the desired product, and in the context of drug development, introduce difficult-to-remove, structurally related impurities.
Q3: What are the primary methods for removing this impurity?
A: The three main strategies, which we will detail in this guide, are:
-
Fractional Vacuum Distillation: Exploits the difference in boiling points between the mono- and di-epoxides.
-
Flash Column Chromatography: Separates the compounds based on their differential polarity.[6][7]
-
Selective Chemical Quenching: Chemically transforms the more reactive diepoxide into a highly polar species that is easily removed by extraction or a simple column plug.
Q4: How can I accurately quantify the level of diepoxide impurity?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for baseline separation and quantification. Proton and Carbon-13 NMR spectroscopy can also be used to determine the relative ratio of the two compounds by integrating specific, well-resolved peaks. For more complex matrices, HPLC with derivatization can be employed to quantify epoxides.[8][9]
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter and provides detailed protocols for remediation.
Problem 1: Initial analysis shows >10% diepoxide in the crude product.
-
Probable Cause: Non-optimized epoxidation reaction conditions. Excessive amounts of the epoxidizing agent (e.g., mCPBA) or prolonged reaction times can significantly increase the formation of the diepoxide byproduct.[3]
-
Solution: Reaction Optimization. Before attempting large-scale purification, ensure your synthesis is optimized.
-
Stoichiometry: Carefully control the stoichiometry of your oxidizing agent. Begin with substoichiometric amounts (e.g., 0.95 equivalents) relative to the 1,5-hexadiene and titrate upwards based on reaction monitoring.
-
Controlled Addition: Add the oxidizing agent slowly and at a reduced temperature (e.g., 0 °C) to maintain control over the reaction rate and selectivity.[3]
-
Monitoring: Monitor the reaction progress closely by GC or TLC to determine the point of maximum mono-epoxide formation before significant diepoxide appears.
-
Problem 2: Separation by distillation is incomplete or results in product loss.
-
Probable Cause: The boiling points of the two compounds, while different, require efficient fractional distillation, especially under vacuum. Product loss can occur due to the volatility of the desired this compound.[1][3]
-
Solution: Optimized Fractional Vacuum Distillation.
Causality: this compound has a boiling point of approximately 119-121 °C at atmospheric pressure, while 1,2,5,6-diepoxyhexane's boiling point is significantly higher (~188 °C).[10] Applying a vacuum lowers the boiling points, preventing thermal degradation of the sensitive epoxide functional groups. A fractionating column provides the theoretical plates necessary for separating compounds with close boiling points.
-
Apparatus Setup: Assemble a distillation apparatus with a short-path Vigreux or packed fractionating column (e.g., with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head and condenser.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 15-20 Torr).
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection:
-
Collect a small forerun fraction, which may contain residual solvent or highly volatile impurities.
-
Slowly increase the temperature to distill the pure this compound. The boiling point of 1,2,5,6-diepoxyhexane at 15 Torr is 86-88 °C, while the mono-epoxide will be lower.[10]
-
Monitor the temperature at the distillation head; a stable temperature plateau indicates the collection of a pure fraction.
-
Collect fractions in separate, pre-weighed flasks.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm purity. Combine fractions that meet the required purity specifications.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (atm) | Boiling Point (15 Torr) |
| This compound | 98.14[2][] | ~119-121 °C | Lower than Diepoxide |
| 1,2,5,6-Diepoxyhexane | 114.14[4][10][] | ~188 °C (estimated) | ~86-88 °C[10] |
Problem 3: Co-elution during flash chromatography.
-
Probable Cause: The polarity difference between the mono-epoxide and di-epoxide is not large enough for baseline separation with a standard isocratic solvent system. The two epoxide groups in the impurity increase its polarity, but its larger hydrocarbon backbone can diminish the effect.
-
Solution: High-Resolution Flash Chromatography.
Causality: Normal-phase flash chromatography separates compounds based on their affinity for a polar stationary phase (e.g., silica gel).[7][13] Non-polar compounds elute first, followed by more polar compounds. By using a shallow solvent gradient, the subtle difference in polarity between this compound and 1,2,5,6-diepoxyhexane can be resolved. The diepoxide, being more polar, will have a longer retention time.
-
Stationary Phase: Use high-quality silica gel (230-400 mesh or finer spherical silica for best results).[14][15]
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Aim for an Rf value of ~0.35 for the desired product. The diepoxide impurity should have a lower Rf.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity solvent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading: Load the crude sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel ("dry loading").
-
Elution:
-
Begin elution with the initial low-polarity solvent.
-
Gradually increase the polarity by introducing a higher concentration of the more polar solvent (e.g., ethyl acetate). A shallow gradient (e.g., from 2% to 10% ethyl acetate over 20 column volumes) is recommended.
-
Use an automated flash chromatography system for best results and reproducibility.
-
-
Fraction Collection & Analysis: Collect small fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
Problem 4: Trace levels of diepoxide remain after physical purification.
-
Probable Cause: For applications requiring ultra-high purity (>99.9%), physical separation methods may not be sufficient to remove the final traces of the diepoxide.
-
Solution: Selective Chemical Quenching.
Causality: This advanced method relies on differences in chemical reactivity. Epoxide rings open under acidic conditions.[16][17][18] The diepoxide has two epoxide rings, increasing the statistical probability of it reacting compared to the mono-epoxide. Furthermore, once one ring of the diepoxide is opened to form a diol, the resulting hydroxyl group can sometimes facilitate the opening of the second ring. The resulting tetraol is vastly more polar than the desired mono-epoxide and can be easily removed.
-
Reaction Setup: Dissolve the impure this compound in a suitable solvent like acetone or THF containing 5-10% water.
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., 0.05 equivalents of perchloric acid or a solid-supported acid like Amberlyst-15 for easy removal).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the 1,2,5,6-diepoxyhexane peak by GC-MS. It is critical to stop the reaction as soon as the diepoxide is consumed to minimize the hydrolysis of the desired product.
-
Quench & Workup: Once the diepoxide is consumed, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). The highly polar hydrolyzed diepoxide (now a tetraol) will remain in the aqueous layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visual Workflow Diagrams
Caption: Overview of purification strategies for this compound.
Caption: Workflow for the selective chemical quenching of the diepoxide impurity.
References
-
Kandlakunta, B., & Ramana, D. V. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1887–1894. Available at: [Link]
-
Kandlakunta, B., & Ramana, D. V. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available at: [Link]
- Google Patents. (1983). Process for the purification of epoxides. (U.S. Patent No. 4,369,096).
-
Dobinson, B., Hofmann, W., & Stark, B. P. (1969). The Determination of Epoxide Groups. ResearchGate. Available at: [Link]
-
VUP, a.s. (n.d.). 1,2,5,6-Diepoxyhexane. Retrieved from [Link]
-
Van de Vyver, S., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. Available at: [Link]
-
Danushika, G., Yap, P. L., & Losic, D. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical Chemistry. Available at: [Link]
-
Danushika, G., Yap, P. L., & Losic, D. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2:5,6-Diepoxyhexane. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2015). Process for removal of 1,2-epoxy-5-hexene from epichlorohydrin. (Patent No. WO2015078592A1).
- Google Patents. (2011). Process for the preparation of epoxides. (Patent No. CN102112459A).
-
Sheng, H., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 26(4), 1136-1143. Available at: [Link]
-
Lin, N.-H., et al. (2018). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 23(9), 2353. Available at: [Link]
-
Fleming, I., & Sanderson, P. E. J. (1987). Enantioselective synthesis of epoxides via Sharpless epoxidation of alkenylsilanols. Tetrahedron Letters, 28(35), 4229-4232. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Teledyne LABS. (n.d.). RediSep Flash Columns. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Sheng, H., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 1,2-Epoxy-5-hexene, 97%. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up of (S)-1,2-Epoxy-5-hexene Production
Welcome to the technical support center for the synthesis and scale-up of (S)-1,2-Epoxy-5-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this critical chiral building block. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors, from bench-scale optimization to pilot-plant production.
Section 1: The Heart of the Matter - The Jacobsen-Katsuki Catalyst
The enantioselective epoxidation of 1,5-hexadiene, a non-functionalized diene, is most effectively achieved using a chiral manganese (Mn) salen complex, famously known as the Jacobsen-Katsuki catalyst. The integrity and activity of this catalyst are paramount to achieving high yields and, most importantly, high enantioselectivity.
Frequently Asked Questions (FAQs): Catalyst Preparation and Handling
Question 1: My enantiomeric excess (ee) is consistently low. Could the catalyst be the issue?
Answer: Absolutely. The quality and handling of the Jacobsen-Katsuki catalyst are critical for achieving high enantioselectivity. Low ee values are often traced back to issues with the catalyst itself. Here’s a checklist to diagnose the problem:
-
Purity of the Ligand and Metal Source: The synthesis of the Jacobsen's catalyst begins with the preparation of the salen ligand, which is then complexed with a manganese salt. Impurities in the starting materials, such as the chiral diamine or the salicylaldehyde derivative, will lead to the formation of catalytically inactive or non-selective species. It is crucial to use highly pure, enantiomerically enriched diamine. The resolution of 1,2-diaminocyclohexane using tartaric acid is a common method to obtain the required enantiomerically pure precursor.[1][2]
-
Correct Assembly of the Catalyst: The catalyst is typically prepared by reacting the salen ligand with a manganese(II) salt, such as Mn(OAc)₂·4H₂O, followed by oxidation in the presence of air and a chloride source like lithium chloride.[3] Incomplete reaction or oxidation can result in a mixture of species with varying catalytic activity and selectivity.
-
Catalyst Degradation: The Mn(III) salen catalyst can be susceptible to degradation. One common deactivation pathway is the formation of inactive dimeric μ-oxo-manganese(IV) species.[4] This is often observed as a change in the color of the reaction mixture from a dark brown to a lighter shade. The presence of an axial donor ligand, such as N-methylmorpholine N-oxide (NMO) or 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can help to stabilize the active monomeric catalyst and prevent dimerization.[5]
Question 2: How can I assess the quality of my Jacobsen-Katsuki catalyst?
Answer: Visual inspection and analytical techniques can help you assess the quality of your catalyst. A properly prepared Jacobsen's catalyst should be a dark brown, microcrystalline solid.[3] For a more rigorous quality check, consider the following:
-
Melting Point: The melting point of the catalyst is a good indicator of its purity. For example, the (R,R) enantiomer of the classic Jacobsen's catalyst has a reported melting point of 330-332 °C.[3]
-
Spectroscopic Analysis:
-
FT-IR: The infrared spectrum can confirm the formation of the salen ligand and its coordination to the manganese center.
-
UV-Vis: The electronic spectrum of the catalyst can provide information about the oxidation state of the manganese.
-
-
Elemental Analysis: For critical applications, elemental analysis can confirm the correct composition of the catalyst.
Question 3: What are the best practices for storing and handling the Jacobsen-Katsuki catalyst?
Answer: To maintain its catalytic activity, the Jacobsen-Katsuki catalyst should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). It is a stable solid, but prolonged exposure to moisture and air can lead to slow degradation. When weighing and handling the catalyst, it is best to do so in a dry environment to minimize moisture absorption.
Section 2: Optimizing the Reaction - A Balancing Act
Achieving a successful and scalable epoxidation of 1,5-hexadiene requires careful optimization of several reaction parameters. The interplay between these factors determines not only the yield and enantioselectivity but also the impurity profile of the final product.
Troubleshooting Guide: Low Yield and Byproduct Formation
Issue 1: The conversion of 1,5-hexadiene is low, resulting in a poor yield of the desired mono-epoxide.
Potential Causes and Solutions:
-
Catalyst Loading: While the Jacobsen-Katsuki epoxidation is catalytic, an insufficient amount of catalyst will lead to slow and incomplete conversion.
-
Troubleshooting Step: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). Monitor the reaction progress by TLC or GC to find the optimal loading for your specific conditions. For large-scale reactions, minimizing catalyst loading is economically desirable.[6]
-
-
Oxidant Addition: The rate of addition of the terminal oxidant (e.g., NaOCl or m-CPBA) is crucial. A rapid addition can lead to catalyst deactivation or side reactions.
-
Troubleshooting Step: Add the oxidant solution slowly and at a controlled temperature. For larger-scale reactions, using a syringe pump for the addition of the oxidant is highly recommended to ensure a consistent and slow addition rate.
-
-
Reaction Temperature: The reaction is typically run at or below room temperature. Higher temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Troubleshooting Step: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This often improves both the yield and the enantioselectivity.[7]
-
Issue 2: I am observing a significant amount of a higher boiling point byproduct, which I suspect is the bis-epoxide.
Potential Causes and Solutions:
-
Stoichiometry of Reactants: The formation of 1,2,5,6-diepoxyhexane (bis-epoxide) is a common side reaction when epoxidizing 1,5-hexadiene. This occurs when the initially formed mono-epoxide is further oxidized.
-
Troubleshooting Step: Use an excess of 1,5-hexadiene relative to the oxidant. A molar ratio of 1,5-hexadiene to oxidant of 2:1 or even higher can significantly suppress the formation of the bis-epoxide. The unreacted diene can be recovered and recycled in a scaled-up process.
-
-
Reaction Time: Prolonged reaction times after the complete consumption of the oxidant can lead to side reactions, although bis-epoxide formation is primarily a stoichiometric issue.
-
Troubleshooting Step: Monitor the reaction closely by TLC or GC and quench the reaction promptly once the oxidant is consumed.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate with cost-effectiveness. Higher loadings may be needed for less reactive substrates. |
| 1,5-Hexadiene:Oxidant Ratio | 2:1 to 4:1 | Minimizes the formation of the bis-epoxide byproduct. |
| Reaction Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity and reduced catalyst decomposition. |
| Axial Ligand (e.g., NMO) | 1.5 - 2.0 equivalents | Stabilizes the catalyst, prevents dimerization, and can improve reaction rates.[5][8] |
| Typical Yield (Mono-epoxide) | 60 - 85% | Dependent on optimization of other parameters to minimize byproduct formation. |
| Typical Enantiomeric Excess (ee) | >90% | Highly dependent on catalyst quality and reaction conditions.[9] |
Section 3: The Finishing Line - Work-up and Purification
The work-up and purification of this compound present unique challenges due to the volatility of both the product and the starting material, as well as the need to remove the manganese catalyst.
Frequently Asked Questions (FAQs): Work-up and Purification
Question 1: How should I effectively quench the reaction and remove the manganese catalyst?
Answer: A proper work-up procedure is essential for obtaining a clean product and preventing emulsion formation.
-
Quenching: The reaction is typically quenched by adding an aqueous solution of a reducing agent to destroy any remaining oxidant. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a common choice.[8]
-
Manganese Removal: The manganese catalyst can be removed by filtration or extraction.
-
Filtration: After quenching, the reaction mixture can be filtered through a pad of silica gel or Celite to remove the solid manganese species.
-
Extraction: A simple aqueous work-up with a dilute acid (e.g., 1 M HCl) can help to partition the manganese salts into the aqueous layer. However, be cautious as epoxides can be sensitive to strong acids. A wash with a saturated solution of EDTA can also be effective in chelating and removing the manganese.
-
Question 2: I am losing a significant amount of my product during purification. How can I improve my recovery?
Answer: The low boiling point of 1,2-Epoxy-5-hexene (approx. 119-121 °C) and 1,5-hexadiene (approx. 60 °C) makes purification by distillation challenging.
-
Flash Column Chromatography: For smaller scale purifications, flash column chromatography on silica gel is an effective method to separate the mono-epoxide from the bis-epoxide and other non-volatile impurities.[1]
-
Distillation under Reduced Pressure: For larger quantities, distillation under reduced pressure is the preferred method. To minimize product loss due to co-distillation with the solvent and remaining starting material, consider the following:
-
Fractional Distillation: Use a fractional distillation setup with a good quality column (e.g., a Vigreux or packed column) to achieve better separation.
-
Inert Gas Flow: During distillation, a slow stream of an inert gas like nitrogen can help to carry the volatile product over at a lower temperature, improving recovery.
-
Section 4: Scaling Up - From the Flask to the Reactor
Transitioning the synthesis of this compound from the laboratory to a larger scale introduces a new set of challenges that require careful consideration of chemical engineering principles.
Troubleshooting Guide: Scale-Up Issues
Issue 1: The reaction is much slower and gives a lower yield on a larger scale compared to my lab-scale experiments.
Potential Causes and Solutions:
-
Mixing and Mass Transfer: In a larger reactor, inefficient mixing can lead to localized high concentrations of the oxidant, causing catalyst deactivation. The reaction is often biphasic (organic solvent and aqueous oxidant), making efficient mixing even more critical.
-
Troubleshooting Step: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a good dispersion of the two phases. Baffles in the reactor can also improve mixing efficiency.
-
-
Heat Transfer: The epoxidation reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated. This can lead to a rise in temperature, which can negatively impact yield and enantioselectivity.
-
Troubleshooting Step: Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where the oxidant is added slowly to control the rate of heat generation.
-
Issue 2: The work-up is difficult to manage at a larger scale, with persistent emulsions.
Potential Causes and Solutions:
-
Phase Separation: The formation of stable emulsions during the aqueous work-up is a common problem in large-scale reactions.
-
Troubleshooting Step:
-
Solvent Choice: The choice of solvent can influence phase separation. While dichloromethane is common, other solvents like toluene or methyl tert-butyl ether (MTBE) might offer better phase separation characteristics.
-
Brine Wash: After the aqueous washes, a wash with a saturated brine solution can help to break emulsions and remove residual water from the organic layer.
-
Centrifugation: For persistent emulsions, a centrifuge can be used to separate the phases on a larger scale.
-
-
Visualizations
Experimental Workflow for Jacobsen-Katsuki Epoxidation
Caption: A typical workflow for the Jacobsen-Katsuki epoxidation of 1,5-hexadiene.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree to guide troubleshooting efforts for low enantioselectivity.
References
-
Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]
-
Wikipedia. (n.d.). Jacobsen's catalyst. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. [Link]
-
American Chemical Society. (n.d.). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education. [Link]
-
Cubillos, J. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Nam, W. et al. (2023). Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. ACS Catalysis. [Link]
-
OpenOChem. (n.d.). Jacobsen epoxidation. [Link]
-
Grokipedia. (n.d.). Jacobsen epoxidation. [Link]
-
Cubillos, J. (2005). Heterogeneous asymmetric catalysis: Asymmetric epoxidation of olefins and transhydrogenation of acetophenone. RWTH Aachen University. [Link]
-
Tong, R. et al. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters. [Link]
-
Degremont®. (n.d.). Specifics Water treatment manganese removal. [Link]
-
ResearchGate. (n.d.). Jacobsen–Katsuki epoxidation. [Link]
-
Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Jacobsen, E. N. et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society. [Link]
-
Jacobsen, E. N. et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society. [Link]
-
Cubillos, J. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar. [Link]
-
Walkerton Clean Water Centre. (n.d.). Removal of Manganese from Drinking Water. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
Troubleshooting low enantioselectivity in (S)-1,2-Epoxy-5-hexene synthesis
Welcome to the Technical Support Center for Asymmetric Epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of chiral epoxides, with a specific focus on achieving high enantioselectivity in the synthesis of (S)-1,2-Epoxy-5-hexene.
Introduction
This compound is a valuable chiral building block in the synthesis of a variety of complex molecules and active pharmaceutical ingredients.[1] Achieving high enantiopurity is critical, and low enantioselectivity is a common hurdle. This guide provides a structured approach to troubleshooting, focusing on the Jacobsen-Katsuki epoxidation of 1,5-hexadiene, a primary route to this compound. We will also address the Sharpless asymmetric epoxidation of the corresponding allylic alcohol, 5-hexen-1-ol, as a relevant alternative.
Our approach is rooted in a deep understanding of the reaction mechanisms and the critical parameters that govern stereochemical control. This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Jacobsen epoxidation of 1,5-hexadiene is resulting in low enantiomeric excess (% ee). What are the primary factors I should investigate?
Low enantioselectivity in the Jacobsen epoxidation is a multifaceted issue. The degree of enantioselectivity is highly dependent on the catalyst's integrity, reaction conditions, and the purity of your starting materials.[2][3] Terminal alkenes, such as the 1,2-double bond in 1,5-hexadiene, are known to be challenging substrates that can yield lower enantioselectivity compared to cis-disubstituted olefins.[2][4]
Here is a logical workflow to diagnose the issue:
Caption: General troubleshooting workflow for low enantioselectivity.
Begin by systematically evaluating each of these areas as detailed in the following sections.
Q2: How can I be sure my Jacobsen's catalyst is active and of high purity?
The chiral (salen)Mn(III) complex, known as Jacobsen's catalyst, is the cornerstone of this reaction, and its purity and structural integrity are paramount.[5] Issues with the catalyst are a leading cause of poor performance.
Common Catalyst-Related Problems:
-
Incomplete Formation or Impure Ligand: The synthesis of the salen ligand from the chiral diamine and salicylaldehyde is a critical first step. Incomplete reaction or impurities in the starting materials will lead to a catalyst with compromised chiral architecture.
-
Catalyst Deactivation: Jacobsen's catalyst can deactivate through the formation of an inactive µ-oxo bridged Mn(IV) dimer.[6] This can be facilitated by the presence of water or other impurities.
-
Improper Handling and Storage: The catalyst is sensitive to air and moisture.[7] Prolonged exposure can lead to degradation.
Troubleshooting and Solutions:
-
Verify Ligand Purity: Before complexation with manganese, ensure the salen ligand is pure. Recrystallization is often a necessary step.
-
Follow a Reliable Catalyst Preparation Protocol: There are well-established procedures for the synthesis of Jacobsen's catalyst.[2][8] A typical three-step synthesis involves:
-
Resolution of trans-1,2-diaminocyclohexane using L-tartaric acid.
-
Formation of the diimine (salen ligand) by condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
-
Metallation with Mn(OAc)₂ followed by air oxidation to the Mn(III) state.[8]
-
-
Proper Activation and Handling: Ensure the catalyst is properly dried and handled under an inert atmosphere where possible.
Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst
This protocol is adapted from established literature procedures.[2]
-
Ligand Synthesis: In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate in a minimal amount of water and neutralize with aqueous NaOH. Extract the free diamine into an organic solvent like dichloromethane. Dry the organic layer, filter, and remove the solvent under reduced pressure. Dissolve the resulting diamine in absolute ethanol. Add 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde and heat the mixture at reflux. The yellow salen ligand will precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
Catalyst Formation: Suspend the purified salen ligand in absolute ethanol and heat to reflux. Add a solution of manganese(II) acetate tetrahydrate in water. Continue to reflux, during which the color should change to a dark brown. After cooling, add a saturated aqueous solution of NaCl. The brown precipitate of Jacobsen's catalyst is then collected by filtration, washed with water, and dried under vacuum.
Q3: What are the optimal reaction conditions for the epoxidation of 1,5-hexadiene, and how do I optimize them?
Even with a high-quality catalyst, suboptimal reaction conditions can severely erode enantioselectivity. Temperature, solvent, and the choice of oxidant and additives are all critical parameters.
Key Reaction Parameters and Their Impact:
| Parameter | Effect on Enantioselectivity | Recommendations and Causality |
| Temperature | Generally, lower temperatures increase enantioselectivity.[9] | Lowering the temperature increases the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers, thus enhancing facial selectivity. |
| Oxidant | The choice and quality of the oxidant are crucial. | Buffered sodium hypochlorite (NaOCl) is a common and cost-effective oxidant.[10] Other oxidants like m-CPBA can also be used, sometimes in conjunction with a co-oxidant.[11] Ensure the oxidant is fresh and properly titrated. |
| Solvent | Solvent can influence catalyst conformation and solubility. | Dichloromethane is a commonly used solvent.[11] However, a solvent screen may be necessary for optimization. |
| Additives (N-Oxides) | Can significantly improve reaction rate and, in some cases, enantioselectivity.[4][11] | Additives like N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (4-PPNO) can act as axial ligands, stabilizing the active Mn(V)=O intermediate and accelerating the catalytic cycle.[4][12] |
Troubleshooting and Optimization Protocol:
-
Temperature Study: Run the reaction at a series of controlled temperatures (e.g., room temperature, 0 °C, -20 °C) while keeping all other parameters constant. Analyze the % ee for each reaction to determine the optimal temperature.
-
Additive Screening: If not already in use, introduce an N-oxide additive like NMO (1.5-2.0 equivalents). This can prevent catalyst dimerization and improve turnover.[13][14]
-
Control of pH: When using NaOCl, the pH of the aqueous solution should be carefully controlled (typically between 9 and 11) to ensure the stability of the hypochlorite and the catalyst.
Q4: My starting material, 1,5-hexadiene, is from a commercial source. Could impurities be affecting my reaction?
Yes, absolutely. The purity of the olefin substrate is a critical, yet often overlooked, factor.
Potential Issues with Substrate Purity:
-
Competing Substrates: Other olefinic impurities can compete for the catalyst, leading to a mixture of epoxides and potentially lowering the yield of the desired product.
-
Catalyst Poisoning: Certain functional groups can coordinate to the manganese center and inhibit catalysis. While less common in a simple diene, peroxides (from autoxidation) or other reactive impurities can be problematic.
-
Side Reactions: For a diene like 1,5-hexadiene, a significant side reaction is the epoxidation of both double bonds to form the bis-epoxide.[8] This not only consumes the starting material but can also complicate purification.
Troubleshooting and Solutions:
-
Purify the Starting Material: Distill commercially available 1,5-hexadiene before use to remove non-volatile impurities and any polymeric material.
-
Use an Excess of the Diene: To minimize the formation of the bis-epoxide, use 1,5-hexadiene as the limiting reagent.[8]
-
Analyze the Starting Material: If problems persist, analyze the 1,5-hexadiene by GC-MS to identify any significant impurities.
Q5: I am considering the Sharpless asymmetric epoxidation of 5-hexen-1-ol as an alternative route. What are the common pitfalls?
The Sharpless epoxidation is an excellent method for the asymmetric epoxidation of allylic alcohols.[15][16] However, 5-hexen-1-ol is a homoallylic alcohol, and the Sharpless epoxidation is generally less effective and gives lower enantioselectivity for these substrates.[17]
Common Issues in Sharpless Epoxidation:
-
Reagent Quality: The catalyst system, composed of titanium(IV) isopropoxide and a chiral tartrate ester (DET or DIPT), is extremely sensitive to water.[7][18] Anhydrous conditions are essential.
-
Stoichiometry of the Catalyst: While catalytic versions exist, the original Sharpless epoxidation often uses stoichiometric amounts of the titanium/tartrate complex.[19] Using catalytic amounts requires the presence of molecular sieves to scavenge water.[18]
-
Substrate Scope: As mentioned, the reaction is optimized for allylic alcohols. The increased distance between the hydroxyl group and the double bond in homoallylic alcohols leads to poorer communication of chirality from the catalyst to the olefin face.
Troubleshooting Workflow for Sharpless Epoxidation:
Caption: Troubleshooting workflow for the Sharpless Asymmetric Epoxidation.
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation
This is a general protocol and may require optimization.
-
Setup: To a flame-dried flask under an inert atmosphere, add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool to -20 °C.
-
Catalyst Formation: To the cooled suspension, add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide. Stir for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Reaction: Add the allylic alcohol substrate. Slowly add a solution of tert-butyl hydroperoxide (TBHP) in a non-polar solvent.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction, typically with an aqueous solution of tartaric acid or sodium hydroxide.
Q6: How do I accurately determine the enantiomeric excess of my 1,2-Epoxy-5-hexene?
Accurate determination of % ee is crucial for evaluating the success of your reaction and for guiding optimization efforts.
Standard Method: Chiral Gas Chromatography (GC)
Chiral GC is the most common and reliable method for determining the enantiomeric composition of volatile chiral molecules like 1,2-Epoxy-5-hexene.[1]
-
Principle: Chiral GC columns contain a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation in time and thus two distinct peaks on the chromatogram.
-
Calculation: The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Key Considerations for Chiral GC Analysis:
-
Column Selection: The choice of the chiral stationary phase is critical. Cyclodextrin-based columns are commonly used for the separation of enantiomers.
-
Method Development: Optimization of the temperature program, carrier gas flow rate, and other GC parameters is necessary to achieve baseline separation of the enantiomers.
-
Reference Standard: To assign the peaks to the (R) and (S) enantiomers, it is necessary to have a sample of known configuration or to use a well-established literature procedure with a known outcome.
References
-
Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
-
Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1266. [Link]
- Hughes, D. L., et al. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Organic Syntheses. (1988). (2R,3R)-2,3-Epoxy-3-phenyl-1-propanol. [Link]
-
Kurti, L., Blewett, M. M., & Corey, E. J. (2009). Origin of enantioselectivity in the Jacobsen epoxidation of olefins. Organic letters, 11(20), 4592–4595. [Link]
-
Wikipedia. (2023). Jacobsen epoxidation. [Link]
-
ACS Green Chemistry Institute. Jacobsen Asymmetric Epoxidation. [Link]
-
OpenOChem Learn. Jacobsen epoxidation. [Link]
-
ResearchGate. (2016). N-Methylmorpholine N-Oxide. [Link]
-
Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
NPTEL. (2021). Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. [Link]
-
Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. [Link]
-
Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Link]
-
Kurti, L., Blewett, M. M., & Corey, E. J. (2009). Origin of enantioselectivity in the Jacobsen epoxidation of olefins. PubMed. [Link]
-
LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Taylor & Francis. (2022). Jacobsen's catalyst – Knowledge and References. [Link]
-
Myers, A. (2011). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
Lancaster University. (2025). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. [Link]
-
MDPI. (2022). Catalytic Epoxidation Reaction. [Link]
-
National Institutes of Health. (2022). Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases. [Link]
-
University of Liverpool. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. [Link]
-
ResearchGate. (2010). Synthesis of 1, 5-hexadiene crosslinked alkene polymer and its shear stability. [Link]
-
Zhang, W., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
YouTube. (2020). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. [Link]
-
Pearson. (2023). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]
-
Linker, T. (1997). Jacobsen-Katsuki Epoxidation. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
-
YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]
-
Rossiter, B. E., & Sharpless, K. B. (1984). Asymmetric epoxidation of homoallylic, bishomoallylic, and trishomoallylic alcohols. The Journal of Organic Chemistry, 49(20), 3707–3711. [Link]
Sources
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- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 18. gcms.cz [gcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Storage and Handling of (S)-1,2-Epoxy-5-hexene
Welcome to the technical support guide for (S)-1,2-Epoxy-5-hexene (CAS No. 137688-21-2). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and purity of this versatile chiral building block during storage and handling. Due to its dual reactive functionalities—a strained epoxide ring and a terminal vinyl group—this compound is susceptible to polymerization if not managed correctly.[1] This guide is structured to address common user questions, troubleshoot potential issues, and explain the underlying chemical principles for effective preventative action.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored at a refrigerated temperature of 2-8°C.[2][3] The container must be tightly sealed and the headspace should be filled with an inert gas, such as nitrogen or argon, to prevent exposure to air and moisture.[2][4] It should be protected from light and stored away from heat sources, sparks, or open flames.[5][6][7]
Q2: Why is an inert atmosphere (nitrogen) so critical for storage?
A2: An inert atmosphere is crucial for two primary reasons. First, it displaces atmospheric moisture, which can hydrolyze the epoxide or initiate polymerization.[4] Second, it displaces oxygen. While oxygen can inhibit certain types of free-radical polymerization, its presence can also lead to the formation of peroxide impurities over time, which are potent initiators for radical polymerization of the vinyl group.[8][9]
Q3: What are the visible signs of polymerization or degradation?
A3: The most common signs of polymerization are a noticeable increase in viscosity, the appearance of cloudiness or turbidity, or complete solidification of the liquid. Color changes, typically to a yellow or brownish hue, can also indicate degradation or the presence of impurities.
Q4: Can I store the vial in a standard -20°C laboratory freezer?
A4: While lower temperatures generally slow reaction rates, freezing is not recommended without specific validation for this compound. The recommended storage temperature is 2-8°C.[2][3] Freezing could potentially cause phase separation or concentration of trace impurities (like water) that may initiate polymerization upon thawing. Adhering to the tested 2-8°C range is the safest approach.
Q5: How long can I expect this compound to remain stable?
A5: Shelf life is highly dependent on purity, handling, and storage conditions. When stored unopened under an inert atmosphere at 2-8°C as recommended, the product should meet the specifications outlined in its certificate of analysis for the duration of its stated shelf life. After opening, the stability is compromised with each exposure to the atmosphere. For maximum stability, it is best to use the product shortly after opening or to properly aliquot the material for single-use applications under an inert atmosphere.
Section 2: Troubleshooting Guide: Diagnosing and Preventing Polymerization
This guide addresses specific problems users may encounter and provides actionable preventative strategies.
Problem: My this compound has become viscous or has solidified upon warming to room temperature. What happened?
-
Diagnosis: This is a clear indication of polymerization. The dual functionality of the molecule allows for several potential polymerization pathways that can be triggered by common laboratory conditions.
-
Root Cause Analysis:
-
Contamination: The most likely cause is contamination with trace amounts of acid, base, or water.[4][5][10] Epoxide rings are highly susceptible to both acid-catalyzed and base-catalyzed ring-opening polymerization.[11][12][13] Contaminants can be introduced from improperly cleaned glassware, spatulas, or pipette tips, or from atmospheric moisture.[4]
-
Atmosphere Exposure: The vial's inert atmosphere was compromised. Repeated opening and closing of the container can introduce sufficient air and moisture to initiate polymerization.
-
Inhibitor Depletion: If the material was stabilized with a free-radical inhibitor, it may have been consumed over time, leaving the vinyl group susceptible to polymerization initiated by light, heat, or trace peroxides.
-
Improper Temperature: Storage above the recommended 8°C will accelerate all degradation and polymerization pathways.
-
-
Preventative Action:
-
Strict Handling Protocol: Always use clean, dry, and acid/base-free laboratory equipment (glassware, syringes, etc.) when handling the compound.
-
Inert Gas Blanket: When opening the vial, work quickly and flush the headspace with dry nitrogen or argon before re-sealing. For frequent use, consider transferring the material into smaller, single-use vials under an inert atmosphere to avoid compromising the main stock.
-
Confirmation of Purity: Before a critical reaction, consider running a quick purity check (e.g., GC or NMR) to ensure the material has not started to oligomerize.
-
Problem: I need to store an opened vial for several weeks. Should I add a polymerization inhibitor?
-
Analysis: If you plan to store an opened container for an extended period, adding an inhibitor can provide an extra layer of protection, specifically against free-radical polymerization of the vinyl group. This is particularly relevant if the material will be exposed to light or handled frequently.
-
Recommended Inhibitors: Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) or Mequinol (4-methoxyphenol) are commonly used to stabilize vinyl monomers.[14]
-
Actionable Advice:
-
Add a small amount of inhibitor (e.g., 50-200 ppm of BHT).
-
Ensure the inhibitor is fully dissolved.
-
Crucially, remember that these inhibitors must be removed before performing reactions that are sensitive to them (e.g., certain catalytic processes). See Section 4 for a protocol on inhibitor removal.
-
Note: Radical inhibitors will not prevent acid- or base-catalyzed ring-opening polymerization. Meticulous handling to prevent contamination remains paramount.
-
Section 3: Understanding the Science of Instability
A deeper understanding of the degradation mechanisms is key to preventing them. This compound's instability stems from its two reactive functional groups.
Primary Polymerization Pathways
The molecule can polymerize via three main routes, often initiated by common laboratory contaminants or conditions.
Caption: Major polymerization pathways for this compound.
-
Acid-Catalyzed Ring-Opening: The epoxide oxygen is protonated by an acid, creating a highly reactive oxonium ion.[11] This dramatically weakens the C-O bonds, allowing even weak nucleophiles (like another monomer molecule or water) to open the ring and initiate a cationic polymerization chain reaction.[10][11]
-
Base-Catalyzed Ring-Opening: A strong nucleophile or base directly attacks one of the epoxide carbons in an SN2-type reaction.[12][13] This process is driven by the relief of the epoxide's significant ring strain (approx. 13 kcal/mol).[12] The resulting alkoxide can then attack another monomer, propagating the anionic polymerization.[8][15]
-
Free-Radical Vinyl Polymerization: The terminal alkene is susceptible to standard free-radical polymerization.[16] This process involves initiation (creation of a radical), propagation (addition of the radical across the double bond), and termination steps.[16] This pathway is often triggered by heat, UV light, or contaminating peroxides.[16][17]
How Free-Radical Inhibitors Work
Free-radical inhibitors are essential for preventing the polymerization of the vinyl group. They function by intercepting the highly reactive propagating radical species.
Caption: Mechanism of free-radical polymerization inhibition.
As shown in the diagram, an inhibitor like BHT donates a hydrogen atom to the propagating radical chain, effectively terminating its growth. The resulting inhibitor radical is highly stabilized by resonance and lacks the reactivity to initiate a new polymer chain.[18]
Section 4: Protocols and Data
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows reaction kinetics for all polymerization pathways.[2][3] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents contact with moisture and oxygen, which can initiate polymerization.[2][4] |
| Light | Store in amber vial/dark | Prevents UV-initiated free-radical polymerization.[7] |
| Container | Original supplier vial; clean, dry glass for aliquots | Avoids contamination from incompatible plastics or residues. |
| Incompatible Materials | Strong Acids, Strong Bases, Strong Oxidizing Agents | These substances are potent initiators for ring-opening polymerization.[4][5] |
| Inhibitor (Optional) | 50-200 ppm BHT or Mequinol | Scavenges free radicals to prevent vinyl group polymerization during long-term storage of opened containers.[14] |
Protocol 4.1: Safe Aliquoting and Handling
Objective: To transfer this compound from a stock container to smaller vials for daily use while minimizing contamination and atmospheric exposure.
Materials:
-
Original vial of this compound
-
Sterile, oven-dried glass vials with PTFE-lined caps
-
Dry, sterile glass syringes or cannulas
-
Source of dry nitrogen or argon gas with a regulator and needle adapter
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves.[6][7]
Procedure:
-
Allow the stock vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Set up the new, dry vials in a rack within a fume hood.
-
Puncture the septum of the stock vial with a sterile needle connected to the inert gas source to create positive pressure. Puncture with a second "vent" needle.
-
Remove the vent needle. Using a dry, sterile syringe, carefully withdraw the desired volume of liquid.
-
Quickly dispense the liquid into the new vials.
-
Immediately flush the headspace of the new vials and the original stock vial with a gentle stream of nitrogen or argon.
-
Securely cap all vials.
-
Label the new vials clearly with the compound name, date, and concentration.
-
Return the stock vial and the new aliquots to the recommended 2-8°C storage.[2]
Protocol 4.2: Inhibitor Removal via Column Chromatography
Objective: To remove a phenolic inhibitor (e.g., BHT) prior to a sensitive chemical reaction.
Materials:
-
Inhibited this compound
-
Silica gel (230-400 mesh)
-
Appropriate non-polar solvent system (e.g., Hexane/Ethyl Acetate mixture; start with a low polarity like 98:2)
-
Glass chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent and pack the chromatography column.
-
Carefully load the inhibited this compound onto the top of the silica bed.
-
Elute the column with the solvent system. The non-polar epoxide product will elute much faster than the more polar phenolic inhibitor.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to avoid thermal stress.
-
Crucially: Use the purified, inhibitor-free product immediately. Do not attempt to store it for an extended period, as it is now highly susceptible to polymerization.
References
-
Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers. ACS Applied Polymer Materials. [Link]
-
Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. ACS Applied Polymer Materials. [Link]
-
Polymerization of epoxide monomers promoted by t BuP 4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry (RSC Publishing). [Link]
-
1,2-Epoxy-5-hexene SDS. SDS Library. [Link]
-
1,2-Epoxy-5-hexene, 97%. Scientific Laboratory Supplies. [Link]
-
Polymerization of Epoxides. ResearchGate. [Link]
-
Polymerization and crosslinking of epoxides: Base‐catalyzed polymerization of phenyl glycidyl ether. Semantic Scholar. [Link]
-
Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. ResearchGate. [Link]
-
Acid-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Otsuka Chemical Co., Ltd. [Link]
-
SAFETY DATA SHEET - 1,2-Epoxy-5-hexene (2023). Fisher Scientific. [Link]
-
Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. National Institutes of Health (NIH). [Link]
-
Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. National Institutes of Health (NIH). [Link]
-
Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. ACS Publications. [Link]
-
Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. PubMed. [Link]
-
Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. ACS Publications. [Link]
-
Epoxide. Wikipedia. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Immortal Ring-Opening Copolymerization of Epoxide and Isocyanate Using a Commercial Manganese Catalyst. ResearchGate. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. National Institutes of Health (NIH). [Link]
-
How Do Polymerization Inhibitors Work? YouTube. [Link]
-
THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]
-
1,2-Epoxy-5-hexene: A Key Chemical Intermediate for UV-Curing and Polymer Synthesis. LinkedIn. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. National Institutes of Health (NIH). [Link]
-
(PDF) Thermal decomposition of epoxy resin system used for filament winding. ResearchGate. [Link]
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- 16. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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- 18. youtube.com [youtube.com]
Impact of reaction temperature on the synthesis of (S)-1,2-Epoxy-5-hexene
Welcome to the technical support guide for the synthesis of (S)-1,2-Epoxy-5-hexene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. Here, we will address common challenges and frequently asked questions, with a specific focus on the pivotal role of reaction temperature in achieving high yield and enantioselectivity. Our guidance is grounded in established chemical principles and process development data to ensure you can navigate the intricacies of this synthesis with confidence.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is formatted to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-epoxide (1,2-Epoxy-5-hexene) with Significant Bis-epoxide Formation
Question: My reaction is consuming the starting material (1,5-hexadiene), but I'm isolating a low yield of the target mono-epoxide and a substantial amount of the bis-epoxide (1,2,5,6-diepoxyhexane). What's causing this and how can I fix it?
Answer: The formation of bis-epoxide is a common side reaction that is highly dependent on the reaction temperature.[1][2] At elevated temperatures, the initially formed mono-epoxide can undergo a second epoxidation.
Root Cause Analysis & Solution Workflow:
Troubleshooting Workflow for Low Mono-epoxide Yield.
Detailed Corrective Actions:
-
Temperature Control is Paramount: The optimal temperature for the epoxidation of 1,5-hexadiene to favor mono-epoxidation is approximately 0 ± 5 °C.[1][2] Running the reaction at higher temperatures, for instance at 19 °C, can lead to a significant increase in the formation of the unwanted bis-epoxide.[1]
-
Stoichiometry of 1,5-Hexadiene: To further suppress bis-epoxide formation, it is crucial to use an excess of 1,5-hexadiene.[1][2] A molar ratio of at least 2:1 of 1,5-hexadiene to the oxidizing agent (like m-CPBA) is recommended.[1][2]
-
Controlled Addition: Add the oxidizing agent portion-wise to the cooled solution of 1,5-hexadiene to maintain a low concentration of the oxidant and better control the reaction exotherm.
Data Snapshot: Impact of Temperature on Product Distribution
| Reaction Temperature (°C) | Molar Ratio (1,5-hexadiene:m-CPBA) | Mono-epoxide (1-rac) A% | Bis-epoxide A% |
| 19 | Limiting 1,5-hexadiene | Lower | Up to 60% |
| -1 | Excess 1,5-hexadiene | Higher | < 10% |
| 9 | 2:1 | Up to 92% | < 5% |
| 9 | 1:2 | 48% | 45% |
Data synthesized from literature findings.[1][2]
Issue 2: Poor Enantioselectivity in the Kinetic Resolution Step
Question: I'm performing a Jacobsen Hydrolytic Kinetic Resolution (HKR) on my racemic 1,2-Epoxy-5-hexene, but the resulting (S)-enantiomer has a low enantiomeric excess (ee). How can I improve this?
Answer: The enantioselectivity of the Jacobsen-Katsuki epoxidation and related kinetic resolutions is known to be temperature-dependent.[3] Lowering the reaction temperature can often lead to a significant improvement in enantiomeric excess.
Causality and Refinement:
The selectivity of the chiral catalyst is enhanced at lower temperatures. This is because the energy difference between the two diastereomeric transition states leading to the R and S products becomes more significant relative to the available thermal energy (kT).
Experimental Protocol for Enhanced Enantioselectivity:
-
Systematically Lower the Temperature: If your current protocol is run at room temperature, consider reducing the temperature to 0 °C. For even greater enhancement, temperatures as low as -78 °C have been shown to improve ee values for certain substrates in Jacobsen epoxidations.[4]
-
Solvent and Catalyst Integrity: Ensure your solvent is anhydrous and the (salen)Co(II) catalyst is properly handled and stored, as degradation can affect performance.
-
Reaction Time: Be aware that lowering the temperature will also decrease the reaction rate. You will need to monitor the reaction over a longer period to achieve the desired conversion. The original Jacobsen HKR procedure often requires around 16 hours at 0 °C to room temperature.[1]
-
Catalyst Loading: While temperature is a key factor, ensure you are using the optimal catalyst loading. For the HKR of racemic 1,2-epoxy-5-hexene, 0.5 mol % of the (salen)Co(II) catalyst has been found to be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the absolute optimal temperature for the initial epoxidation of 1,5-hexadiene?
A1: Based on process development studies, the optimal reaction temperature is approximately 0 ± 5 °C.[2] This temperature range provides a good balance between a reasonable reaction rate and excellent selectivity for the desired mono-epoxide, minimizing the formation of the bis-epoxide byproduct to less than 10%.[1][2]
Q2: My reaction seems to be proceeding much slower at lower temperatures. Should I be concerned?
A2: A slower reaction rate at lower temperatures is expected and is a fundamental principle of chemical kinetics. While it may extend the reaction time, the benefit of increased selectivity (both in terms of mono- vs. bis-epoxidation and enantioselectivity in kinetic resolutions) often outweighs the longer duration. Patience and careful monitoring via techniques like GC-MS are key.
Q3: Can higher temperatures lead to other byproducts besides the bis-epoxide?
A3: Yes. In epoxidation reactions, excessively high temperatures can lead to the opening of the newly formed epoxide ring.[5] If nucleophiles, such as water, are present, this can result in the formation of the corresponding diol (1,2-hexene-5,6-diol). This is another critical reason to maintain low and controlled temperatures throughout the synthesis.
Q4: How does temperature affect the stability of the reagents and catalyst?
A4: Oxidizing agents like m-CPBA are peroxides and can decompose at elevated temperatures, which can be a safety concern and reduce the effective concentration of your reagent. Similarly, the chiral salen catalysts used in kinetic resolutions have optimal operating temperatures and can degrade if subjected to excessive heat, leading to a loss of both activity and enantioselectivity.
Q5: What is the best way to maintain a stable low temperature for a large-scale reaction?
A5: For laboratory scale, a well-insulated ice-salt bath or a cryostat is recommended for precise temperature control. For larger, pilot, or manufacturing scale reactions, a jacketed reactor with a circulating cooling fluid is essential to manage the reaction exotherm and maintain a stable internal temperature.[1]
Visualizing the Synthetic Pathway
Reaction scheme for the synthesis of this compound.
References
-
Jacobsen epoxidation - Wikipedia . Wikipedia. [Link]
-
Guthrie, D., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block . Organic Process Research & Development. [Link]
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-
Guthrie, D., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block . ACS Publications. [Link]
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Origin of Enantioselectivity in the Jacobsen Epoxidation of Olefins . ResearchGate. [Link]
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The effect of reaction time on the yield of 1,2-epoxy-5-hexene . ResearchGate. [Link]
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Jacobsen epoxidation . OpenOChem Learn. [Link]
-
Pospisil, P. J., et al. (1998). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction . Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (S)-1,2-Epoxy-5-hexene: Chiral GC, HPLC, and NMR Methodologies
In the landscape of modern synthetic chemistry and drug development, the stereochemical purity of chiral building blocks is of paramount importance. (S)-1,2-Epoxy-5-hexene, a valuable intermediate in the synthesis of numerous complex molecules, is no exception. The precise determination of its enantiomeric excess (ee) is critical for ensuring the efficacy and safety of the final products. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
The Foundational Technique: Chiral Gas Chromatography
For volatile and thermally stable compounds like 1,2-Epoxy-5-hexene, chiral GC is often the method of choice due to its high resolution, speed, and sensitivity. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are particularly well-suited for the separation of small, volatile epoxides.[1][2][3]
Experimental Protocol: Chiral GC Analysis
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column, such as a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase, is a strong starting point.
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample Preparation: Dilute the this compound sample in a volatile, inert solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.
2. GC Method Parameters:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 120 °C at a rate of 5 °C/minute.
-
Hold: Hold at 120 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
The choice of a temperature program is crucial for achieving baseline separation of the enantiomers while maintaining reasonable analysis times. The initial low temperature allows for efficient trapping of the analyte at the head of the column, while the ramp ensures timely elution.
Sources
A Senior Application Scientist's Guide to the Asymmetric Epoxidation of 1,5-Hexadiene: A Comparative Analysis of Leading Catalytic Systems
Introduction: The Challenge and Significance of Chiral Epoxides from Dienes
In the landscape of modern organic synthesis, chiral epoxides stand out as exceptionally valuable building blocks. Their inherent ring strain and polarity allow for facile, regioselective ring-opening reactions, providing access to a diverse array of difunctionalized chiral compounds that are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The asymmetric epoxidation of prochiral olefins is the most direct and atom-economical route to these intermediates.[2]
While significant progress has been made, the asymmetric epoxidation of non-functionalized dienes, such as 1,5-hexadiene, presents a unique set of challenges that command careful consideration. The primary hurdles include:
-
Chemoselectivity: Preferential reaction at one of the two identical double bonds to yield the mono-epoxide is crucial, as over-oxidation to the bis-epoxide is a common side reaction.[3]
-
Regioselectivity: For unsymmetrical dienes, the catalyst must distinguish between electronically and sterically different double bonds. While not a factor for the symmetrical 1,5-hexadiene, it is a key consideration for more complex polyenes.
-
Enantioselectivity: Achieving high enantiomeric excess (ee) in the absence of directing functional groups (like the hydroxyl in allylic alcohols) requires a catalyst that can effectively create a chiral environment around a simple C=C bond.
This guide provides a comparative analysis of the predominant catalytic systems for the asymmetric epoxidation of 1,5-hexadiene and similar non-functionalized olefins. We will delve into the mechanistic underpinnings of each catalyst class, present objective performance data, and offer detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their synthetic goals.
Catalytic Systems: A Head-to-Head Comparison
The two most successful and widely adopted strategies for the asymmetric epoxidation of unfunctionalized olefins are metal-salen complexes and organocatalytic systems based on chiral ketones.
Manganese-Salen Complexes: The Jacobsen-Katsuki Epoxidation
First reported independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, the use of chiral manganese(III)-salen complexes marked a watershed moment in asymmetric catalysis.[4][5][6] These catalysts proved highly effective for a range of unfunctionalized olefins, particularly cis-disubstituted variants, offering a powerful alternative to the substrate-limited Sharpless epoxidation, which requires an allylic alcohol.[5][7]
Mechanism and Rationale for Experimental Design: The catalytic cycle is believed to involve the oxidation of the Mn(III) precatalyst by a terminal oxidant (e.g., NaOCl, m-CPBA) to a high-valent manganese(V)-oxo species.[5] This potent intermediate is the active epoxidizing agent. The genius of the system lies in the C₂-symmetric chiral salen ligand, which creates a well-defined steric environment. To minimize steric repulsion, the olefin is proposed to approach the Mn=O active site via a "side-on" trajectory, parallel to the plane of the salen ligand.[8] This controlled approach dictates the face of the double bond that is epoxidized, leading to high enantioselectivity.
The addition of an axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), is a critical experimental choice. It has been shown to enhance catalyst stability, accelerate the reaction rate, and in many cases, improve enantioselectivity by modulating the electronic properties and steric environment of the manganese center.[9][10]
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle for the Mn-salen epoxidation.
Chiral Ketone Catalysis: The Shi Epoxidation
As a complementary, metal-free alternative, the Shi epoxidation has emerged as a powerful tool in organocatalysis.[11] Developed by Yian Shi, this method utilizes a chiral ketone, often derived from fructose, which reacts in situ with a stoichiometric oxidant like potassium peroxymonosulfate (Oxone®) to form a chiral dioxirane.[12][13][14]
Mechanism and Rationale for Experimental Design: The dioxirane is a highly strained, three-membered cyclic peroxide that acts as an electrophilic oxygen-transfer agent.[14][15] The reaction proceeds via a concerted mechanism through a spiro transition state, where the plane of the oxirane is perpendicular to the plane of the alkene. The stereochemical information is transferred from the chiral backbone of the ketone to the newly formed epoxide.
A crucial experimental parameter is maintaining a basic pH. The reaction is typically buffered with K₂CO₃ because acidic conditions can lead to a competing Baeyer-Villiger oxidation of the ketone catalyst, destroying it and halting the catalytic cycle.[12] The choice of solvent system is also key; a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is often used to manage the solubility of both the organic substrate and the inorganic oxidant.
Catalytic Cycle of Shi Epoxidation
Caption: Catalytic cycle for the Shi ketone-catalyzed epoxidation.
Performance Data: A Quantitative Comparison
The synthesis of (R)-1,2-epoxy-5-hexene is a well-documented process, providing a solid basis for comparing catalytic performance. While the Jacobsen-Katsuki epoxidation is often applied via a kinetic resolution of the racemic epoxide, direct asymmetric epoxidation is also feasible. The Shi epoxidation offers a direct route, though data on 1,5-hexadiene specifically can be sparse, performance on similar terminal olefins is well-established.
| Catalyst System | Catalyst | Oxidant | Substrate | Yield (%) | ee (%) | Selectivity | Key Advantages | Limitations |
| Jacobsen-Katsuki | (R,R)-Mn(III)-Salen | m-CPBA / NaOCl | 1,5-Hexadiene | ~40-70% (mono)[3] | >98% (via HKR*)[3] | Mono-epoxidation favored with excess diene[3] | Extremely high ee possible, well-studied, robust.[4][5] | Requires metal catalyst, potential for over-oxidation, racemic route often preferred. |
| Shi Epoxidation | Fructose-derived ketone | Oxone® | Terminal Olefins | ~70-95%[16][17] | ~90-97%[16][18] | Good for various unfunctionalized olefins.[19] | Metal-free (organocatalytic), environmentally benign oxidant.[13] | Higher catalyst loading (20-30 mol%) often required.[12] |
*HKR: Hydrolytic Kinetic Resolution of the racemic epoxide, which is a common application of related salen catalysts to achieve high enantiopurity. Direct epoxidation ee's may be lower.
Experimental Protocols: From Theory to Practice
A self-validating protocol is one where the integrity of the process ensures a reliable outcome. The following methods represent field-proven, robust procedures for achieving the asymmetric epoxidation of 1,5-hexadiene or analogous substrates.
Protocol 1: Synthesis of (R)-1,2-Epoxy-5-hexene via Racemic Epoxidation and Kinetic Resolution
This two-step procedure is often more practical for achieving the highest enantiopurity of 1,2-epoxy-5-hexene. It leverages the epoxidation with a simple peracid followed by a highly selective kinetic resolution.
Step A: Synthesis of Racemic 1,2-Epoxy-5-hexene (1-rac) [3]
-
Reaction Setup: To a stirred solution of 1,5-hexadiene (2.0 equivalents) in dichloromethane (DCM, ~10 volumes) at -5 to 0 °C, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.0 equivalent) in DCM dropwise over 1-2 hours. Causality: Using an excess of the diene is critical to statistically favor mono-epoxidation and minimize the formation of the bis-epoxide byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the consumption of m-CPBA by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by saturated sodium chloride (NaCl) solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic epoxide can be purified by distillation. An isolated yield of ~70% can be expected.[3]
Step B: Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Cobalt Salen Catalyst While the epoxidation catalyst is Mn-based, the analogous Co-salen complexes are exceptionally effective for the kinetic resolution of terminal epoxides.[8][20]
-
Catalyst Activation: In a flask, add (R,R)-Co(II)-salen catalyst (0.5 mol %) and acetic acid (0.5 mol %). Stir the mixture in open air for 30 minutes until the color changes to a deep reddish-brown, indicating oxidation to the active Co(III) species.
-
Reaction Setup: Add the racemic epoxide (1-rac, 1.0 equivalent) to the activated catalyst, and cool the mixture to 0 °C.
-
Resolution: Add H₂O (0.55 equivalents) dropwise and allow the reaction to stir at room temperature for 12-18 hours. Causality: The chiral Co(III) catalyst selectively catalyzes the hydrolysis of one enantiomer (the S-enantiomer in this case) to the diol, leaving the desired R-enantiomer unreacted and thus enantiomerically enriched.
-
Purification: The reaction mixture can be directly purified by flash chromatography or distillation to separate the unreacted (R)-1,2-epoxy-5-hexene from the diol byproduct, achieving >98% ee.
General Experimental Workflow
Caption: A generalized workflow for catalytic asymmetric epoxidation.
Conclusion and Recommendations
Both Jacobsen-Katsuki and Shi epoxidation systems offer powerful and effective routes to chiral epoxides from unfunctionalized olefins like 1,5-hexadiene. The optimal choice depends directly on the specific priorities of the research program.
-
For the highest possible enantiopurity: The most reliable method is often a two-step approach involving non-selective epoxidation followed by a highly efficient hydrolytic kinetic resolution using a chiral cobalt-salen catalyst. This route reliably delivers material with >98% ee.[3]
-
For a direct, metal-free approach: The Shi epoxidation is an excellent choice. It avoids transition metals and utilizes an environmentally friendly oxidant. While catalyst loading can be higher, the operational simplicity and "green" credentials make it highly attractive, especially when avoiding metal contamination is critical.[11][13]
-
For direct asymmetric epoxidation with a metal catalyst: The Jacobsen-Katsuki epoxidation using Mn-salen complexes provides a direct, one-step route. Careful optimization of the reaction conditions, particularly the slow addition of the olefin and the use of an excess of the diene, is necessary to maximize the yield of the mono-epoxide and achieve good enantioselectivity.
Future developments will likely focus on creating heterogeneous or recyclable versions of these catalysts to improve sustainability and process efficiency, further enhancing the utility of these cornerstone reactions in asymmetric synthesis.[21][22]
References
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Sun, X., et al. (2006). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. Acta Chimica Sinica, 64(24), 2447.
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Punniyamurthy, T., et al. (2003). Catalytic asymmetric epoxidation of unfunctionalized olefins by supported Cu(II)-amino acid complexes. Journal of Molecular Catalysis A: Chemical, 202(1-2), 113-119.
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Sun, X., et al. (2006). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. ResearchGate.
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Zhang, W. (1995). Biological and synthetic catalysts for asymmetric epoxidation of unfunctionalized olefins. ProQuest.
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Punniyamurthy, T., et al. (2005). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. ChemInform, 36(32).
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Grokipedia. (n.d.). Jacobsen epoxidation. Grokipedia.
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Wikipedia. (2023). Oxidation with dioxiranes. Wikipedia.
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Chem-Station. (2015). Shi Asymmetric Epoxidation. Chem-Station International Edition.
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Wang, Z. X., et al. (2000). Transition state studies on the dioxirane-mediated asymmetric epoxidation via kinetic resolution and desymmetrization. PubMed.
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Bryliakov, K. P. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.
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University of Pennsylvania. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Pennsylvania Chemistry Department.
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Sasaki, H., et al. (2021). Catalytic Asymmetric Epoxidation with (Salen)manganese(III) Complex Bearing Binaphthyl Groups of Axial Chirality. Scilit.
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Tan, R., et al. (2019). Chiral salen Cr(iii) complexes encapsulated in thermo-responsive polymer nanoreactors for asymmetric epoxidation of alkenes in water. Catalysis Science & Technology.
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Organic Chemistry Portal. (n.d.). Dioxiranes and Related Shi Epoxidation. organic-chemistry.org.
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Wikipedia. (2023). Jacobsen epoxidation. Wikipedia.
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Shitama, H., & Katsuki, T. (2007). Synthesis of metal-(pentadentate-salen) complexes: asymmetric epoxidation with aqueous hydrogen peroxide and asymmetric cyclopropanation. PubMed.
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Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh.
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Shi, Y. (2004). Ketone-Catalyzed Asymmetric Epoxidation Reactions. Accounts of Chemical Research, 37(8), 488-496.
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Chem V20. (2021). Epoxidation With Dioxiranes. YouTube.
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Li, X., et al. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Journal of Catalysis, 236(2), 377-386.
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Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
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Stoltz, B. M. (n.d.). Practical Catalytic Asymmetric Epoxidations. Caltech.
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Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. organic-chemistry.org.
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Wikipedia. (2023). Sharpless epoxidation. Wikipedia.
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Bernard, S., et al. (2016). (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol. Molecules, 21(7), 923.
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Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. ResearchGate.
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Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University.
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Shi, Y. (2004). Ketone-catalyzed asymmetric epoxidation reactions. Semantic Scholar.
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Burke, A., & Aggarwal, V. (2004). Chiral ketone-catalyzed asymmetric epoxidation of cis-olefins. Mountain Scholar.
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de Sousa, M., et al. (2010). Asymmetric epoxidation of alkenes by a chiral manganese(III)> salen> complex anchored onto a functionalised hexagonal mesoporous silica. Aston Research Explorer.
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Li, G., et al. (2015). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 19(9), 1236-1241.
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Shi, Y. (2002). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. ResearchGate.
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute.
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Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. PubMed.
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Shi, Y. (2001). Organo-Catalysis: Developing Ketone Catalysts for Asymmetric Epoxidation of Olefins. SciSpace.
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Lattanzi, A., et al. (2011). Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. Catalysts, 1(1), 60-71.
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Singh, S., et al. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Organic and Medicinal Chemistry International Journal.
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Sawant, D. M., & Pitts, C. R. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters, 17(5), 1244-1247.
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(S)-1,2-Epoxy-5-hexene vs. (R)-1,2-Epoxy-5-hexene: A Comparative Guide for Asymmetric Synthesis
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience has consistently shown that the strategic selection of chiral building blocks is a cornerstone of successful asymmetric synthesis. Among the most versatile of these are terminal epoxides, whose inherent ring strain and defined stereochemistry offer a powerful entry point into complex molecular architectures. This guide provides a detailed comparison of two such enantiomeric building blocks: (S)- and (R)-1,2-Epoxy-5-hexene.
These C6 synthons are invaluable to researchers in drug development and natural product synthesis. They merge the reactivity of a terminal epoxide with the synthetic handle of a terminal alkene, allowing for sequential, stereocontrolled modifications. Our objective is to move beyond a simple cataloging of reactions and delve into the causal relationships between the absolute configuration of the starting epoxide and the stereochemical outcome of the final product. We will explore field-proven applications, supported by experimental data, to provide a self-validating framework for your synthetic planning.
Pillar 1: The Principle of Stereospecific Ring-Opening
The synthetic utility of (S)- and (R)-1,2-Epoxy-5-hexene is fundamentally rooted in the stereospecific nature of their ring-opening reactions. Under SN2 conditions, a nucleophile attacks one of the two electrophilic carbons of the oxirane ring. For terminal epoxides like these, the attack predominantly occurs at the less sterically hindered terminal carbon (C1).
The critical point for asymmetric synthesis is that this attack proceeds via a backside mechanism, resulting in a complete inversion of stereochemistry at the reacting center. Consequently, the (S)-epoxide will yield a product with an (R)-configuration at the newly formed stereocenter, while the (R)-epoxide will yield the corresponding (S)-configured product. This predictable, one-to-one transfer of chirality is the reason these reagents are so powerful for controlling the absolute stereochemistry of a target molecule.
Figure 1. Stereochemical pathways for the SN2 ring-opening of (S)- and (R)-1,2-Epoxy-5-hexene at the terminal carbon (C1).
Pillar 2: Comparative Performance in Target-Oriented Synthesis
The true test of a chiral building block lies in its application. The choice between the (S) and (R) enantiomer is not arbitrary; it is a critical design choice that dictates the stereochemical trajectory of the entire synthesis.
Case Study: Synthesis of Bioactive Natural Products
(R)-1,2-Epoxy-5-hexene is a documented and crucial intermediate in the synthesis of numerous biologically active compounds.[1][2] Its applications include the synthesis of anticancer agent fragments, such as the C20-C26 fragment of Halaven®, and various natural products like (+)-gigantecin and amphidinolides C and F.[2]
Let's consider a hypothetical, yet representative, key transformation in the synthesis of a complex polyketide natural product, where a specific side-chain stereochemistry is required for biological activity.
| Starting Enantiomer | Key Transformation | Hypothetical Product Stereochemistry | Biological Activity |
| (R)-1,2-Epoxy-5-hexene | Copper-catalyzed Gilman reagent addition | (S)-configured side chain | Active |
| This compound | Copper-catalyzed Gilman reagent addition | (R)-configured side chain | Inactive or different activity |
This comparison underscores a critical principle: to obtain the desired enantiomer of a complex target, the chemist must retrospectively select the starting epoxide with the correct absolute configuration. Using the (S)-enantiomer in a synthesis designed for the (R)-enantiomer would lead to the undesired diastereomer of the final product.
Pillar 3: A Self-Validating System - The Synthesis of the Epoxides
A trustworthy guide must not only describe the application of a reagent but also explain its origin. The practical synthesis of enantiopure (S)- and (R)-1,2-Epoxy-5-hexene is a well-established process, adding to their reliability as building blocks. Two primary, scalable approaches have been developed.[1][3][4]
Route 1: Hydrolytic Kinetic Resolution (HKR) This classic method starts with the inexpensive bulk chemical, 1,5-hexadiene.
-
Epoxidation: The diene is first treated with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to produce racemic 1,2-Epoxy-5-hexene.[2]
-
Resolution: The racemic mixture is then subjected to Jacobsen's Hydrolytic Kinetic Resolution (HKR).[1][2] A chiral (salen)Co(II) catalyst selectively hydrolyzes one enantiomer, leaving the other unreacted and in high enantiomeric excess. For example, using an (R,R)-(salen)Co catalyst will selectively open the (S)-epoxide, allowing for the isolation of the desired (R)-1,2-Epoxy-5-hexene.[1][2] This process typically yields the desired epoxide in 24-30% overall yield.[1][2][4]
Route 2: Chiral Pool Synthesis A more direct and higher-yielding approach utilizes a readily available chiral starting material.
-
Starting Material: The synthesis begins with either (R)- or (S)-epichlorohydrin, which are commercially available in high enantiopurity.
-
Nucleophilic Addition: An organometallic reagent, specifically allylmagnesium chloride, is used to open the epoxide ring of epichlorohydrin.
-
Ring Closing: The resulting chlorohydrin is then treated with a base (e.g., NaOH) to induce an intramolecular SN2 reaction, forming the desired terminal epoxide ring.[1][4] This highly efficient two-step process can afford the target epoxide in overall yields of 55-60%.[1][3][4]
Figure 2. Scalable synthetic routes to enantiopure (R)-1,2-Epoxy-5-hexene.
Field-Proven Experimental Protocol
The following describes a representative, detailed methodology for the regioselective ring-opening of a terminal epoxide with an amine nucleophile, a common transformation in pharmaceutical synthesis.
Objective: To synthesize an enantiopure amino alcohol via nucleophilic opening of (R)-1,2-Epoxy-5-hexene.
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen for 10 minutes.
-
Reagent Preparation: In the reaction flask, dissolve the amine nucleophile (1.1 equivalents) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: If required, add a Lewis acid catalyst (e.g., Yb(OTf)3, 0.1 equivalents) to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C. Causality: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the epoxide carbons and facilitating ring-opening.
-
Substrate Addition: Add a solution of (R)-1,2-Epoxy-5-hexene (1.0 equivalent) in anhydrous THF dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction & Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the consumption of the starting epoxide by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Figure 3. Experimental workflow for the catalyzed ring-opening of 1,2-Epoxy-5-hexene.
Concluding Remarks for the Practicing Scientist
(S)- and (R)-1,2-Epoxy-5-hexene are not merely interchangeable reagents; they are distinct chiral synthons that provide access to opposite enantiomeric series of products. The predictability of their stereospecific ring-opening reactions, combined with their availability through robust and scalable synthetic routes, establishes them as highly trustworthy tools for asymmetric synthesis. For the drug development professional, the ability to rapidly access either enantiomer of a lead compound by simply switching from the (S)- to the (R)-epoxide is a significant strategic advantage. This guide has aimed to provide both the foundational principles and the practical considerations necessary to effectively integrate these valuable building blocks into your synthetic programs.
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Martinez, et al. (2014). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health (NIH). [Link]
-
Guthrie, D., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]
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Guthrie, D., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Semantic Scholar. [Link]
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Büchler GmbH. Enantioselective Epoxidation. [Link]
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Chan, T. H., & Li, L. (1994). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. ResearchGate. [Link]
-
LibreTexts. (2024). 19.15: Chemistry Matters—Enantioselective Synthesis. [Link]
-
Guthrie, D., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. National Institutes of Health (NIH). [Link]
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Guthrie, D., et al. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]
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Guthrie, D., et al. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. Cambridge Open Engage. [Link]
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A Comparative Guide to Chiral Epoxides: Unveiling the Synthetic Advantages of (S)-1,2-Epoxy-5-hexene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral epoxides stand as indispensable building blocks, offering a gateway to a vast array of enantiomerically pure molecules. Their inherent ring strain and defined stereochemistry make them prime substrates for a multitude of stereospecific transformations. While staples like styrene oxide and epichlorohydrin have long been workhorses in the synthetic chemist's toolbox, the unique structural attributes of (S)-1,2-Epoxy-5-hexene, also known as (S)-2-(but-3-en-1-yl)oxirane, present a compelling case for its superior versatility and strategic advantages in the synthesis of complex targets. This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the distinct benefits of employing this compound over other common chiral epoxides.
The Contenders: A Snapshot of Key Chiral Epoxides
| Epoxide | Structure | Key Differentiating Feature |
| This compound | ![]() | Terminal alkene |
| (S)-Styrene Oxide | ![]() | Phenyl group |
| (S)-Epichlorohydrin | ![]() | Chloromethyl group |
The primary distinction of this compound lies in its terminal alkene functionality. This seemingly simple feature dramatically expands its synthetic potential beyond the scope of what is readily achievable with styrene oxide or epichlorohydrin. The phenyl group in styrene oxide primarily influences the regioselectivity of ring-opening reactions through electronic and steric effects.[1] The chloromethyl group in epichlorohydrin provides a handle for subsequent nucleophilic displacement. However, the terminal alkene in this compound is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, orthogonal to the chemistry of the epoxide ring.[2][3]
The Decisive Advantage: The Synthetic Versatility of the Terminal Alkene
The butenyl side chain of this compound is not merely a passive substituent; it is an active participant in downstream synthetic manipulations. This "two-in-one" nature allows for a more convergent and efficient approach to complex molecule synthesis.
Key Transformations of the Terminal Alkene:
-
Olefin Metathesis: The terminal alkene is an ideal substrate for ring-closing metathesis (RCM), cross-metathesis, and ene-yne metathesis, enabling the construction of diverse carbocyclic and heterocyclic frameworks.
-
Hydroboration-Oxidation: This classic transformation allows for the anti-Markovnikov addition of a hydroxyl group, leading to the formation of chiral diols with high diastereoselectivity.
-
Epoxidation and Dihydroxylation: The alkene can be further functionalized to introduce additional stereocenters, creating complex polyol structures.
-
Coupling Reactions: The terminal alkene can participate in various palladium-catalyzed coupling reactions, such as the Heck and Suzuki reactions, for the formation of new carbon-carbon bonds.[2]
Comparative Performance in Ring-Opening Reactions
The epoxide ring-opening is a fundamental reaction for all chiral epoxides. The choice of epoxide can significantly impact the regioselectivity and yield of the reaction.
| Nucleophile | Epoxide | Regioselectivity (Attack at less substituted carbon) | Yield (%) | Reference |
| Piperidine | (S)-Styrene Oxide | Major product from attack at the benzylic carbon | High | [4] |
| Aniline | (S)-Styrene Oxide | Major product from attack at the benzylic carbon under acidic catalysis | 95 | [4] |
| Aniline | (S)-Epichlorohydrin | Attack at the terminal carbon | 91.3 | [5] |
| Sodium Azide | (S)-Styrene Oxide | pH-dependent, attack at benzylic carbon favored under acidic conditions | High | [6] |
| Sodium Azide | (S)-Epichlorohydrin | Attack at the terminal carbon | High | [7] |
While direct comparative studies under identical conditions are scarce in the literature, the available data suggests that for sterically demanding nucleophiles, the less hindered nature of the terminal epoxide in this compound can lead to higher regioselectivity and yields compared to styrene oxide, where attack at the benzylic position is often favored.[1] For epichlorohydrin, while the terminal carbon is also readily attacked, the resulting chlorohydrin requires an additional synthetic step for further functionalization, unlike the versatile alkene handle of this compound.
Experimental Section: A Case Study in Kinetic Resolution
The preparation of enantiomerically pure epoxides is often achieved through the kinetic resolution of a racemic mixture. The hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers is a powerful method for this purpose.[8]
Protocol: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxy-5-hexene
This protocol is adapted from the work of Jacobsen and co-workers.
Materials:
-
Racemic 1,2-epoxy-5-hexene
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of racemic 1,2-epoxy-5-hexene (1.0 equiv) in THF is added (R,R)-Jacobsen's catalyst (0.005 equiv).
-
The resulting solution is cooled to 0 °C in an ice bath.
-
Deionized water (0.55 equiv) is added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction progress is monitored by chiral GC analysis to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Upon completion (typically >99% ee for the remaining epoxide), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Expected Results:
This procedure typically yields this compound with >99% ee and in approximately 40-45% yield (theoretical maximum is 50%). The corresponding diol is also formed as a byproduct.
Commercial Availability and Cost Considerations
A practical aspect for any researcher is the accessibility and cost of starting materials. All three chiral epoxides are commercially available from various suppliers.
| Epoxide | Typical Price per Gram (USD) |
| This compound | ~$150-200 |
| (S)-Styrene Oxide | ~$30-50 |
| (S)-Epichlorohydrin | ~$10-20 |
While this compound is currently more expensive on a per-gram basis, its unparalleled synthetic versatility can often justify the initial cost. The ability to perform multiple, diverse transformations on a single substrate can lead to more convergent and ultimately more cost-effective synthetic routes for complex molecules, reducing the number of overall steps and the consumption of other reagents.
Conclusion: A Strategic Choice for Complex Synthesis
While (S)-styrene oxide and (S)-epichlorohydrin remain valuable and cost-effective chiral building blocks for specific applications, this compound offers a distinct and powerful advantage for the synthesis of complex molecular architectures. Its unique combination of a stereodefined epoxide and a versatile terminal alkene allows for a broader range of synthetic transformations, enabling more efficient and convergent synthetic strategies. For researchers and drug development professionals tackling challenging targets, the strategic incorporation of this compound into their synthetic plans can unlock new possibilities and accelerate the path to innovation.
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Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews. 1959 , 59 (4), 737–799. [Link]
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(S)-2-(But-3-en-1-yl)oxirane - MySkinRecipes. [Link]
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Unlock Your Synthesis Potential: The Role of (S)-2-(But-3-en-1-yl)oxirane. [Link]
-
(S)-(+)-Epichlorohydrin at Best Price, High Purity Industrial Grade, CAS 67843-74-7. [Link]
-
(S)-(+)-Epichlorohydrin - Oakwood Chemical. [Link]
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Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions | Accounts of Chemical Research. [Link]
-
Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction - Organic Chemistry Portal. [Link]
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Computational Studies of Chiral Epoxide Radicals | The Journal of Organic Chemistry. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. [Link]
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Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC - NIH. [Link]
-
Computational Studies of Chiral Epoxide Radicals - PubMed. [Link]
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Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium - Organic Chemistry Portal. [Link]
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Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highl - Malaria World. [Link]
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Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. - Semantic Scholar. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC - NIH. [Link]
-
Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods. [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF. [Link]
-
1,2-Epoxy-5-hexene, 97% | 260347-5G - Lab Supplies. [Link]
-
Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. - ResearchGate. [Link]
-
Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols - ResearchGate. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block | Semantic Scholar. [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC - NIH. [Link]
-
Ring opening of styrene oxide with various nucleophiles catalyzed by N‐tosylurea. - ResearchGate. [Link]
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Spectroscopic comparison of (S)-1,2-Epoxy-5-hexene and its starting materials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical synthesis, (S)-1,2-Epoxy-5-hexene stands out as a versatile intermediate. Its synthesis from readily available starting materials, (S)-(-)-epichlorohydrin and allyl bromide, is a common yet elegant transformation that showcases fundamental principles of organic chemistry. This guide provides an in-depth spectroscopic comparison of the product and its precursors, offering experimental data and insights to aid researchers in reaction monitoring and product characterization.
The synthetic route hinges on a Grignard reaction, a powerful tool for carbon-carbon bond formation. Here, allylmagnesium bromide, formed from allyl bromide and magnesium, acts as a nucleophile, attacking the less substituted carbon of the epoxide ring in (S)-(-)-epichlorohydrin. This regioselectivity is a hallmark of epoxide opening under basic or nucleophilic conditions. The subsequent intramolecular Williamson ether synthesis, facilitated by a base, forms the new epoxide ring of the final product. Understanding the spectroscopic signatures of each molecule is paramount for confirming the success of this transformation.
At a Glance: Key Spectroscopic Differences
The conversion of (S)-(-)-epichlorohydrin and allyl bromide to this compound results in distinct changes across various spectroscopic techniques. The disappearance of the chloromethyl group from epichlorohydrin and the consumption of the allyl group from allyl bromide, coupled with the formation of a new terminal alkene and a rearranged epoxide, provide clear markers for reaction progression.
dot
Caption: Synthetic pathway from starting materials to the final product.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structural changes in this reaction. The chemical shifts, multiplicities, and coupling constants of the protons in the starting materials and the product tell a detailed story of the transformation.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Assignment | (S)-(-)-Epichlorohydrin | Allyl Bromide | This compound |
| Epoxide CH | ~3.20 (m, 1H) | - | ~2.90 (m, 1H) |
| Epoxide CH₂ | ~2.85 (dd, 1H), ~2.65 (dd, 1H) | - | ~2.75 (dd, 1H), ~2.50 (dd, 1H) |
| CH₂Cl | ~3.55 (d, 2H) | - | - |
| Allylic CH₂ | - | ~3.95 (d, 2H) | ~2.15 (m, 2H) |
| Vinyl CH | - | ~6.00 (m, 1H) | ~5.80 (m, 1H) |
| Vinyl CH₂ | - | ~5.30 (d, 1H), ~5.15 (d, 1H) | ~5.00 (m, 2H) |
| Alkyl CH₂ | - | - | ~1.50 (m, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Data compiled from various sources.[1][2][3]
The most significant changes observed in the ¹H NMR spectrum upon formation of this compound are:
-
Disappearance of the Chloromethyl Protons: The characteristic doublet of the chloromethyl protons (CH₂Cl) in (S)-(-)-epichlorohydrin at approximately 3.55 ppm is absent in the product spectrum.
-
Appearance of New Alkyl and Allylic Protons: The product spectrum shows new multiplets corresponding to the newly formed alkyl (CH₂) and allylic (CH₂) protons, typically in the range of 1.50-2.15 ppm.
-
Shift in Epoxide Proton Signals: While the epoxide protons are present in both the starting material and the product, their chemical environments are altered, leading to slight shifts in their resonance frequencies.
-
Conservation of the Vinyl Group: The characteristic signals for the vinyl protons (CH and CH₂) from allyl bromide are retained in the product, confirming the successful transfer of the allyl group.
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering a detailed view of the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | (S)-(-)-Epichlorohydrin | Allyl Bromide | This compound |
| Epoxide CH | ~50.0 | - | ~52.0 |
| Epoxide CH₂ | ~47.0 | - | ~47.0 |
| CH₂Cl | ~44.0 | - | - |
| Allylic CH₂ | - | ~33.0 | ~30.0 |
| Vinyl CH | - | ~133.0 | ~138.0 |
| Vinyl CH₂ | - | ~118.0 | ~115.0 |
| Alkyl CH₂ | - | - | ~32.0 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Data compiled from various sources.[4][5][6]
Key takeaways from the ¹³C NMR comparison include:
-
Loss of the Chloromethyl Carbon: The signal corresponding to the carbon of the chloromethyl group in (S)-(-)-epichlorohydrin (around 44.0 ppm) is absent in the product.
-
Appearance of a New Alkyl Carbon: A new signal for the sp³-hybridized alkyl carbon appears in the product spectrum at approximately 32.0 ppm.
-
Shift in Carbon Signals: The chemical shifts of the epoxide and vinyl carbons are slightly altered in the product compared to the starting materials, reflecting the changes in their electronic environments.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for the starting materials and the product are distinct and can be used to monitor the reaction.
Table 3: Comparative IR Data (Characteristic Absorption Bands in cm⁻¹)
| Functional Group | (S)-(-)-Epichlorohydrin | Allyl Bromide | This compound |
| C-H (sp²) | - | ~3080 | ~3080 |
| C-H (sp³) | ~2930, ~2870 | ~2950, ~2860 | ~2980, ~2920 |
| C=C Stretch | - | ~1640 | ~1640 |
| Epoxide Ring (symm. stretch) | ~1250 | - | ~1250 |
| Epoxide Ring (asymm. stretch) | ~850 | - | ~840 |
| C-Cl Stretch | ~750 | - | - |
| C-Br Stretch | - | ~650 | - |
Note: Peak positions are approximate. Data compiled from various sources.[7][8][9]
The IR spectrum of the product, this compound, will exhibit a combination of the features of the starting materials, with some notable differences:
-
Presence of both Epoxide and Alkene Bands: The product spectrum will show characteristic absorption bands for both the epoxide ring (around 1250 cm⁻¹ and 840 cm⁻¹) and the C=C double bond (around 1640 cm⁻¹).
-
Absence of C-Cl and C-Br Stretches: The characteristic stretches for the carbon-halogen bonds in the starting materials (C-Cl around 750 cm⁻¹ and C-Br around 650 cm⁻¹) will be absent in the final product.
Experimental Protocol: A Guide to Spectroscopic Analysis
Objective: To acquire and compare the ¹H NMR, ¹³C NMR, and IR spectra of (S)-(-)-epichlorohydrin, allyl bromide, and the synthesized this compound.
Materials:
-
(S)-(-)-Epichlorohydrin
-
Allyl Bromide
-
This compound (synthesized)
-
Deuterated chloroform (CDCl₃) for NMR
-
FT-IR spectrometer with ATR accessory
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
1. NMR Sample Preparation: a. For each compound, dissolve approximately 10-20 mg in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. b. Cap the NMR tube and gently invert to ensure complete dissolution.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the instrument to obtain optimal resolution. c. Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. d. Process the spectrum (Fourier transform, phase correction, and baseline correction). e. Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition: a. Using the same sample, switch the spectrometer to the ¹³C nucleus. b. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. c. Process the spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).
4. IR Spectroscopy Acquisition: a. Ensure the ATR crystal of the FT-IR spectrometer is clean. b. Acquire a background spectrum. c. Place a small drop of the liquid sample directly onto the ATR crystal. d. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. e. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after each measurement.
dot
Sources
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- 4. Epichlorohydrin(106-89-8) 13C NMR [m.chemicalbook.com]
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- 6. 1,2-EPOXY-5-HEXENE(10353-53-4) 13C NMR [m.chemicalbook.com]
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A Comparative Guide to the Kinetic Studies of the Ring-Opening of (S)-1,2-Epoxy-5-hexene
Introduction: The Significance of a Chiral Epoxide
(S)-1,2-Epoxy-5-hexene is a valuable chiral building block in modern organic synthesis. Its utility stems from the strained three-membered epoxide ring and the terminal alkene, providing two distinct reactive sites for molecular elaboration. This epoxide is a key intermediate in the synthesis of various complex molecules and natural products, including fragments of the anticancer drug Halaven®[1]. Understanding the kinetics of its ring-opening is paramount for controlling reaction outcomes, optimizing yields, and ensuring stereochemical fidelity in multi-step syntheses.
This guide provides a comparative analysis of the primary catalytic methods for the ring-opening of this compound, focusing on the mechanistic rationale, comparative kinetic data, and detailed experimental protocols. We will explore classical acid- and base-catalyzed hydrolysis and contrast them with the highly selective method of Hydrolytic Kinetic Resolution (HKR), providing researchers with the data and insights necessary to select the optimal strategy for their synthetic goals.
Chapter 1: Mechanistic Dichotomy: A Comparison of Acid- and Base-Catalyzed Ring-Opening
The regiochemical outcome of epoxide ring-opening is fundamentally dictated by the reaction conditions. The choice between acidic and basic catalysis determines which of the two epoxide carbons will be attacked by the incoming nucleophile.
Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group.[2][3][4][5] This protonation makes the epoxide more electrophilic. The subsequent nucleophilic attack exhibits significant SN1 character, meaning the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state.[2][3][6][7][8]
Conversely, under basic or nucleophilic conditions , the reaction proceeds via a direct SN2 mechanism.[2][6][9][10] The strong nucleophile attacks one of the epoxide carbons, simultaneously displacing the oxygen atom. In this scenario, steric hindrance is the dominant factor, and the nucleophile will attack the less substituted, more accessible carbon atom.[6][9][10][11]
For this compound, this means:
-
Acid-Catalyzed Attack: Occurs at the C2 position (secondary carbon).
-
Base-Catalyzed Attack: Occurs at the C1 position (primary carbon).
Figure 1. Comparison of acid- and base-catalyzed epoxide ring-opening pathways.
Chapter 2: The Gold Standard for Chiral Epoxides: Hydrolytic Kinetic Resolution (HKR)
While standard acid and base catalysis can open the epoxide ring, they do not differentiate between enantiomers. For resolving a racemic mixture of 1,2-epoxy-5-hexene to isolate one pure enantiomer, a more sophisticated method is required. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a remarkably efficient process that uses a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of a terminal epoxide, leaving the other unreacted and therefore enantioenriched.[1][12][13][14]
In the context of resolving racemic 1,2-epoxy-5-hexene, the (R,R)-(salen)Co catalyst will preferentially catalyze the ring-opening of the (S)-enantiomer with water.[1][14] This leaves behind the desired (R)-epoxide in high enantiomeric excess, along with the (S)-5-hexene-1,2-diol product.[12][13] The reaction is prized for its practical advantages: it uses water as the nucleophile, requires low catalyst loadings (0.2-2.0 mol%), and the catalyst is recyclable.[12][15]
The mechanism is understood to be a cooperative, bimetallic process where one catalyst molecule activates the epoxide, and a second catalyst molecule, acting as a Brønsted base, delivers the water nucleophile.[16][17][18] This dual-activation pathway is responsible for the exceptionally high selectivity observed.
Figure 2. Simplified catalytic cycle for the Jacobsen Hydrolytic Kinetic Resolution (HKR).
Chapter 3: Comparative Kinetic Data
The efficiency of a ring-opening reaction is best understood through its kinetic parameters. Below is a comparison of the expected outcomes for the different catalytic systems. For HKR, the selectivity factor (krel), which is the ratio of the rate constants for the fast-reacting (S) enantiomer versus the slow-reacting (R) enantiomer, is the key metric.
| Method | Catalyst / Reagent | Nucleophile | Key Kinetic Feature | Primary Product from (S)-Epoxide | Selectivity (krel) |
| Acid-Catalyzed | H₂SO₄ (catalytic) | H₂O | Rate dependent on H⁺ activity; attack at C2.[19] | (S)-5-Hexene-1,2-diol | Not applicable (achiral) |
| Base-Catalyzed | NaOH (stoichiometric) | OH⁻ | Follows SN2 kinetics; attack at C1.[2] | (S)-5-Hexene-1,2-diol | Not applicable (achiral) |
| Hydrolytic Kinetic Resolution (HKR) | (R,R)-(salen)Co(III)OAc | H₂O | Highly enantioselective hydrolysis of the (S)-epoxide. | (S)-5-Hexene-1,2-diol | >50, often >200[12] |
Chapter 4: Experimental Protocols
Scientific integrity requires reproducible, self-validating protocols. The following sections provide detailed methodologies for performing and analyzing the ring-opening of 1,2-epoxy-5-hexene under different catalytic conditions.
General Workflow for Kinetic Analysis
Monitoring the reaction progress over time is crucial for kinetic studies. A typical workflow involves taking aliquots at set intervals, quenching the reaction, and analyzing the composition using an appropriate chromatographic technique. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (ee) in HKR studies.
Figure 3. General experimental workflow for kinetic analysis of epoxide ring-opening.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Objective: To monitor the rate of disappearance of this compound via acid-catalyzed hydrolysis.
-
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Internal standard (e.g., dodecane)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
-
Procedure:
-
Prepare a stock solution of this compound and an internal standard in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in a temperature-controlled bath (e.g., 25 °C) and allow it to equilibrate.
-
Prepare a solution of catalytic sulfuric acid in a 1:1 mixture of THF and water.
-
To initiate the reaction, add the acidic solution to the flask. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot.
-
Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of diethyl ether. Vortex thoroughly.
-
Analyze the organic layer by GC or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.
-
Plot ln([Epoxide]) vs. time to determine the pseudo-first-order rate constant.
-
Protocol 2: Hydrolytic Kinetic Resolution (HKR)
-
Objective: To determine the selectivity factor (krel) for the Jacobsen HKR of racemic 1,2-epoxy-5-hexene.
-
Trustworthiness: This protocol is adapted from Jacobsen's well-established procedures, which provide a self-validating system where high enantiomeric excess of both the recovered epoxide and the diol product confirms the reaction's success.[1][12]
-
Materials:
-
Racemic 1,2-epoxy-5-hexene
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Acetic acid (glacial)
-
Deionized Water
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Add the (R,R)-(salen)Co(II) catalyst (e.g., 0.5 mol%) to a flask.
-
Expose the catalyst to air for 10-15 minutes, then add THF and glacial acetic acid (e.g., 2 mol%). Stir for 30 minutes at room temperature. The color should change, indicating oxidation to the active Co(III) species.[18][20]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the racemic 1,2-epoxy-5-hexene to the flask.
-
Add deionized water (0.55 equivalents relative to the racemic epoxide). Start the timer.
-
Allow the reaction to stir at 0-4 °C.
-
At various time points (e.g., 2, 4, 8, 16 hours), withdraw aliquots, quench with a small amount of trifluoroacetic acid, and pass through a short plug of silica gel.
-
Analyze the samples by chiral GC to determine the enantiomeric excess (ee) of the remaining epoxide and the conversion.
-
Calculate the selectivity factor (krel) using the formula: krel = ln[1 - C(1 + eediol)] / ln[1 - C(1 - eediol)], where C is the conversion and eediol is the enantiomeric excess of the diol product.
-
Conclusion
The kinetic study of the ring-opening of this compound reveals distinct behaviors depending on the catalytic system employed. While standard acid- and base-catalyzed methods provide reliable routes to the corresponding diol, they offer no enantiomeric control. For applications in asymmetric synthesis where enantiopurity is critical, the Jacobsen Hydrolytic Kinetic Resolution stands out as a superior alternative. Its high selectivity, operational simplicity, and use of environmentally benign reagents make it an invaluable tool for resolving racemic epoxides.[12][13] This guide provides the foundational knowledge and practical protocols for researchers to harness these distinct kinetic profiles, enabling precise control over the synthesis of chiral molecules derived from this versatile epoxide intermediate.
References
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Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
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Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]
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Title: Reactions of Epoxides - Acidic Ring Opening Source: OpenOChem Learn URL: [Link]
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Title: Jacobsen's Catalysts Source: Synthesis with Catalysts URL: [Link]
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Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: PubMed URL: [Link]
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Title: Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Jacobsen HKR - The best reaction in organic chemistry? Source: YouTube URL: [Link]
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Title: Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides Source: Journal of the American Chemical Society URL: [Link]
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Title: Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block Source: ACS Publications URL: [Link]
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Title: Ring opening reactions of epoxides: Acid-catalyzed (video) Source: Khan Academy URL: [Link]
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Title: Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions Source: MDPI URL: [Link]
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Title: 18.5: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
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Title: Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles Source: ResearchGate URL: [Link]
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Title: Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols Source: PubMed URL: [Link]
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Title: 9.14: Opening of Epoxides - Acidic versus Basic Conditions Source: Chemistry LibreTexts URL: [Link]
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Title: Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides Source: The Doyle Group, Princeton University URL: [Link]
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Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Accounts of Chemical Research URL: [Link]
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Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Moodle@Units URL: [Link]
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Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]
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Title: Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block Source: Semantic Scholar URL: [Link]
-
Title: Base Catalyzed Epoxide Opening Source: YouTube URL: [Link]
- Title: Method for synthesizing 5-hexene-1-alcohol Source: Google Patents URL
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Title: Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid Source: Hindawi URL: [Link]
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Title: Kinetic, Spectral and Mechanistic Regularities of New Reaction Systems With Chromogenic S N 2‐Type Reaction for Detection of Epoxy Compounds Source: ResearchGate URL: [Link]
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Title: 13.6 Ring Opening of Epoxides | Organic Chemistry Source: YouTube URL: [Link]
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A Comparative Guide to the Transition States of (S)-1,2-Epoxy-5-hexene Reactions: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
(S)-1,2-Epoxy-5-hexene is a valuable chiral building block in organic synthesis, offering a versatile scaffold for the introduction of complex functionalities. The reactivity of this molecule is dominated by the strained epoxide ring and the pendant alkene, which can engage in a variety of transformations. Understanding the transition states of these reactions is paramount for controlling selectivity and achieving desired synthetic outcomes. This guide provides an in-depth comparison of the transition states for the principal reactions of this compound—acid-catalyzed and base-catalyzed ring-opening, and intramolecular cyclization—as elucidated by Density Functional Theory (DFT) studies.
The Decisive Moment: Understanding Transition States with DFT
Density Functional Theory has emerged as a powerful tool for elucidating reaction mechanisms by providing detailed energetic and geometric information about transient species like transition states. By modeling the potential energy surface of a reaction, we can identify the lowest energy pathway from reactants to products and characterize the structure of the highest energy point along this path—the transition state. The energy difference between the reactants and the transition state, the activation energy (ΔG‡), is a critical determinant of the reaction rate.
This guide will delve into the subtle yet crucial differences in the transition states of this compound's key reactions, offering insights into the factors that govern their regioselectivity, stereoselectivity, and relative rates.
Part 1: Nucleophilic Ring-Opening of the Epoxide
The high ring strain of the oxirane moiety in this compound makes it susceptible to nucleophilic attack, leading to ring-opening. The regiochemical outcome of this attack is highly dependent on the reaction conditions, specifically whether it is performed in the presence of an acid or a base.
Base-Catalyzed Ring-Opening: A Classic SN2 Trajectory
Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to a concerted bond-breaking of the C-O bond and inversion of stereochemistry at the attacked center.
Causality of Experimental Choice: The choice of a strong, non-bulky nucleophile and aprotic or polar aprotic solvent is crucial to favor a direct SN2 pathway and minimize side reactions. The absence of acidic protons ensures that the epoxide oxygen is not protonated, maintaining the inherent electrophilicity of the ring carbons.
Transition State Characteristics: DFT calculations on analogous terminal epoxides reveal that the transition state for the base-catalyzed ring-opening is characterized by:
-
A late transition state: The C-nucleophile bond is substantially formed, and the C-O bond is significantly broken.
-
Steric control: The nucleophile attacks the less sterically hindered carbon (C1). This is due to the lower activation barrier for approach at the primary carbon compared to the secondary carbon (C2).
-
Charge distribution: A significant negative charge builds up on the oxygen atom as the C-O bond cleaves.
The preference for attack at C1 is a hallmark of the SN2 mechanism for epoxides under basic conditions, where steric hindrance is the dominant controlling factor.
Acid-Catalyzed Ring-Opening: A Shift Towards SN1 Character
In the presence of an acid, the reaction mechanism for epoxide ring-opening is significantly altered. The epoxide oxygen is first protonated, making it a much better leaving group. This protonation event has profound consequences for the subsequent nucleophilic attack.
Causality of Experimental Choice: The use of a protic solvent or a catalytic amount of a Brønsted or Lewis acid is the key experimental parameter. The nucleophile is typically the solvent itself (solvolysis) or a species that is not strongly basic.
Transition State Characteristics: DFT studies on similar systems indicate a transition state with considerable SN1 character:
-
An early transition state: The C-O bond is significantly elongated and weakened, leading to the development of substantial positive charge on the carbon atoms.
-
Electronic control: The nucleophilic attack occurs at the more substituted carbon (C2). This is because the secondary carbon can better stabilize the developing positive charge (incipient carbocation) than the primary carbon.
-
Charge distribution: The positive charge is delocalized between the C2 carbon and the oxygen atom.
This regiochemical outcome is a direct consequence of the electronic stabilization of the partial positive charge at the more substituted carbon in the transition state.
Comparative Summary of Ring-Opening Transition States
| Feature | Base-Catalyzed (SN2-like) | Acid-Catalyzed (SN1-like) |
| Rate Determining Step | Nucleophilic attack on the epoxide carbon | Nucleophilic attack on the protonated epoxide |
| Regioselectivity | Attack at the less substituted carbon (C1) | Attack at the more substituted carbon (C2) |
| Controlling Factor | Steric hindrance | Electronic stabilization of partial positive charge |
| Transition State | Late, with significant C-Nu bond formation | Early, with significant C-O bond breaking |
| Stereochemistry | Inversion of configuration at the attacked center | Inversion of configuration at the attacked center |
Part 2: Intramolecular Cyclization: The Alkene as an Internal Nucleophile
The presence of the terminal alkene in this compound allows for an alternative reaction pathway: intramolecular cyclization. This reaction can be initiated by either acid or a transition metal catalyst and involves the attack of the π-electrons of the double bond onto the epoxide.
According to Baldwin's rules, the 5-exo-trig cyclization to form a five-membered ring is generally favored over the 6-endo-trig cyclization to form a six-membered ring. DFT calculations provide a quantitative basis for this empirical rule.
Causality of Experimental Choice: This reaction is typically promoted by Lewis acids or transition metal complexes that can activate the epoxide and/or the alkene. The choice of catalyst can influence the stereochemical outcome of the cyclization.
Transition State Characteristics: Computational studies on similar epoxyalkenes reveal key features of the cyclization transition states:
-
5-exo-trig Transition State (Favored):
-
The geometry of the transition state allows for a more favorable chair-like conformation, minimizing steric strain.
-
The orbital overlap between the alkene π-system and the epoxide C-O σ* orbital is more effective.
-
The calculated activation energy is significantly lower than that for the 6-endo-trig pathway.
-
-
6-endo-trig Transition State (Disfavored):
-
The transition state geometry is more strained, often requiring a boat-like conformation.
-
The trajectory for nucleophilic attack by the alkene is less ideal for backside attack on the epoxide carbon.
-
The activation energy is higher, making this pathway kinetically less accessible.
-
The preference for the 5-exo-trig pathway is a powerful tool in synthetic chemistry for the construction of cyclopentane derivatives with high stereocontrol.
Visualizing the Reaction Pathways
To better illustrate the concepts discussed, the following diagrams depict the key reaction pathways and their corresponding transition states.
Figure 1: Reaction pathways for this compound.
Experimental Protocol: A DFT Workflow for Transition State Analysis
For researchers wishing to perform their own DFT calculations on similar systems, the following protocol outlines a general workflow for locating and characterizing transition states.
Step 1: Software and Hardware
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.
-
Hardware: Access to a high-performance computing (HPC) cluster is highly recommended due to the computational cost of these calculations.
Step 2: Model Building
-
Build the 3D structures of the reactants, including the epoxide and the nucleophile or catalyst.
Step 3: Choice of Computational Method
-
Functional: A hybrid functional such as B3LYP or a meta-hybrid GGA functional like M06-2X often provides a good balance of accuracy and computational cost for organic reactions.[1]
-
Basis Set: A Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.
-
Solvation Model: To account for the effect of the solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.
Step 4: Locating the Transition State
-
Perform a transition state search using an algorithm like the Berny algorithm (opt=ts in Gaussian). This often requires a good initial guess for the transition state geometry.
-
Alternatively, a synchronous transit-guided quasi-Newton (QST2 or QST3) method can be used if both the reactant and product structures are known.
Step 5: Verifying the Transition State
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it represents the desired bond-forming/bond-breaking process.
Step 6: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the transition state to confirm that it connects the correct reactants and products on the potential energy surface.
Step 7: Calculating the Activation Energy
-
Calculate the Gibbs free energy of the reactants and the transition state. The activation energy (ΔG‡) is the difference between these two values.
Figure 2: A typical DFT workflow for transition state analysis.
Conclusion: Predictive Power for Rational Synthesis
DFT studies provide invaluable, atomistic-level insights into the transition states of this compound reactions. By understanding the interplay of steric and electronic factors, chemists can rationally design reaction conditions to favor specific outcomes. The clear energetic preference for SN2-type attack at the less-substituted carbon under basic conditions, the switch to SN1-like attack at the more-substituted carbon under acidic conditions, and the kinetic favorability of the 5-exo-trig intramolecular cyclization are all well-supported by computational evidence. This predictive power allows researchers, scientists, and drug development professionals to move beyond empirical observations and towards a more rational and efficient approach to the synthesis of complex molecules.
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Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective. Organic Chemistry Frontiers. [Link]
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How to predict the regioselectivity of epoxide ring opening. Rogue Scholar. [Link]
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Transition states for the (base) catalysed ring opening of propene epoxide. Henry Rzepa's Blog. [Link]
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Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals. Journal of the American Chemical Society. [Link]
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Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv. [Link]
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Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals. PubMed. [Link]
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5-exo-trig Versus 6-endo-trig Cyclization of Alk-5-enoyl Radicals: The Role of One-Carbon Ring Expansion. ResearchGate. [Link]
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Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. Sci-Hub. [Link]
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Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. RSC Advances. [Link]
-
Endo-trig reactions (5-endo-trig). ChemTube3D. [Link]
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Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. National Institutes of Health. [Link]
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-
Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. ResearchGate. [Link]
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A Comparative Guide to the Efficient Synthesis of (S)-1,2-Epoxy-5-hexene for Pharmaceutical and Research Applications
Introduction
(S)-1,2-Epoxy-5-hexene is a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1][2] Its stereodefined epoxide functionality and terminal alkene offer orthogonal handles for diverse chemical transformations. The efficient and enantioselective synthesis of this key intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering an in-depth look at the underlying principles, experimental protocols, and performance benchmarks of each approach. Our objective is to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as scalability, enantiopurity, yield, and operational simplicity.
Methodology Overview: A Strategic Decision Framework
The synthesis of this compound can be broadly categorized into three strategic approaches:
-
Kinetic Resolution of a Racemic Precursor: This classic and robust strategy involves the non-selective synthesis of racemic 1,2-epoxy-5-hexene, followed by a selective reaction that resolves one enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.
-
Chiral Pool Synthesis: This approach leverages a readily available, inexpensive, and enantiopure starting material, in this case, (R)-epichlorohydrin, and chemically transforms it into the target molecule, preserving the initial stereochemistry.
-
Direct Asymmetric Epoxidation: This is the most atom-economical approach, directly converting the prochiral starting material, 1,5-hexadiene, into the desired (S)-epoxide using a chiral catalyst.
-
Biocatalytic Epoxidation: This emerging strategy utilizes enzymes to perform the enantioselective epoxidation of 1,5-hexadiene, offering the potential for high selectivity under mild reaction conditions.
The following sections will delve into the specifics of each of these strategies, providing both theoretical grounding and practical, actionable protocols.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Hydrolytic Kinetic Resolution (HKR) | 1,5-Hexadiene | mCPBA, (S,S)-Jacobsen's Catalyst, H₂O | 24-30% (overall) | >99% | High enantiopurity, well-established, and reliable.[3] | Theoretical maximum yield of 50%, requires a two-step process.[3] |
| Chiral Pool Synthesis | (R)-Epichlorohydrin | Allylmagnesium chloride, NaOH | 55-60% (overall) | >99% | High overall yield, utilizes an inexpensive chiral starting material.[3][4] | A multi-step process. |
| Jacobsen-Katsuki Epoxidation | 1,5-Hexadiene | Chiral Mn(III)-salen complex, NaOCl | Moderate to High | Good to Excellent | Direct, atom-economical approach for unfunctionalized olefins.[5][6] | Catalyst can be complex to synthesize; specific data for 1,5-hexadiene is scarce. |
| Biocatalytic Epoxidation (CYP/P450) | 1,5-Hexadiene | Whole-cell or isolated monooxygenase, glucose, buffer | Variable | Potentially High | High selectivity, mild reaction conditions, environmentally benign.[7][8] | Can require specialized fermentation equipment, substrate/product toxicity to cells. |
In-Depth Method Analysis and Experimental Protocols
Chemoenzymatic Synthesis via Hydrolytic Kinetic Resolution (HKR)
This highly effective two-step method first involves the non-selective epoxidation of 1,5-hexadiene to yield the racemic 1,2-epoxy-5-hexene. The subsequent step is the key to enantiopurity: a hydrolytic kinetic resolution (HKR) catalyzed by a chiral cobalt-salen complex, famously known as Jacobsen's catalyst.[9][10][11] The catalyst selectively hydrolyzes the (R)-enantiomer to the corresponding diol, leaving the desired (S)-enantiomer unreacted and therefore, highly enantioenriched.
Causality of Experimental Choices:
-
Racemic Epoxidation with mCPBA: meta-Chloroperoxybenzoic acid (mCPBA) is a readily available and effective reagent for the epoxidation of a wide range of alkenes.[3] The reaction is typically performed at low temperatures to minimize side reactions. An excess of 1,5-hexadiene is used to reduce the formation of the bis-epoxide.[5]
-
Jacobsen's Catalyst for HKR: The chiral (salen)Co(III) catalyst is a cornerstone of asymmetric catalysis.[9][10][11] Its C₂-symmetric ligand environment creates a chiral pocket that preferentially binds and activates one enantiomer of the epoxide for nucleophilic attack by water. The choice of the (S,S)-enantiomer of the catalyst will selectively hydrolyze the (R)-epoxide, leaving the (S)-epoxide untouched.
Experimental Protocol: Racemic Epoxidation [3][4]
-
To a solution of 1,5-hexadiene (2.0 equivalents) in dichloromethane (DCM), cooled to 0 °C, is added mCPBA (1.0 equivalent) portion-wise.
-
The reaction mixture is stirred at 0 °C for 3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield racemic 1,2-epoxy-5-hexene.
Experimental Protocol: Hydrolytic Kinetic Resolution [10][11]
-
To the racemic 1,2-epoxy-5-hexene (1.0 equivalent) is added the (S,S)-Jacobsen's catalyst (0.5 mol%).
-
The mixture is cooled to 0 °C, and water (0.55 equivalents) is added.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The desired this compound is then isolated by fractional distillation.
Chiral Pool Synthesis from (R)-Epichlorohydrin
This elegant approach leverages the readily available and inexpensive chiral building block, (R)-epichlorohydrin.[3][4] The synthesis involves a nucleophilic ring-opening of the epoxide with an allyl Grignard reagent, followed by an intramolecular Williamson ether synthesis to form the desired this compound.
Causality of Experimental Choices:
-
(R)-Epichlorohydrin as a Starting Material: The use of an enantiopure starting material circumvents the need for a resolution step, often leading to higher overall yields.
-
Allylmagnesium Chloride for Ring-Opening: The Grignard reagent acts as a nucleophile, attacking the less substituted carbon of the epoxide in a regioselective SN2 reaction.
-
NaOH for Ring Closure: Sodium hydroxide serves as a base to deprotonate the secondary alcohol, which then acts as an intramolecular nucleophile to displace the chloride, forming the new epoxide ring.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin [3][4]
-
(R)-Epichlorohydrin (1.0 equivalent) is added to a solution of allylmagnesium chloride (1.1 equivalents) in THF at a low temperature (e.g., -20 °C).
-
The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product, (R)-1-chloro-5-hexen-2-ol, is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude chlorohydrin is then treated with an aqueous solution of sodium hydroxide and stirred vigorously to effect ring closure.
-
The resulting this compound is isolated by extraction and purified by distillation.
Direct Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex as the catalyst.[5][6] This approach is highly attractive due to its directness, converting 1,5-hexadiene to the chiral epoxide in a single step.
Causality of Experimental Choices:
-
Chiral Mn(III)-salen Catalyst: The geometry of the chiral salen ligand creates a specific steric environment around the manganese active site. This directs the approach of the alkene, leading to the selective formation of one enantiomer of the epoxide.
-
NaOCl as Oxidant: Sodium hypochlorite (bleach) is an inexpensive and readily available terminal oxidant for this reaction.
While this method is well-established for a variety of olefins, specific, high-yielding protocols for the mono-epoxidation of 1,5-hexadiene are not extensively reported in the literature. The challenge lies in achieving high selectivity for the mono-epoxidation over the di-epoxidation and in obtaining high enantioselectivity for a non-conjugated diene. However, the general principles suggest that with careful optimization of reaction conditions (temperature, catalyst loading, and slow addition of the oxidant), good results should be attainable.
General Experimental Protocol: Jacobsen-Katsuki Epoxidation [5][6]
-
To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) is added the chiral Mn(III)-salen catalyst (1-5 mol%).
-
The mixture is cooled, and an aqueous solution of sodium hypochlorite is added slowly with vigorous stirring.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the layers are separated, and the organic layer is washed, dried, and concentrated. The product is purified by chromatography or distillation.
Biocatalytic Epoxidation: The Green Chemistry Approach
Enzymatic epoxidation offers a highly selective and environmentally friendly alternative to traditional chemical methods.[7][8] Monooxygenases, particularly cytochrome P450 enzymes (CYPs), are capable of directly epoxidizing alkenes with high enantioselectivity. This is typically achieved using whole-cell biocatalysis, where a microorganism overexpressing the desired enzyme is used.
Causality of Experimental Choices:
-
Whole-Cell Biocatalyst: Using whole cells provides the necessary cofactors (e.g., NADPH) for the monooxygenase activity and protects the enzyme from the reaction medium.
-
Glucose as a Carbon Source: Glucose is metabolized by the cells to provide the energy and reducing equivalents required for the enzymatic reaction.
-
Buffer and Mild Conditions: The reaction is carried out in an aqueous buffer at or near physiological pH and temperature, which is gentle on the enzyme and avoids harsh reagents.
While specific high-yielding protocols for the production of this compound using this method are still under development, the potential for a highly selective and sustainable process is significant.
General Experimental Protocol: Whole-Cell Biocatalytic Epoxidation [7][8]
-
A culture of the microorganism (e.g., E. coli or P. putida) engineered to express the desired monooxygenase is grown to a suitable cell density.
-
The cells are harvested and resuspended in a buffer containing a carbon source (e.g., glucose).
-
1,5-Hexadiene is added to the cell suspension, and the mixture is incubated with shaking at a controlled temperature (e.g., 30 °C).
-
The reaction is monitored over time, and the product is extracted from the culture medium using an organic solvent.
-
The product is then purified by standard methods.
Conclusion and Future Outlook
The synthesis of enantiopure this compound can be achieved through several effective strategies, each with its own set of advantages and disadvantages. The choice of method will ultimately depend on the specific requirements of the researcher or process chemist, including the desired scale, purity, and available resources.
-
The Hydrolytic Kinetic Resolution offers unparalleled enantiopurity and is a well-understood, reliable method, albeit with a theoretical yield limitation of 50%.[3]
-
Chiral Pool Synthesis from (R)-epichlorohydrin provides an excellent alternative with high overall yields and is particularly attractive for larger-scale synthesis.[3][4]
-
Direct Asymmetric Epoxidation via the Jacobsen-Katsuki reaction represents the most atom-economical approach, and while specific data for 1,5-hexadiene is limited, it holds considerable promise for a streamlined synthesis.[5][6]
-
Biocatalytic methods are at the forefront of green chemistry, and further development in this area is expected to provide highly efficient and sustainable routes to this compound and other chiral epoxides.[7][8]
As the demand for enantiopure compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in the chemical and pharmaceutical sciences.
References
-
Wikipedia. Jacobsen epoxidation. [Link]
-
Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–15. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2004). The Jacobsen Hydrolytic Kinetic Resolution of Epichlorohydrin. Organic Syntheses, 81, 1. [Link]
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
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OpenOChem Learn. Jacobsen epoxidation. [Link]
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Suslick, K. S., & Cook, B. R. (1987). Regioselective Epoxidations of Dienes with Manganese(iii) Porphyrin Catalysts. Journal of the Chemical Society, Chemical Communications, (3), 200-202. [Link]
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MDPI. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]
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L-Università ta' Malta. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. [Link]
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Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
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NIH. Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant. [Link]
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MDPI. Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst. [Link]
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Cambridge Open Engage. Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. [Link]
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
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MDPI. Optimization of Lipase-Mediated Synthesis of 1-Nonene Oxide Using Phenylacetic Acid and Hydrogen Peroxide. [Link]
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NIH. Enantiodivergent epoxidation of alkenes with a photoswitchable phosphate manganese-salen complex. [Link]
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MDPI. Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. [Link]
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NIH. Epoxidation Activities of Human Cytochromes P450c17 and P450c21. [Link]
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Lancaster EPrints. Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. [Link]
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Semantic Scholar. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]
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Guthrie, D., Saathoff, J. M., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. [Link]
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ResearchGate. Jacobsen–Katsuki epoxidation | Request PDF. [Link]
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ResearchGate. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. [Link]
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A Comparative Analysis of Purification Techniques for (S)-1,2-Epoxy-5-hexene: A Guide for Researchers
(S)-1,2-Epoxy-5-hexene, a valuable chiral building block in the synthesis of numerous pharmaceutical agents and complex organic molecules, demands high purity for successful downstream applications. The presence of its enantiomer, (R)-1,2-Epoxy-5-hexene, or other process-related impurities can significantly impact reaction stereoselectivity, yield, and the overall efficacy of the final product. This guide provides a comparative analysis of the primary techniques employed for the purification of this compound, offering insights into the principles, practical considerations, and expected outcomes of each method.
Introduction: The Critical Need for Enantiopurity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In drug development, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, the synthesis and purification of single-enantiomer compounds like this compound are of paramount importance. This guide will explore the two most prevalent purification strategies for this versatile epoxide: Fractional Distillation and Preparative Chiral Chromatography . Additionally, the potential application of Crystallization techniques will be discussed.
Fractional Distillation: A Scalable Workhorse for Bulk Purification
Fractional distillation is a powerful and economically viable technique for purifying volatile liquids on a large scale. The separation is based on the difference in the boiling points of the components in a mixture. For the purification of this compound, this method is particularly effective in removing impurities with significantly different boiling points, such as residual solvents or byproducts from the synthesis.
Causality Behind Experimental Choices
The success of fractional distillation hinges on the establishment of a continuous series of vapor-liquid equilibria within a fractionating column. The column's packing material or trays provide a large surface area for repeated vaporization and condensation cycles. Each cycle enriches the vapor phase with the more volatile component. By carefully controlling the temperature at the top of the column (the head temperature), one can selectively condense and collect the purified desired fraction. For a compound like 1,2-Epoxy-5-hexene, which has a boiling point of 119-121°C, vacuum distillation is often employed to lower the boiling point and prevent potential thermal degradation of the epoxide ring.
Experimental Protocol: Purification of (R)-(+)-1,2-Epoxy-5-hexene by Distillation
While this protocol is for the (R)-enantiomer, the principles and conditions are directly applicable to the purification of this compound due to their identical physical properties (excluding optical rotation).
Procedure:
-
The crude epoxide is charged into a round-bottom flask equipped with a magnetic stirrer and connected to a vacuum-jacketed Vigreux column (e.g., 20 cm).
-
The distillation apparatus is assembled for vacuum distillation, with a receiving flask cooled in an ice bath.
-
The system is evacuated to a pressure of 70-80 Torr.
-
The flask is heated in a heating mantle to a bath temperature of approximately 80°C.
-
The fraction distilling at the appropriate temperature under vacuum is collected. For (R)-(+)-1,2-Epoxy-5-hexene, the pure fraction is collected at a head temperature corresponding to its boiling point at the applied pressure.
-
The purity of the collected fractions is monitored by Gas Chromatography (GC) to determine both chemical and enantiomeric purity.
Performance Data
The following table summarizes typical results for the purification of (R)-(+)-1,2-Epoxy-5-hexene by vacuum distillation, which can be expected to be similar for the (S)-enantiomer.
| Parameter | Value | Reference |
| Purity (Chemical) | >95 wt% | |
| Enantiomeric Excess | Maintained from crude | |
| Isolated Yield | 56-71% |
Note: The yield can be affected by the efficiency of the column and the care taken to minimize losses of the volatile epoxide.
Preparative Chiral Chromatography: The Gold Standard for High Enantiomeric Purity
For applications demanding the highest levels of enantiomeric purity, preparative chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities for preparative chiral separations.
Expertise & Experience in Method Development
The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including epoxides. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best balance between resolution and retention time. SFC, which uses supercritical carbon dioxide as the primary mobile phase, offers advantages in terms of faster separations and reduced solvent consumption, making it a more environmentally friendly and cost-effective option for large-scale purifications.
Experimental Workflow: Chiral HPLC/SFC
Caption: Workflow for preparative chiral chromatography.
Representative Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel OD or Chiralpak AD), is selected. A typical preparative column dimension would be 20 mm x 250 mm with 10 µm particle size.
-
Mobile Phase Optimization (Analytical Scale): An analytical column with the same stationary phase is used to screen for the optimal mobile phase. A typical starting point would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min. The ratio is adjusted to achieve baseline separation of the enantiomers.
-
Preparative Separation: The optimized mobile phase is used for the preparative separation. The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto the preparative column.
-
Fraction Collection: Fractions are collected as the separated enantiomers elute from the column. Detection is typically done using a UV detector.
-
Purity Analysis: The collected fractions are analyzed by analytical chiral HPLC or GC to determine the enantiomeric excess (ee) and chemical purity.
-
Solvent Removal: Fractions containing the pure (S)-enantiomer are pooled, and the solvent is removed under reduced pressure to yield the purified product.
Performance Comparison
| Technique | Purity (Enantiomeric Excess) | Yield | Scalability | Cost |
| Fractional Distillation | Moderate (removes chemical impurities, does not resolve enantiomers) | High | High | Low |
| Preparative Chiral HPLC/SFC | Very High (>99% ee) | Moderate to High | Moderate | High |
Crystallization: A Potentially Economical but Challenging Alternative
Crystallization is a widely used purification technique in the chemical industry due to its potential for high selectivity and cost-effectiveness at large scales. For chiral compounds, direct crystallization of a single enantiomer from a racemic mixture is rare and only occurs in systems that form conglomerates. A more common approach is diastereomeric crystallization .
The Principle of Diastereomeric Crystallization
This method involves reacting the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by crystallization. After separation, the chiral resolving agent is cleaved to yield the desired pure enantiomer.
Caption: Diastereomeric crystallization workflow.
Applicability to this compound
While theoretically applicable, there is a lack of published literature demonstrating the successful application of crystallization for the purification of this compound. This may be due to several factors:
-
The liquid nature of the compound at room temperature makes crystallization challenging.
-
Finding a suitable chiral resolving agent that forms easily crystallizable diastereomers and can be cleaved without degrading the epoxide can be difficult.
-
The additional reaction and cleavage steps add complexity and may reduce the overall yield.
Therefore, while an intriguing possibility for large-scale production, significant process development would be required to establish crystallization as a viable purification method for this specific compound.
Conclusion and Recommendations
The choice of purification technique for this compound is dictated by the desired level of purity and the scale of the operation.
-
For bulk purification and the removal of non-enantiomeric impurities, fractional distillation is a robust, scalable, and cost-effective method. It is an excellent initial purification step following synthesis.
-
When high enantiomeric purity (>99% ee) is the primary objective, preparative chiral chromatography (HPLC or SFC) is the indispensable tool. While more costly, it provides unparalleled resolution of enantiomers.
-
Crystallization remains a theoretical possibility but is not a well-established method for this compound. It would require substantial research and development to be implemented effectively.
For researchers and drug development professionals, a two-step purification strategy is often optimal: an initial fractional distillation to achieve good chemical purity, followed by preparative chiral chromatography to obtain the final product with the required high enantiomeric excess. This combined approach leverages the strengths of both techniques to deliver high-quality this compound for critical applications.
References
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chromatography Today. [Link]
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Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]
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Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
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Recent advances in the field of chiral crystallization. (2022). ResearchGate. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (2021). ACS Omega. [Link]
Safety Operating Guide
Navigating the Safe Disposal of (S)-1,2-Epoxy-5-hexene: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical intermediates is paramount in a research and development setting. (S)-1,2-Epoxy-5-hexene, a valuable building block in complex syntheses, demands a rigorous and informed approach to its disposal to ensure the safety of personnel and environmental compliance. This guide provides a detailed protocol for the proper management and disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific principles and regulatory framework.
Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to comprehend the inherent risks associated with this compound. This compound is classified as a highly flammable liquid and vapor.[1][2] Furthermore, it is suspected of causing genetic defects and may be harmful if swallowed, in contact with skin, or if inhaled.[2][3] The epoxide functional group, while synthetically useful, contributes to its reactivity and potential for adverse health effects.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Category 2 - Highly flammable liquid and vapor.[2][3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[1][3] |
| Germ Cell Mutagenicity | Category 2 - Suspected of causing genetic defects.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[3] |
This table summarizes the key hazards associated with this compound, as outlined in safety data sheets.
Immediate Safety and Spill Management
In the event of a spill or accidental release, immediate and decisive action is required to mitigate risks.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
Closed-toe shoes.
Spill Response Protocol:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other potential sources of ignition.[2][4]
-
Ensure Ventilation: Maintain adequate ventilation to disperse flammable vapors.[2][4]
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
Disposal Workflow for this compound
The proper disposal of this compound is governed by its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA). The primary characteristic that qualifies it as hazardous waste is its ignitability.[7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Any unused or contaminated this compound must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Place the waste in a designated, leak-proof, and chemically compatible container. The container must have a secure-fitting lid.
-
Ensure the container is properly labeled with "Hazardous Waste" and clearly identifies the contents, including the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated, cool, and dry location, away from heat and ignition sources.
-
The storage container must be kept closed at all times, except when adding waste.
-
-
Disposal:
-
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure compliance with all federal, state, and local regulations.[7]
-
The most common disposal method for this type of chemical is high-temperature incineration in a permitted hazardous waste incinerator.
-
Disposal of Cured Epoxy Resins
In many laboratory applications, this compound may be used as a component in the formulation of an epoxy resin system. The disposal of the final cured product follows a different protocol.
-
Verification of Cure: Ensure that the epoxy resin and hardener have been mixed in the correct ratio and have fully cured into an inert solid.[6][8][9]
-
Disposal of Cured Solid: Once fully cured and cooled, the solid, non-hazardous epoxy can typically be disposed of as regular solid waste.[8][10][11] However, it is always best to confirm this with your local EHS guidelines.
-
Caution with Curing: Be aware that mixing larger quantities of epoxy resin and hardener can generate significant heat (exotherm), potentially leading to the release of hazardous fumes and creating a fire hazard.[6][8] Always mix and cure waste epoxy in small batches in a well-ventilated area, away from combustible materials.[6][8]
Regulatory Compliance and Record Keeping
Maintaining accurate records of hazardous waste generation and disposal is a legal requirement.[7] Ensure that all documentation, including hazardous waste manifests provided by the disposal company, is properly filed and retained according to your institution's policies and regulatory requirements.
By adhering to these scientifically grounded and safety-first procedures, you can ensure the responsible and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]
-
PRO-SET Epoxies. (n.d.). Epoxy Safety. Retrieved from [Link]
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PlasticsEurope. (n.d.). Safe Handling of Epoxy Systems. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
SDS Manager. (2023, February 7). 1,2-Epoxy-5-hexene SDS. Retrieved from [Link]
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
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Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
-
WEST SYSTEM. (n.d.). How Can You Safely Dispose Of Epoxy?. Retrieved from [Link]
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Everlast Epoxy. (n.d.). Complying with OSHA Standards Using Epoxy Floor Coatings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
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Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1050 App B - Substance Technical Guidelines, MDA. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Personal protective equipment for handling (S)-1,2-Epoxy-5-hexene
An Essential Guide to Personal Protective Equipment for Handling (S)-1,2-Epoxy-5-hexene
Welcome to a comprehensive guide on the safe handling of this compound (CAS No. 10353-53-4). As professionals in research and development, our ability to innovate is predicated on a foundation of unwavering safety. This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not merely to meet compliance but to foster a culture of proactive safety, ensuring the well-being of all laboratory personnel.
This compound is a highly flammable and toxic compound with significant health risks, including potential carcinogenicity and mutagenicity.[1][2][3] Its safe handling is non-negotiable and requires a thorough understanding of its hazard profile and the corresponding protective measures.
Understanding the Hazard: Why Specific PPE is Critical
The requirement for a stringent PPE protocol is dictated by the specific chemical and physical properties of this compound. A failure to adhere to these guidelines can result in severe health consequences and immediate safety hazards.
| Hazard Classification | Potential Consequences | Source |
| Highly Flammable Liquid & Vapor (Category 2) | Vapors are heavier than air and can travel to an ignition source, causing a flashback. Vapors may form explosive mixtures with air.[4] | [1][2][4] |
| Toxic if Swallowed (Acute Toxicity, Oral) | Ingestion can be fatal. | [1][3] |
| May Cause Genetic Defects (Mutagenicity) | Exposure may lead to heritable genetic damage. | [1][2][3] |
| May Cause Cancer (Carcinogenicity) | This substance is a suspected human carcinogen. | [1][3] |
| Causes Skin and Eye Irritation | Direct contact can cause irritation and chemical burns. | [5] |
| Organ Damage (Blood) | Prolonged or repeated exposure can cause damage to the blood.[1] | [1][3] |
Given this profile, a multi-layered approach to PPE is essential, protecting against dermal, ocular, and respiratory exposure routes.
Core PPE Requirements: A Step-by-Step Protocol
All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[6][7] The following PPE is mandatory before entering the designated work area.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk. Standard safety glasses are insufficient.
-
Mandatory: Wear chemical splash goggles with indirect venting that conform to ANSI Z87.1 standards.[8][9]
-
Best Practice: For operations with a higher risk of splashing, such as large-volume transfers, supplement goggles with a full-face shield.[8][10] This provides an additional barrier for the entire face.
Skin and Body Protection: An Impermeable Barrier
This compound can cause skin irritation, and dermal absorption is a potential route of exposure.[5]
-
Gloves: Double-gloving is required.
-
Inner Glove: A thin, nitrile glove provides a base layer of protection and maintains dexterity.[10][11]
-
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or ethylene-vinyl alcohol (EVOH) laminate, must be worn over the inner glove.[8] Cotton or latex gloves are strictly prohibited as they offer inadequate protection.[8]
-
Causality: The epoxide functional group can be reactive. The recommended glove materials are chosen for their low permeability and high resistance to this class of chemicals. Always check the manufacturer's glove compatibility chart for breakthrough times.
-
-
Lab Coat: A flame-resistant (FR) lab coat is mandatory due to the high flammability of the compound.[6][12] Ensure the coat has long sleeves and is fully buttoned. 100% cotton may be acceptable as a minimum alternative, but synthetic materials like polyester, which can melt and adhere to the skin in a fire, must be avoided.[6][12]
-
Additional Protection: Wear long pants and fully enclosed, chemical-resistant shoes.[6] For large-scale operations, consider chemical-resistant sleeves and aprons or disposable coveralls to prevent contamination of personal clothing.[8]
Respiratory Protection: Safeguarding Against Inhalation
While primary vapor control is achieved via a fume hood, respiratory protection is a critical secondary safeguard, particularly in the event of a spill or ventilation failure.
-
Mandatory: A properly fitted air-purifying respirator equipped with an organic vapor (OV) cartridge is required.[8][10][13]
-
Rationale: this compound is a volatile liquid.[9] The OV cartridge adsorbs these organic vapors, preventing them from being inhaled. Ensure that a cartridge change-out schedule is in place, as cartridges have a finite service life.
Operational Plan: Safe Handling and Emergency Readiness
Beyond wearing PPE, safe handling involves a systematic workflow designed to minimize exposure and risk.
Pre-Operation Checklist
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Have a spill kit rated for flammable liquids readily accessible.
-
Ensure all containers are properly grounded and bonded during transfers to prevent static electricity discharge, a potential ignition source.[1][6][14]
The following diagram illustrates the logical workflow for responding to a chemical spill, a critical component of your operational plan.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. Never pour this chemical down the drain.[14]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, regional, and national regulations.[1][2]
By integrating these PPE requirements, operational plans, and disposal procedures into your daily workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.
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Preventing Overexposure - WEST SYSTEM Epoxy. Link
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How to Safely Work with Epoxy Coatings - International Enviroguard. (2022-07-11). Link
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Flammable Liquids - Division of Research Safety - University of Illinois. (2024-06-12). Link
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The importance of PPE when working with resin! - YouTube. (2022-10-07). Link
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Flammable and Combustible Liquid Safety | Oklahoma State University. Link
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Do I need protective equipment when working with Epoxy Resin? (2024-01-18). Link
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Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. Link
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Flammable Liquid Safety | Colorado College. Link
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4 Essential Steps For Keeping Flammable Liquids In The Laboratory - Storemasta Blog. (2023-03-15). Link
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1,2-Epoxy-5-hexene SDS - Download & Subscribe for Updates. Link
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SAFETY DATA SHEET - Fisher Scientific (AC372580000). (2010-11-09). Link
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SAFETY DATA SHEET - Fisher Scientific (ACR37258). (2010-11-09). Link
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NIOSH Pocket Guide to Chemical Hazards - CDC. Link
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SAFETY DATA SHEET - Fisher Scientific (Another Version). Link
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1,2-Epoxy-5-hexene, 5G | Labscoop. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



